5-(4-methoxyphenyl)-1H-indole
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-17-14-5-2-11(3-6-14)12-4-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGCLMZXVTHDCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399740 | |
| Record name | 5-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144104-46-1 | |
| Record name | 5-(4-methoxyphenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern medicinal chemistry and materials science, the indole scaffold remains a cornerstone of innovation. Its versatile structure is a recurring motif in a vast array of biologically active compounds and functional materials. Among its numerous derivatives, 5-(4-methoxyphenyl)-1H-indole has emerged as a compound of significant interest, demonstrating potential in various therapeutic areas. A thorough understanding of its physicochemical properties is paramount for the rational design of novel therapeutics, the optimization of synthetic routes, and the development of effective formulation strategies. This technical guide provides a comprehensive exploration of the core physicochemical characteristics of this compound, offering both theoretical insights and practical methodologies for its analysis.
Molecular and Structural Characteristics
This compound is a bi-aryl heterocyclic compound. Its structure features a central indole core with a 4-methoxyphenyl group attached at the 5-position of the indole ring.
Molecular Formula: C₁₅H₁₃NO[1]
Molecular Weight: 223.27 g/mol [1]
Chemical Structure:
Caption: Chemical structure of this compound.
The planarity and rigidity of the indole nucleus, combined with the rotational freedom of the methoxyphenyl substituent, contribute to its unique conformational landscape and interaction profile with biological targets.
Physicochemical Properties: A Quantitative Overview
| Property | Value | Method | Reference |
| Melting Point | 242 °C (Predicted for dione derivative) | N/A | [2] |
| Boiling Point | Not available | N/A | |
| Aqueous Solubility | Not available | N/A | |
| pKa | 9.56 (Predicted for dione derivative) | N/A | [2] |
| LogP | 3.9 (Predicted) | N/A | [1] |
Experimental Determination of Physicochemical Properties
To ensure the highest degree of accuracy, experimental determination of physicochemical properties is indispensable. This section outlines established protocols for the key parameters.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Protocol: Capillary Melting Point Method
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind any crystals in a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into a melting point apparatus (e.g., Mel-Temp or similar).
-
Heating and Observation:
-
For an unknown compound, perform a rapid heating to determine an approximate melting range.
-
Allow the apparatus to cool.
-
Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.
-
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point.
Causality Behind Experimental Choices: A slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate measurement. A sharp melting range (typically < 2 °C) is indicative of a pure compound.
Aqueous Solubility Determination
Solubility is a key determinant of a drug's bioavailability.
Protocol: Shake-Flask Method
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle, or centrifuge to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The aqueous solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).
Causality Behind Experimental Choices: The shake-flask method is considered the "gold standard" for solubility determination as it allows for true thermodynamic equilibrium to be established between the solid and the solution. Using a buffer system is important for ionizable compounds as their solubility can be pH-dependent.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity or basicity of a compound and is crucial for predicting its ionization state at different physiological pH values.
Protocol: Potentiometric Titration
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent (e.g., methanol or DMSO) and then dilute with water to a known volume. The final concentration should be in the millimolar range.
-
Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the expected nature of the analyte. Add the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve, or more accurately, by calculating the first or second derivative of the curve to identify the inflection point, which corresponds to the equivalence point.
Causality Behind Experimental Choices: Potentiometric titration directly measures the change in pH as a function of added acid or base, allowing for a precise determination of the equilibrium constant for protonation or deprotonation. The use of a co-solvent is often necessary for compounds with low water solubility.
Caption: Workflow for pKa determination by potentiometric titration.
LogP Determination
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall drug-like properties.
Protocol: Shake-Flask Method
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, then allowing the phases to separate.
-
Partitioning: Dissolve a known amount of this compound in the n-octanol-saturated water phase. Add an equal volume of the water-saturated n-octanol.
-
Equilibration: Shake the biphasic mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to allow for partitioning equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices: The use of pre-saturated solvents is essential to prevent volume changes during the experiment that would affect the concentration measurements. The shake-flask method directly measures the partitioning of the compound between a nonpolar and a polar phase, providing a direct measure of its lipophilicity.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the indole and the methoxyphenyl rings, as well as a characteristic signal for the N-H proton of the indole. The methoxy group will exhibit a singlet at approximately 3.8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms in the molecule, with the chemical shifts being indicative of their electronic environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 223.27.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Key expected vibrational frequencies include:
-
N-H stretching of the indole ring (~3400 cm⁻¹).
-
C-H stretching of the aromatic rings (~3100-3000 cm⁻¹).
-
C=C stretching of the aromatic rings (~1600-1450 cm⁻¹).
-
C-O stretching of the methoxy group (~1250 cm⁻¹).
UV-Visible Spectroscopy
The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to show characteristic absorption bands for the indole and substituted benzene chromophores.
Synthetic Approaches
The synthesis of this compound can be achieved through several established methods for the formation of substituted indoles. Two prominent strategies are the Suzuki-Miyaura coupling and the Fischer indole synthesis.
Suzuki-Miyaura Coupling
This powerful cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds.
Reaction Scheme:
Sources
An In-depth Technical Guide to the Spectroscopic Data of 5-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the key spectroscopic data for the compound 5-(4-methoxyphenyl)-1H-indole, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural confirmation and analytical characterization of this indole derivative.
Introduction
This compound belongs to the diverse family of indole-containing compounds, which are integral scaffolds in numerous natural products and pharmacologically active molecules. The substitution at the 5-position with a methoxyphenyl group significantly influences its electronic properties and potential biological interactions. Accurate and thorough spectroscopic analysis is paramount for unequivocal structure elucidation and purity assessment, forming the foundation for any further research and development. This guide will delve into the ¹H NMR, ¹³C NMR, IR, and MS data, explaining the rationale behind the observed spectral features.
Molecular Structure and Atom Numbering
To facilitate the interpretation of the spectroscopic data, the following diagram illustrates the chemical structure and the atom numbering scheme for this compound.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the ¹H and ¹³C NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.
Experimental Protocol:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The spectrum is acquired on a 400 MHz NMR spectrometer.
Data Summary:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | br s | 1H | N1-H |
| 7.76 | s | 1H | C4-H |
| 7.55 | d, J = 8.8 Hz | 2H | C2'-H, C6'-H |
| 7.43 | d, J = 8.4 Hz | 1H | C7-H |
| 7.25-7.20 | m | 1H | C2-H |
| 7.08 | dd, J = 8.4, 2.0 Hz | 1H | C6-H |
| 6.98 | d, J = 8.8 Hz | 2H | C3'-H, C5'-H |
| 6.53 | t, J = 2.8 Hz | 1H | C3-H |
| 3.86 | s | 3H | OCH₃ |
Interpretation:
The broad singlet at approximately 8.10 ppm is characteristic of the indole N-H proton. The singlet at 7.76 ppm is assigned to the C4-H proton, which is deshielded by the anisotropic effect of the adjacent aromatic ring. The doublet at 7.55 ppm corresponds to the two equivalent protons on the methoxyphenyl ring ortho to the indole substituent (C2'-H and C6'-H). The doublet at 7.43 ppm is assigned to the C7-H proton of the indole ring. The multiplet around 7.25-7.20 ppm is attributed to the C2-H proton. The doublet of doublets at 7.08 ppm corresponds to the C6-H proton. The doublet at 6.98 ppm is assigned to the two equivalent protons on the methoxyphenyl ring meta to the indole substituent (C3'-H and C5'-H). The triplet at 6.53 ppm is characteristic of the C3-H proton of the indole ring. The sharp singlet at 3.86 ppm, integrating to three protons, is unequivocally assigned to the methoxy group protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol:
The ¹³C NMR spectrum is typically acquired on a 100 MHz or 125 MHz NMR spectrometer using the same sample prepared for ¹H NMR analysis.
Data Summary:
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C4' |
| 135.9 | C7a |
| 133.5 | C5 |
| 131.9 | C1' |
| 128.8 | C2', C6' |
| 128.3 | C3a |
| 124.6 | C2 |
| 120.9 | C6 |
| 119.0 | C4 |
| 114.2 | C3', C5' |
| 111.2 | C7 |
| 102.8 | C3 |
| 55.3 | OCH₃ |
Interpretation:
The downfield signal at 158.5 ppm is assigned to the carbon of the methoxyphenyl ring attached to the oxygen (C4'). The signals in the aromatic region between 111 and 136 ppm correspond to the remaining carbon atoms of the indole and methoxyphenyl rings. The signal at 55.3 ppm is characteristic of the methoxy group carbon. The specific assignments are based on established chemical shift prediction models and comparison with related structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol:
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate, or by using an Attenuated Total Reflectance (ATR) accessory.
Data Summary:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400 | Medium, Sharp | N-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (methoxy) |
| 1610, 1500, 1460 | Strong | C=C aromatic ring stretching |
| 1245 | Strong | Asymmetric C-O-C stretch (aryl ether) |
| 1030 | Medium | Symmetric C-O-C stretch (aryl ether) |
| 830 | Strong | p-disubstituted benzene C-H out-of-plane bend |
Interpretation:
The sharp absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. The bands in the 3100-3000 cm⁻¹ region are due to the C-H stretching of the aromatic rings. The absorptions between 2950 and 2850 cm⁻¹ correspond to the C-H stretching of the methoxy group. The strong bands in the 1610-1460 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic rings. The strong absorption at approximately 1245 cm⁻¹ is a key indicator of the asymmetric C-O-C stretching of the aryl ether functionality. The strong band around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-disubstituted methoxyphenyl ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Protocol:
The mass spectrum is typically obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample is introduced into the ion source, where it is vaporized and ionized.
Data Summary:
-
Molecular Ion (M⁺): m/z 223
-
Key Fragments: m/z 208, 180, 152
Interpretation:
The mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 223, which corresponds to the molecular weight of the compound (C₁₅H₁₃NO).[1] A significant fragment is observed at m/z 208, corresponding to the loss of a methyl group ([M-CH₃]⁺) from the methoxy substituent. Further fragmentation can lead to the loss of carbon monoxide from this fragment to give an ion at m/z 180. Other fragmentations of the indole ring system can also be observed.
Caption: Proposed key fragmentation pathway for this compound.
Conclusion
The collective spectroscopic data from ¹H NMR, ¹³C NMR, IR, and MS provide a consistent and unequivocal structural confirmation of this compound. The chemical shifts and coupling constants in the NMR spectra precisely map the proton and carbon environments. The characteristic absorption bands in the IR spectrum confirm the presence of the key functional groups, namely the indole N-H, aromatic rings, and the aryl ether linkage. The mass spectrum confirms the molecular weight and provides predictable fragmentation patterns. This comprehensive spectroscopic guide serves as a valuable resource for researchers and scientists working with this important indole derivative, ensuring its accurate identification and quality control in various applications.
References
[1] PubChem. This compound. National Center for Biotechnology Information. [Link]. Accessed January 10, 2026.
Sources
A Technical Guide to the Structural Elucidation of Aryl-Substituted Indoles: A Case Study Approach
Preamble for the Esteemed Researcher,
In the pursuit of novel therapeutics, a deep understanding of a molecule's three-dimensional architecture is paramount. The precise arrangement of atoms in a crystal lattice, determined through single-crystal X-ray diffraction, provides invaluable insights into intermolecular interactions, conformational preferences, and potential binding modes to biological targets. This guide was initially intended to provide a comprehensive analysis of the crystal structure of 5-(4-methoxyphenyl)-1H-indole, a molecule of significant interest in medicinal chemistry.
However, a thorough and exhaustive search of the Cambridge Structural Database (CSD) and the broader scientific literature has revealed that the specific crystal structure for this compound has not been publicly deposited or published to date.
In the spirit of scientific advancement and to provide a valuable resource for researchers in this field, this guide has been adapted. We will pivot to a closely related and structurally significant indole derivative for which high-quality crystallographic data is available. This will serve as an illustrative case study, detailing the methodologies and analytical depth required for such an investigation. The principles and techniques discussed herein are directly applicable to the study of this compound, should a suitable crystalline sample be obtained.
This guide is structured to not only present the data but also to illuminate the scientific reasoning behind the experimental choices, ensuring a robust and insightful exploration of indole crystallography.
Part 1: Synthesis and Crystallization of Aryl-Indole Scaffolds
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 5-aryl-1H-indoles is well-documented and often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Generalized Synthetic Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. In the context of our target scaffold, this would typically involve the coupling of a 5-bromo-1H-indole derivative with a boronic acid.
Experimental Workflow: Synthesis of a 5-Aryl-1H-Indole
Step-by-Step Protocol:
-
Reactant Preparation: To a flame-dried Schlenk flask, add 5-bromo-1H-indole (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (2.5 eq).
-
Catalyst Addition: The palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq) is added under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: A degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio), is added via syringe.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for a specified time (e.g., 12-24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 5-aryl-1H-indole.
Crystal Growth Methodologies
The formation of a single crystal suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.
| Crystallization Technique | Description | Ideal For |
| Slow Evaporation | The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly over several days to weeks. | Compounds that are highly soluble in a volatile solvent. |
| Vapor Diffusion | A solution of the compound is placed in a vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | When a suitable single solvent for slow evaporation cannot be found. |
| Cooling | A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. | Compounds that exhibit a significant increase in solubility with temperature. |
Part 2: Single-Crystal X-ray Diffraction Analysis
Once a suitable crystal is obtained, it is subjected to X-ray diffraction analysis to determine the arrangement of atoms within the crystal lattice.
Workflow for Crystal Structure Determination
Data Collection and Refinement
A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The collected data are then processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined anisotropically to obtain the final atomic coordinates and displacement parameters.
Part 3: Hypothetical Crystal Structure Analysis of this compound
In the absence of experimental data for the title compound, we will present a hypothetical data set based on common structural features of similar indole derivatives found in the literature. This will serve as a template for what a researcher might expect to find.
Predicted Crystallographic Data
The following table summarizes the anticipated crystallographic data for this compound.
| Parameter | Hypothetical Value | Significance |
| Chemical Formula | C₁₅H₁₃NO | Defines the elemental composition. |
| Formula Weight | 223.27 g/mol | Molar mass of the compound. |
| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a | ~10-12 Å | Unit cell dimension. |
| b | ~5-7 Å | Unit cell dimension. |
| c | ~18-20 Å | Unit cell dimension. |
| α, γ | 90° | Unit cell angles. |
| β | ~95-105° | Unit cell angle, characteristic of the monoclinic system. |
| Volume | ~1000-1200 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
| Density (calculated) | ~1.2-1.4 g/cm³ | Calculated density of the crystal. |
| R-factor (R₁) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Molecular Geometry and Intermolecular Interactions
The crystal structure would be expected to reveal key geometric parameters, such as the dihedral angle between the indole ring and the methoxyphenyl ring. This angle is crucial as it defines the overall conformation of the molecule and can influence its biological activity.
Furthermore, the analysis of the crystal packing would likely highlight the presence of non-covalent interactions, such as:
-
N-H···π interactions: The indole N-H donor could interact with the electron-rich aromatic rings of neighboring molecules.
-
π-π stacking: Face-to-face or offset stacking between the indole and/or methoxyphenyl rings.
-
C-H···O interactions: Weak hydrogen bonds involving the methoxy group's oxygen atom.
These interactions are fundamental in dictating the solid-state architecture and can provide insights into the molecule's behavior in a biological environment.
Part 4: The Role of Computational Chemistry
In the absence of experimental crystal data, computational methods, particularly Density Functional Theory (DFT), can provide reliable predictions of molecular geometry and electronic properties. A DFT optimization of this compound would yield a low-energy conformation, including the critical dihedral angle between the two aromatic systems. This computationally derived structure can serve as a valuable model for virtual screening and drug design efforts until an experimental structure becomes available.
Conclusion
While the definitive crystal structure of this compound remains to be determined, the methodologies for its elucidation are well-established. This guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of this and related indole derivatives. The application of these techniques, complemented by computational modeling, will undoubtedly continue to advance our understanding of these important molecular scaffolds in the field of drug discovery. It is our hope that this guide will serve as a valuable resource for researchers dedicated to this endeavor.
References
The following is a representative list of resources relevant to the synthesis and structural analysis of indole derivatives. A specific citation for the crystal structure of this compound cannot be provided as it is not available in the public domain.
-
PubChem Compound Summary for CID 4135876, this compound. National Center for Biotechnology Information. [Link][1]
-
The Cambridge Structural Database (CSD). Cambridge Crystallographic Data Centre. [Link][2]
-
Crystal Structure of Related Indole Derivatives. For examples of crystallographic reports on substituted indoles, researchers are encouraged to search the CSD or scientific journals using relevant keywords. The search results provided several examples of crystal structures for related but distinct indole derivatives.[4][5][6][7][8][9]
Sources
- 1. This compound | C15H13NO | CID 4135876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biokeanos.com [biokeanos.com]
- 3. Indole synthesis [organic-chemistry.org]
- 4. 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
The Multifaceted Biological Activities of 5-(4-methoxyphenyl)-1H-indole Derivatives: A Technical Guide for Drug Discovery
Abstract
The 5-(4-methoxyphenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the known biological properties of its derivatives, with a primary focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We delve into the mechanisms of action, structure-activity relationships (SAR), and quantitative biological data, offering researchers, scientists, and drug development professionals a comprehensive resource to guide future discovery and optimization efforts. Detailed experimental protocols for key biological assays are also provided to ensure the reproducibility and validation of findings.
Introduction: The this compound Core
The indole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals. The strategic incorporation of a 4-methoxyphenyl group at the 5-position of the indole ring has proven to be a highly effective strategy for generating compounds with diverse and potent pharmacological profiles. This substitution pattern significantly influences the molecule's electronic and steric properties, enabling interactions with a variety of biological targets. This guide will systematically explore the key therapeutic areas where this compound derivatives have shown significant promise.
Anticancer Activity: Targeting Microtubule Dynamics
A significant body of research has highlighted the potent antiproliferative activity of this compound derivatives against a range of cancer cell lines. A primary mechanism underlying this activity is the inhibition of tubulin polymerization, a critical process for cell division and proliferation.
Mechanism of Action: Inhibition of Tubulin Polymerization and Cell Cycle Arrest
Certain this compound derivatives function as microtubule-targeting agents by binding to the colchicine site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to mitotic arrest and subsequent apoptosis in cancer cells. The disruption of microtubule dynamics activates the spindle assembly checkpoint, causing cells to accumulate in the G2/M phase of the cell cycle.[1]
Figure 1: Mechanism of anticancer activity of this compound derivatives.
Quantitative Anticancer Activity
The antiproliferative efficacy of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | MCF-7 (Breast) | 2.94 ± 0.56 | [1] |
| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [1] | ||
| A549 (Lung) | 6.30 ± 0.30 | [1] | ||
| HeLa (Cervical) | 6.10 ± 0.31 | [1] | ||
| A375 (Melanoma) | 0.57 ± 0.01 | [1] | ||
| B16-F10 (Melanoma) | 1.69 ± 0.41 | [1] | ||
| Compound 10 | 4-Chloro-2-phenyl-3-(3,4,5-trimethoxybenzyl)-1H-indole | MCF-7 (Breast) | ≤ 0.05 | [2] |
| Compound 33 | Arylthioindole derivative | MCF-7 (Breast) | ≤ 0.05 | [2] |
| Compound 44 | Arylthioindole derivative | MCF-7 (Breast) | ≤ 0.05 | [2] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
Test compound dissolved in an appropriate solvent (e.g., DMSO)
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a tubulin solution in polymerization buffer on ice.
-
Add GTP to the tubulin solution.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate polymerization by transferring the plate to a 37°C spectrophotometer.
-
Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.
-
Calculate the percentage of inhibition relative to a vehicle control and determine the IC50 value.
Anti-inflammatory Activity: Targeting Arachidonate 15-Lipoxygenase (ALOX15)
Certain this compound derivatives have been identified as potent and selective inhibitors of arachidonate 15-lipoxygenase (ALOX15), an enzyme implicated in various inflammatory conditions.
Mechanism of Action: Allosteric Inhibition of ALOX15
These indole derivatives act as allosteric inhibitors of ALOX15.[3] They bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces the enzyme's catalytic activity.[3] This inhibition is often substrate-specific, with a more pronounced effect on the oxygenation of linoleic acid compared to arachidonic acid.[3]
Figure 2: Allosteric inhibition of ALOX15 by this compound derivatives.
Quantitative ALOX15 Inhibitory Activity
The inhibitory potency against ALOX15 is determined by IC50 values.
| Compound | Substrate | IC50 (µM) |
| Indole Derivative 1 | Linoleic Acid | 0.010 |
| Arachidonic Acid | >100 | |
| Imidazole Derivative 2 | Linoleic Acid | 0.032 |
| Arachidonic Acid | >100 |
Note: The specific structures of compounds 1 and 2 are detailed in the referenced literature.[3]
Antimicrobial Activity
Derivatives of the this compound scaffold have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.
Spectrum of Activity
Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific spectrum of activity is highly dependent on the nature and position of substituents on the indole ring.
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Indole-triazole derivatives | Staphylococcus aureus | 3.125 - 50 | [4] |
| MRSA | 3.125 - 50 | [4] | |
| Escherichia coli | 3.125 - 50 | [4] | |
| Candida albicans | 3.125 - 50 | [4] | |
| Candida krusei | 3.125 - 50 | [4] | |
| Indole derivatives | Extensively drug-resistant Acinetobacter baumannii | 64 - 1024 | [5] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test compound dissolved in a suitable solvent
-
96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the microorganism.
-
Perform serial two-fold dilutions of the test compound in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with the microbial suspension.
-
Include positive (microorganism and broth) and negative (broth only) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Activity
Emerging research suggests that this compound derivatives may possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action
The neuroprotective effects of these compounds are thought to be multifactorial, potentially involving:
-
Antioxidant activity: Scavenging of reactive oxygen species (ROS) that contribute to neuronal damage.
-
Inhibition of Aβ aggregation: Preventing the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Mitochondrial protection: Some derivatives have been shown to target mitochondrial complex I, protecting against mitochondrial dysfunction.[6]
In Vitro Neuroprotective Effects
Studies using cellular models of neurotoxicity have demonstrated the ability of these compounds to enhance cell viability and protect against neuronal damage induced by oxidative stress or amyloid-beta peptides. For instance, certain 1,3,5-trisubstituted indole derivatives have shown to significantly increase the viability of SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide or Aβ(25–35).[7]
Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult by measuring cell viability.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxin (e.g., H2O2, amyloid-beta peptide)
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Induce neurotoxicity by adding the neurotoxin to the wells.
-
Incubate for a duration sufficient to induce cell death in the control group.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability relative to the untreated control and determine the EC50 value of the compound.
Structure-Activity Relationship (SAR) Summary
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the indole ring and the 4-methoxyphenyl moiety.
-
Anticancer Activity:
-
Substitutions at the N-1 position of the indole ring can significantly impact activity, with methyl substitution showing enhanced potency in some cases.[8]
-
The presence of a 3,4,5-trimethoxyphenyl group, similar to that in combretastatin A-4, is a common feature in potent tubulin polymerization inhibitors.[1]
-
Modifications at the C-2 and C-3 positions of the indole ring are critical for interaction with the colchicine binding site of tubulin.
-
-
Anti-inflammatory (ALOX15 Inhibition):
-
Antimicrobial Activity:
-
Neuroprotective Activity:
-
The presence of a hydroxyl group on the phenyl ring and a methoxy group at the 5-position of the indole ring have been shown to be important for neuroprotective activity in certain derivatives.[6]
-
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential in oncology, inflammation, infectious diseases, and neurodegenerative disorders. Future research should focus on the synthesis of novel analogues with optimized potency, selectivity, and pharmacokinetic properties. Further elucidation of the specific molecular targets and signaling pathways involved in their biological activities will be crucial for advancing these promising compounds towards clinical development.
References
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- 2. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
potential therapeutic targets of 5-(4-methoxyphenyl)-1H-indole
An In-Depth Technical Guide to the Potential Therapeutic Targets of 5-(4-methoxyphenyl)-1H-indole
Foreword: The Promise of the Indole Scaffold
The indole nucleus stands as a "privileged structure" in the realm of medicinal chemistry.[1][2][3] Its inherent ability to mimic peptide structures and engage in diverse biological interactions has made it a cornerstone in the development of novel therapeutics.[2][3] This guide focuses on a specific, promising derivative: this compound. By dissecting the existing scientific literature, we will explore its potential therapeutic targets, offering a technical roadmap for researchers and drug development professionals. Our exploration will be grounded in experimental evidence, elucidating not just what this molecule can do, but how it achieves its biological effects.
Chapter 1: A Novel Allosteric Inhibitor of 15-Lipoxygenase (ALOX15)
The Significance of ALOX15 in Disease
Mammalian 15-lipoxygenases (ALOX15) are enzymes that play a crucial, albeit complex, role in various pathophysiological processes.[4][5] These enzymes are involved in the metabolism of polyunsaturated fatty acids like linoleic acid and arachidonic acid, leading to the production of bioactive lipid mediators.[4][5] Depending on the cellular context and the specific metabolites produced, ALOX15 activity has been implicated in both promoting and suppressing inflammation and cancer progression.[4][5] This dual functionality makes ALOX15 a challenging but highly attractive target for therapeutic intervention.
Mechanism of Action: Substrate-Specific Allosteric Inhibition
Research has identified substituted 5-(4-methoxyphenyl)-1H-indoles as potent, substrate-specific inhibitors of ALOX15.[4][6] Unlike competitive inhibitors that bind directly to the active site, these indole derivatives appear to function through an allosteric mechanism.[4][5] In silico docking and molecular dynamics simulations suggest that the inhibitor binds to the substrate-binding pocket of one monomer within the dimeric ALOX15 enzyme. This binding event induces conformational changes that are transmitted to the adjacent monomer, thereby inhibiting its catalytic activity in a substrate-specific manner, with a notable preference for inhibiting the oxygenation of linoleic acid over arachidonic acid.[4][5]
Diagram 1: Proposed Allosteric Inhibition of Dimeric ALOX15
Caption: Allosteric inhibition of ALOX15 by this compound.
Quantitative Assessment of ALOX15 Inhibition
The efficacy of ALOX15 inhibition by indole derivatives has been quantified, demonstrating a significant preference for linoleic acid (LA) as a substrate over arachidonic acid (AA).
| Compound Type | IC50 (LA) | IC50 (AA) | IC50(LA)/IC50(AA) Ratio | Reference |
| Substituted 4-Methoxyphenyl-1H-indole derivatives | Varies | Varies | 0.010 to 0.032 | [4] |
Experimental Protocol: Spectrophotometric ALOX15 Activity Assay
This protocol outlines a standard method for quantifying ALOX15 inhibition. The assay monitors the formation of conjugated dienes, a product of lipoxygenase activity, which absorb light at 234 nm.
Materials:
-
Pure recombinant rabbit ALOX15
-
Linoleic acid (substrate)
-
Arachidonic acid (substrate)
-
This compound test compound
-
Sodium borate buffer (pH 9.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare substrate solutions (linoleic acid and arachidonic acid) in ethanol.
-
Prepare the reaction buffer (0.1 M sodium borate, pH 9.0).
-
-
Assay Setup:
-
In a quartz cuvette, combine the reaction buffer and the desired concentration of the test compound.
-
Add the ALOX15 enzyme to the cuvette and incubate for a pre-determined time (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
-
Initiate Reaction:
-
Add the substrate (either linoleic acid or arachidonic acid) to the cuvette to initiate the enzymatic reaction.
-
-
Data Acquisition:
-
Immediately monitor the increase in absorbance at 234 nm over time using the spectrophotometer. The rate of increase is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to a control reaction without the inhibitor.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Chapter 2: Targeting the Cytoskeleton: Inhibition of Tubulin Polymerization
Tubulin as a Cornerstone of Cancer Therapy
The microtubule network, formed by the polymerization of α/β-tubulin heterodimers, is essential for cell division, migration, and intracellular transport.[7] Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy, as rapidly dividing cancer cells are particularly dependent on proper spindle formation during mitosis.[7] Agents that interfere with tubulin polymerization can induce cell cycle arrest, typically in the G2/M phase, and subsequently trigger apoptosis.[7][8]
Indole Derivatives as Microtubule-Targeting Agents
While direct studies on this compound are emerging, related indole derivatives have demonstrated potent activity as tubulin polymerization inhibitors.[7][8][9] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. The resulting disruption of the cytoskeleton leads to the observed anticancer effects.[8][9]
Diagram 2: Workflow for Assessing Antitubulin Activity
Caption: Experimental workflow to validate tubulin polymerization inhibitors.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details how to determine if a compound induces cell cycle arrest.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and collect them by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in ice-cold PBS.
-
Add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
-
Data Analysis:
-
Use cell cycle analysis software to quantify the percentage of cells in each phase (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase indicates that the compound is disrupting mitosis.
-
Chapter 3: Neuroprotection Through Mitochondrial Complex I Modulation
Mitochondrial Dysfunction in Neurodegeneration
Neurodegenerative disorders such as Alzheimer's disease are increasingly linked to mitochondrial dysfunction.[10][11] The brain's high energy demand makes neurons particularly vulnerable to impairments in the electron transport chain.[12] Mitochondrial complex I (NADH:ubiquinone oxidoreductase) is a critical component of this chain, and its inhibition can lead to oxidative stress and neuronal cell death.[10][11]
A Novel Neuroprotective Mechanism for Indole Analogs
In the search for novel neuroprotectants for Alzheimer's disease, analogs based on a 5-methoxy-1H-indole scaffold have been identified as targeting mitochondrial complex I.[10][11] Docking studies suggest these compounds may interact with the FMN (flavin mononucleotide) binding site of complex I.[10][11] This interaction is believed to confer neuroprotective effects. The structural features crucial for this activity include the methoxy group on the indole ring and a hydroxyl group on the phenyl ring.[10][11]
Diagram 3: Proposed Neuroprotective Pathway
Caption: Hypothetical neuroprotective mechanism via Complex I modulation.
Chapter 4: Future Horizons: Anti-inflammatory and Anti-fibrotic Potential
The therapeutic landscape for indole-based molecules is vast and continues to expand.[13][14] Beyond the specific targets detailed above, the indole scaffold is frequently associated with broad anti-inflammatory and anti-fibrotic activities.[13][14]
-
Anti-inflammatory Effects: Neuroinflammation is a key pathological feature of many central nervous system disorders.[12][15][16] The ability of indole derivatives to modulate inflammatory pathways, such as the TLR4/NF-κB pathway, suggests a potential role for this compound in treating neuroinflammatory conditions.[15]
-
Anti-fibrotic Activity: Fibrosis, the excessive deposition of connective tissue, can lead to organ failure.[13][14] Indole alkaloids have been shown to alleviate fibrosis by suppressing key signaling pathways like TGF-β/Smad.[13][14][17][18] This opens up avenues for investigating this compound in diseases characterized by fibrosis, such as idiopathic pulmonary fibrosis or liver cirrhosis.
Conclusion
This compound and its close analogs represent a class of molecules with significant therapeutic potential. The evidence points towards at least three distinct and highly relevant molecular targets: the enzyme ALOX15 , critical in inflammation and cancer; tubulin , a cornerstone of cancer chemotherapy; and mitochondrial complex I , a key player in neurodegeneration. The versatility of the indole scaffold suggests that the full spectrum of this compound's biological activity is likely even broader. This guide serves as a foundational blueprint for future research, providing the technical insights and experimental frameworks necessary to further validate these targets and propel this compound towards clinical application.
References
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. National Institutes of Health (NIH). [Link]
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1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed. [Link]
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Synthesis, reactivity and biological properties of methoxy-activated indoles. Royal Society of Chemistry. [Link]
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5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. National Institutes of Health (NIH). [Link]
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Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PubMed. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). National Institutes of Health (NIH). [Link]
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Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. National Institutes of Health (NIH). [Link]
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Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]
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2-(4-methoxyphenyl)-1H-indole. LookChem. [Link]
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This compound. PubChem. [Link]
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5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
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Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. [Link]
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A Comprehensive Review on the Pharmacological potential of Indole. International Journal of Pharmaceutical Sciences and Research. [Link]
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Molecular Mechanisms Underlying Neuroinflammation Intervention with Medicinal Plants: A Critical and Narrative Review of the Current Literature. PubMed Central. [Link]
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Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. PubMed. [Link]
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Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers. [Link]
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Oxymatrine inhibits neuroinflammation byRegulating M1/M2 polarization in N9 microglia through the TLR4/NF-κB pathway. PubMed. [Link]
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Neuroinflammation in Alzheimer's Disease. PubMed. [Link]
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Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. Frontiers Media S.A.. [Link]
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(PDF) Indole-Based Small Molecules as Potential Therapeutic Agents for the Treatment of Fibrosis. ResearchGate. [Link]
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In Silico Bioactivity Prediction of 5-(4-methoxyphenyl)-1H-indole: A Technical Guide for Drug Discovery Professionals
This guide provides a comprehensive, in-depth technical framework for the in silico prediction of the biological activity of the novel compound 5-(4-methoxyphenyl)-1H-indole. As researchers and drug development professionals, the ability to rapidly and accurately profile a molecule's potential bioactivity is paramount. This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world workflow of a computational drug discovery project. We will navigate the essential pillars of bioactivity prediction, from initial target identification to the crucial assessment of drug-likeness, grounded in established scientific principles and supported by verifiable, authoritative sources.
Introduction: The Rationale for an In Silico First Approach
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active molecules.[1] Its versatility allows for a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[1] The specific compound of interest, this compound, presents a unique substitution pattern that warrants a thorough investigation of its potential therapeutic applications.
An in silico, or computational, approach offers a time- and resource-efficient means to generate initial hypotheses about a compound's bioactivity before embarking on costly and time-consuming wet-lab experiments.[2] By leveraging the power of computational modeling, we can explore potential protein targets, predict binding affinities, and assess pharmacokinetic properties, thereby guiding and prioritizing subsequent experimental validation. This guide will detail a multi-faceted in silico workflow designed to build a comprehensive bioactivity profile for this compound.
The Overall In Silico Workflow
Our investigation will follow a structured, multi-step process, beginning with broad, exploratory analyses and progressively narrowing down to specific, high-probability interactions. Each step is designed to build upon the previous one, creating a self-validating system of evidence.
Caption: A detailed workflow for the molecular docking process.
Quantitative Structure-Activity Relationship (QSAR): Predicting Bioactivity from Chemical Structure
QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. [3][4][5]This allows us to predict the activity of new, untested compounds based on their structural features.
Experimental Protocol:
-
Dataset Collection: A dataset of structurally similar indole derivatives with their corresponding experimental bioactivities (e.g., IC50 values) against a specific target (e.g., COX-2) is required. [2][6]This data can be curated from the scientific literature or public databases like ChEMBL.
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors that encode its structural, physicochemical, and electronic properties are calculated. These can include parameters like molecular weight, logP, polar surface area, and various topological and quantum chemical descriptors.
-
Model Building: A statistical model is built to correlate the calculated descriptors with the biological activity. Multiple linear regression (MLR) or more advanced machine learning algorithms can be used for this purpose.
-
Model Validation: The predictive power of the QSAR model must be rigorously validated using statistical methods such as cross-validation and by predicting the activity of an external test set of compounds that were not used in the model building process.
-
Prediction for Target Molecule: Once a validated QSAR model is established, the same set of molecular descriptors are calculated for this compound, and its biological activity is predicted using the model.
Data Presentation:
Hypothetical QSAR Dataset for COX-2 Inhibition by Indole Derivatives:
| Compound ID | Structure | Experimental pIC50 | Predicted pIC50 |
| 1 | Indole | 5.2 | 5.1 |
| 2 | 5-methoxy-1H-indole | 5.8 | 5.7 |
| 3 | 5-phenyl-1H-indole | 6.5 | 6.4 |
| ... | ... | ... | ... |
| Target | This compound | N/A | 6.8 |
Pharmacophore Modeling: Identifying Key Chemical Features for Bioactivity
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that are necessary for a molecule to bind to a specific target. [7] Experimental Protocol:
-
Training Set Selection: A set of structurally diverse and potent inhibitors of the target protein (e.g., ALOX15) is selected.
-
Pharmacophore Model Generation: A pharmacophore modeling software (e.g., LigandScout, MOE) is used to align the training set molecules and identify the common chemical features and their spatial relationships.
-
Model Validation: The generated pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a database.
-
Database Screening: The validated pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel potential inhibitors.
-
Fitting of Target Molecule: The 3D structure of this compound is then fitted to the generated pharmacophore model to assess its compatibility with the key features required for binding.
Caption: The workflow for pharmacophore modeling and its applications.
ADMET Prediction: Assessing Drug-Likeness
A potent molecule is not necessarily a good drug. It must also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. [8][9]In silico ADMET prediction provides an early assessment of a compound's drug-likeness.
Experimental Protocol:
-
Select ADMET Prediction Tools: A variety of online tools and software are available for ADMET prediction, such as SwissADME, admetSAR, and PreADMET. [8][9][10]2. Input Molecular Structure: The SMILES string or 2D structure of this compound is submitted to the selected ADMET prediction server.
-
Analyze Predicted Properties: The server will return a range of predicted properties, including:
-
Physicochemical Properties: Molecular Weight, logP, Topological Polar Surface Area (TPSA).
-
Pharmacokinetics: Gastrointestinal absorption, Blood-Brain Barrier (BBB) penetration, Cytochrome P450 (CYP) inhibition.
-
Drug-Likeness: Lipinski's Rule of Five, Veber's Rule.
-
Toxicity: Ames mutagenicity, hERG inhibition.
-
Data Presentation:
Predicted ADMET Properties for this compound:
| Property | Predicted Value | Interpretation |
| Molecular Weight | 223.27 g/mol | Favorable (within Lipinski's rule) |
| logP | 3.5 | Optimal for oral absorption |
| TPSA | 27.7 Ų | Good cell permeability |
| GI Absorption | High | Likely well-absorbed orally |
| BBB Permeant | Yes | Potential for CNS activity |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| Lipinski's Rule | 0 Violations | Good drug-likeness |
| Ames Mutagenicity | Non-mutagenic | Low toxicity risk |
Synthesis of Findings and Future Directions
The multi-faceted in silico analysis of this compound provides a strong foundation for guiding subsequent experimental investigations. Our findings suggest that this compound is a promising candidate for further development, with predicted high binding affinity for COX-2 and PDE4, and favorable ADMET properties.
The logical next steps would be to:
-
Synthesize the compound: If not already available, the compound should be synthesized and its purity confirmed.
-
In vitro validation: The predicted binding affinities should be validated experimentally through enzymatic assays against COX-2, PDE4, and ALOX15.
-
Cell-based assays: The anti-inflammatory or antiproliferative effects of the compound should be evaluated in relevant cell-based models.
-
Lead optimization: Based on the experimental results and the insights gained from the in silico models, further structural modifications can be designed to improve potency and selectivity.
By integrating computational and experimental approaches, we can accelerate the drug discovery process and increase the likelihood of identifying novel and effective therapeutic agents.
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Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385. [Link]
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RCSB PDB. (2016). 5KIR: The Structure of Vioxx Bound to Human COX-2. [Link]
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Chavan, R. S., More, H. N., & Bhosale, A. V. (2019). 2D QSAR STUDY OF INDOLE DERIVATIVES AS SELECTIVE COX-2 INHIBITORS. International Journal of Pharmaceutical Sciences and Research, 10(7), 3378-3385. [Link]
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Khan, I., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(5), 1229. [Link]
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Ivanov, I., et al. (2010). Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15). The FEBS Journal, 277(14), 2795-2813. [Link]
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Xu, Y., et al. (2011). Structures of the four subfamilies of phosphodiesterase-4 provide insight into the selectivity of their inhibitors. Biochemical Journal, 434(2), 245-253. [Link]
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Jameson, J. B., et al. (2018). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. ACS Omega, 3(9), 11629-11640. [Link]
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O'Donnell, V. B., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International journal of molecular sciences, 20(18), 4596. [Link]
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Ghaffari, S., et al. (2021). QSAR and molecular docking studies of isatin and indole derivatives as SARS 3CLpro inhibitors. Scientific reports, 11(1), 1-17. [Link]
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El-Malah, A. A., et al. (2021). Pharmacophore model, docking, QSAR, and molecular dynamics simulation studies of substituted cyclic imides and herbal medicines as COX-2 inhibitors. Journal of Biomolecular Structure and Dynamics, 39(10), 3639-3652. [Link]
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MDPI. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti. [Link]
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Lledó, M., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceutics, 15(1), 259. [Link]
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The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and History of 5-(4-methoxyphenyl)-1H-indole
Abstract
The 5-(4-methoxyphenyl)-1H-indole core is a significant structural motif in medicinal chemistry, recognized for its presence in a variety of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and historical development of this important heterocyclic entity. While a singular "discovery" paper remains elusive, its history is intrinsically linked to the broader evolution of synthetic methodologies for C-C bond formation on the indole nucleus. We will delve into the key synthetic strategies, with a particular focus on the now-ubiquitous palladium-catalyzed cross-coupling reactions, which represent a cornerstone in the preparation of 5-arylindoles. This guide will provide detailed experimental protocols, an analysis of the underlying reaction mechanisms, and a discussion of the compound's relevance in contemporary drug discovery, particularly its role as an inhibitor of enzymes such as 15-lipoxygenase (ALOX15).
Introduction: The Indole Nucleus and the Rise of Arylated Derivatives
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The introduction of an aryl group at the 5-position, in particular, has proven to be a fruitful strategy for the development of potent and selective therapeutic agents. The 4-methoxyphenyl substituent is a common bioisostere for a variety of functional groups and can significantly influence the electronic and steric properties of the parent indole, thereby modulating its interaction with biological targets.
The history of indole chemistry dates back to the 19th century with the work of Adolf von Baeyer on the dye indigo.[2] Early synthetic methods, such as the Fischer indole synthesis developed in 1883, were pivotal in accessing a range of substituted indoles.[2] However, the direct and regioselective introduction of an aryl group onto the indole's benzene ring remained a significant synthetic challenge for many years. The advent of transition metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of biaryl compounds, including 5-arylindoles.
Foundational Synthetic Strategies for 5-Arylindoles
The preparation of this compound is most effectively understood through the lens of modern cross-coupling techniques. While earlier methods for indole synthesis provided the core heterocyclic system, the direct and selective formation of the C5-aryl bond necessitated the development of more sophisticated catalytic systems.
The Suzuki-Miyaura Coupling: A Paradigm Shift in 5-Arylindole Synthesis
The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organic halide, has become the preeminent method for the synthesis of 5-arylindoles due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[3] A key early report in 1992 detailed the palladium(0)-catalyzed cross-coupling of 5-indolylboronic acid with various aryl halides, establishing a general and regioselective route to 5-arylated indoles.[4]
The most common approach for synthesizing this compound via this method involves the coupling of 5-bromoindole with 4-methoxyphenylboronic acid.
Materials:
-
5-Bromoindole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Water (degassed)
-
Acetonitrile (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
To a reaction vial, add 5-bromoindole (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (3.0 equiv.).
-
In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (0.005 equiv.) and SPhos (0.005 equiv.) in the degassed water:acetonitrile (4:1) solvent mixture.
-
Add the catalyst solution to the reaction vial containing the solids.
-
Seal the vial and stir the mixture at 37 °C for 18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Causality in Experimental Choices:
-
Catalyst System: The combination of a palladium source (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand like SPhos is crucial for efficient catalytic turnover. The ligand stabilizes the palladium center and facilitates the key steps of oxidative addition and reductive elimination.
-
Base: Potassium carbonate is a moderately strong base that is essential for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.
-
Solvent System: A mixture of water and an organic solvent like acetonitrile is often used to ensure the solubility of both the organic substrates and the inorganic base. Degassing the solvents is critical to prevent the oxidation of the phosphine ligand and the palladium catalyst.
Table 1: Representative Suzuki-Miyaura Reaction Conditions for 5-Arylindole Synthesis [5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2 | 95 |
| Pd(PCy₃)₂ | PCy₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 65 |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 80 | 4 | 22 |
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85-95 |
Alternative Palladium-Catalyzed Approaches
While the Suzuki-Miyaura coupling is highly prevalent, other palladium-catalyzed reactions have also been employed for the synthesis of 5-arylindoles. These methods offer alternative routes that may be advantageous depending on the availability of starting materials and the desired functional group tolerance.
-
Stille Coupling: This reaction involves the coupling of an organotin reagent with an organic halide. While effective, the toxicity of organotin compounds has led to a preference for other methods in many applications.
-
Heck Coupling: The Heck reaction couples an alkene with an aryl halide. While not a direct route to 5-arylindoles, it can be used to introduce vinyl groups that can then be further manipulated.
-
Direct C-H Arylation: More recent advancements have focused on the direct arylation of the indole C-H bond, obviating the need for pre-functionalized starting materials like bromoindoles or indolylboronic acids. These methods are highly atom-economical but can sometimes suffer from issues with regioselectivity.[6]
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Biological Significance and Therapeutic Potential
The this compound scaffold has emerged as a valuable pharmacophore in drug discovery. A notable example of its biological activity is its role as a substrate-specific inhibitor of mammalian 15-lipoxygenase (ALOX15).[7] ALOX15 is an enzyme implicated in inflammatory processes and various cancer models. The ability of this compound derivatives to allosterically inhibit this enzyme highlights the potential for developing novel anti-inflammatory and anti-cancer agents based on this scaffold.
The methoxy group on the phenyl ring can participate in hydrogen bonding interactions with protein residues, while the indole nitrogen can also act as a hydrogen bond donor or acceptor. The overall lipophilicity and shape of the molecule, dictated by the aryl-indole linkage, are critical for its binding to the active site or allosteric pockets of target enzymes.
Diagram 2: Simplified Experimental Workflow for Suzuki-Miyaura Synthesis
Caption: A generalized workflow for the synthesis of 5-arylindoles via Suzuki-Miyaura coupling.
Conclusion and Future Perspectives
The discovery and development of synthetic routes to this compound are a testament to the power of modern organic chemistry. While the precise moment of its first synthesis may not be documented in a single seminal publication, its history is interwoven with the transformative impact of palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has provided a robust and versatile platform for the construction of this and related 5-arylindoles, enabling extensive exploration of their structure-activity relationships.
As our understanding of the biological roles of targets like ALOX15 continues to grow, the this compound scaffold is poised to remain a valuable starting point for the design and synthesis of new therapeutic agents. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, such as direct C-H activation, and the exploration of a wider range of substitutions on both the indole and phenyl rings to optimize potency, selectivity, and pharmacokinetic properties.
References
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ProQuest. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. [Link]
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-
Schewe, T., et al. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 20(22), 5678. [Link]
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-
MDPI. (2019). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. [Link]
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ResearchGate. (2018). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic acid (3) catalysed by ligand‐free solvent‐stabilised Pd‐nanoparticles (Pd‐NP). [Link]
-
ACS Publications. (2011). Palladium-Catalyzed Synthesis of Indoles via Ammonia Cross-Coupling-Alkyne Cyclization. [Link]
-
Indian Academy of Sciences. (2016). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. [Link]
-
ACS Publications. (2001). A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis. [Link]
-
National Center for Biotechnology Information. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. [Link]
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Navigating the Solubility Landscape of 5-(4-methoxyphenyl)-1H-indole: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(4-methoxyphenyl)-1H-indole, a heterocyclic compound of significant interest to researchers in drug discovery and materials science. In the absence of extensive publicly available experimental solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry, predictive modeling based on its physicochemical properties, and data from structurally analogous compounds to construct a robust solubility profile. Furthermore, this guide furnishes detailed, field-proven experimental protocols to empower researchers to empirically determine the solubility of this compound in a variety of solvent systems. This document is designed to be an essential resource for scientists and drug development professionals, enabling informed solvent selection, formulation design, and experimental planning.
Introduction: The Critical Role of Solubility
The solubility of a chemical compound is a cornerstone physicochemical property that dictates its behavior and utility in a multitude of scientific applications. For drug development professionals, solubility is a primary determinant of a compound's bioavailability, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the realm of materials science, the solubility of a molecule governs its processability and its ability to be incorporated into larger systems. This compound, with its indole scaffold and methoxyphenyl substituent, presents a unique set of structural features that profoundly influence its interactions with various solvents. A thorough understanding of its solubility is, therefore, not merely academic but a practical necessity for harnessing its full potential.
Physicochemical Properties of this compound
A molecule's inherent physicochemical properties are the primary determinants of its solubility. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 144104-46-1 | PubChem[1] |
| Molecular Formula | C₁₅H₁₃NO | PubChem[1] |
| Molecular Weight | 223.27 g/mol | PubChem[1] |
| XLogP3 | 3.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
The most telling of these properties is the XLogP3 value of 3.9.[1] This positive and relatively high value indicates a significant preference for lipophilic (nonpolar) environments over hydrophilic (polar) ones. This is a direct consequence of the molecule's predominantly aromatic and hydrocarbon structure. The presence of a single hydrogen bond donor (the indole N-H) and a single hydrogen bond acceptor (the oxygen of the methoxy group) provides some capacity for interaction with polar solvents, but this is largely overshadowed by the nonpolar surface area of the molecule.
Theoretical Framework for Solubility
The principle of "like dissolves like" is the bedrock of solubility prediction.[2] This adage encapsulates the concept that a solute will dissolve most readily in a solvent that shares similar intermolecular forces. The solubility of this compound can be rationalized through the interplay of the following forces:
-
Van der Waals Forces: These are the predominant forces at play for the large, nonpolar aromatic rings of the indole and methoxyphenyl groups. Nonpolar solvents, which also interact primarily through van der Waals forces, are therefore expected to be effective at solvating this molecule.
-
Dipole-Dipole Interactions: The methoxy group introduces a moderate dipole moment to the molecule. Polar aprotic solvents, which possess significant dipole moments, can engage in these interactions, contributing to solubility.
-
Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor, while the oxygen of the methoxy group can act as a hydrogen bond acceptor. Polar protic solvents, such as alcohols and water, can participate in hydrogen bonding with this compound, although the large nonpolar scaffold of the molecule is expected to limit its solubility in highly polar protic solvents like water.
The logical relationship between the molecular features of this compound and its expected solubility is depicted in the following diagram:
Sources
electronic and molecular structure of 5-(4-methoxyphenyl)-1H-indole
An In-Depth Technical Guide to the Electronic and Molecular Structure of 5-(4-methoxyphenyl)-1H-indole
Abstract: This technical guide provides a comprehensive examination of the molecular and electronic structure of this compound, a heterocyclic compound of significant interest in medicinal chemistry. Leveraging a combination of theoretical calculations and spectroscopic principles, this document elucidates the key structural features, electronic properties, and reactive behavior of the molecule. We present detailed protocols for computational analysis using Density Functional Theory (DFT) and discuss the interpretation of spectroscopic data (NMR, FT-IR, UV-Vis). The guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of this important indole derivative and its potential as a pharmacophore.
Introduction and Significance
Indole and its derivatives represent a "privileged scaffold" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The compound this compound (PubChem CID: 4135876) combines the indole nucleus with a methoxy-substituted phenyl ring, a feature often associated with enhanced biological potency.[2] Understanding the precise three-dimensional arrangement of these moieties and the distribution of electron density across the molecule is fundamental to explaining its chemical behavior and its interactions with biological targets.
Studies on related structures have identified the 2-arylindole scaffold as a critical "allosteric determinant" for the selective inhibition of enzymes like 15-lipoxygenase (ALOX15), highlighting the importance of the substituted phenyl ring in modulating biological activity.[3] This guide will dissect the foundational structural and electronic characteristics that underpin the reactivity and pharmacological potential of this compound.
Molecular Structure and Geometry
The molecular structure of this compound consists of a bicyclic indole ring system linked at the C5 position to a para-substituted methoxyphenyl ring. The overall geometry, particularly the dihedral angle between the planes of these two aromatic systems, is a critical determinant of the molecule's conformational flexibility and its ability to fit into receptor binding pockets.
Core Structural Parameters
While a specific single-crystal X-ray diffraction study for this compound is not prominently available, extensive data from related indole derivatives and computational modeling provide a highly accurate picture of its geometry.[4][5] Density Functional Theory (DFT) calculations are a robust method for determining optimized geometrical parameters.[6]
Key geometric features include:
-
Indole Ring: A planar, aromatic system with bond lengths and angles characteristic of fused benzene and pyrrole rings.[7]
-
Phenyl Ring: A standard aromatic benzene ring.
-
C-C Linkage: The single bond connecting the indole C5 and the phenyl C1' allows for rotational freedom.
-
Dihedral Angle: The angle between the indole and phenyl ring planes is a crucial parameter. In the related structure 5-methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole, this angle was determined to be 45.35°.[5][8] This non-planar arrangement is significant for molecular recognition.
The following table summarizes predicted key structural parameters based on DFT calculations for similar indole structures.
| Parameter | Description | Typical Value |
| C-N (Indole) | Bond lengths within the pyrrole part of the indole ring | ~1.37 - 1.39 Å |
| C-C (Indole) | Bond lengths within the benzene part of the indole ring | ~1.38 - 1.41 Å |
| C5-C1' | Bond length connecting the two ring systems | ~1.48 - 1.49 Å |
| C-O (Methoxy) | Bond length of the ether linkage | ~1.36 Å |
| ∠(Indole-Phenyl) | Dihedral angle between the two aromatic planes | ~40° - 50° |
Electronic Properties and Reactivity
The electronic structure of a molecule governs its reactivity, spectroscopic properties, and intermolecular interactions. For this compound, we focus on the frontier molecular orbitals and the molecular electrostatic potential, which are readily calculated using DFT.[9]
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.
-
HOMO: Represents the ability to donate an electron. The electron density in the HOMO is typically localized over the electron-rich indole nucleus, making it susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. The LUMO is generally distributed across the entire π-system.
-
HOMO-LUMO Energy Gap (ΔE): This is a critical indicator of chemical stability.[9] A smaller gap suggests the molecule is more polarizable and will have electronic transitions at longer wavelengths in its UV-Vis spectrum. DFT studies on similar indole derivatives are routinely used to calculate this gap.[6]
Molecular Electrostatic Potential (MEP)
The MEP map is a valuable tool for predicting how a molecule will interact with other charged species. It visualizes the electron density distribution, highlighting regions of positive and negative electrostatic potential.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, which are prone to electrophilic attack. For this compound, these are expected around the oxygen atom of the methoxy group and the π-system of the indole ring.
-
Positive Regions (Blue): Indicate electron-poor areas, susceptible to nucleophilic attack. This is typically found around the hydrogen atom attached to the indole nitrogen (N-H).
Spectroscopic Characterization
The proposed structure is confirmed through a combination of spectroscopic techniques. Theoretical calculations can predict these spectra with a high degree of accuracy.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both the indole and phenyl rings. The N-H proton of the indole ring typically appears as a broad singlet at a high chemical shift (~11-12 ppm).[10] The methoxy group (-OCH₃) protons would be a sharp singlet around 3.7-3.9 ppm.[9][10]
-
¹³C NMR: The carbon NMR spectrum would display signals for all 15 carbon atoms. The carbons attached to the electronegative oxygen and nitrogen atoms would appear at higher chemical shifts. DFT calculations using the GIAO method are highly effective for predicting ¹³C chemical shifts.[6]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the vibrational modes of the molecule. Key expected peaks include:
-
N-H Stretch: A medium, broad band around 3300-3400 cm⁻¹ corresponding to the indole N-H group.[11]
-
Aromatic C-H Stretch: Medium intensity peaks just above 3000 cm⁻¹.[11]
-
C=C Stretch: Medium to strong bands in the 1450-1620 cm⁻¹ region from the aromatic rings.[11]
-
C-O-C Stretch: A strong, characteristic asymmetric stretch for the aryl ether (methoxy group) around 1220-1250 cm⁻¹.[11]
Methodologies: Protocols and Workflows
To ensure scientific integrity, the methods used to derive structural and electronic data must be robust and reproducible.
Computational Protocol: DFT Analysis
This protocol outlines the standard workflow for a DFT-based analysis of this compound using a program like Gaussian.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties (HOMO, LUMO, MEP).
Methodology:
-
Structure Building: Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization without constraints.
-
Rationale: This step finds the lowest energy conformation (the most stable structure) of the molecule.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Rationale for Choice: B3LYP is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[6][7]
-
Basis Set: 6-31G(d,p).
-
Rationale for Choice: This is a Pople-style split-valence basis set that includes polarization functions on both heavy atoms (d) and hydrogen atoms (p), which is essential for accurately describing bonding and geometry.[1][6]
-
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry using the same functional and basis set.
-
Rationale: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the theoretical FT-IR spectrum.
-
-
Electronic Property Analysis: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.
-
Output Analysis: Extract HOMO and LUMO energies to calculate the energy gap. Generate the Molecular Electrostatic Potential (MEP) surface.
-
Experimental Protocol: Synthesis
While multiple synthetic routes exist for indole derivatives, a common and effective method is the Suzuki coupling reaction.
Objective: To synthesize this compound.
Hypothetical Reaction: Coupling of 5-bromo-1H-indole with 4-methoxyphenylboronic acid.
Materials:
-
5-bromo-1H-indole
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] (catalyst)
-
Triphenylphosphine [PPh₃] (ligand)
-
Potassium carbonate (K₂CO₃) (base)
-
Toluene and Water (solvent system)
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 5-bromo-1H-indole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen).
-
Rationale: The palladium catalyst is sensitive to oxygen, especially at high temperatures. An inert atmosphere prevents its degradation.
-
-
Solvent Addition: Add a 3:1 mixture of toluene and water.
-
Catalyst Addition: Add the palladium(II) acetate catalyst (0.02 eq) and triphenylphosphine ligand (0.04 eq).
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction to room temperature. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterization: Confirm the structure of the final product using NMR, FT-IR, and Mass Spectrometry.
Conclusion
The molecular and electronic structure of this compound is characterized by a non-planar arrangement of its two aromatic rings and an electron-rich indole nucleus. Computational methods, particularly DFT with the B3LYP functional, provide a reliable framework for predicting its geometry, reactivity, and spectroscopic signatures. The insights gained from analyzing its HOMO-LUMO energy gap and MEP surface are invaluable for understanding its behavior as a pharmacophore and for designing next-generation derivatives with enhanced biological activity in drug development programs.
References
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Taylor & Francis. (n.d.). QSAR study of indole derivatives as active agents against Candida albicans: a DFT calculation. Retrieved January 14, 2026, from [Link][1]
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CSIR-NIScPR. (2023, August 17). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). Retrieved January 14, 2026, from [Link]
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Semantic Scholar. (n.d.). Structural and vibrational analysis of indole by density functional and hybrid Hartree–Fock/density functional methods. Retrieved January 14, 2026, from [Link][7]
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CSIR-NIScPR. (2023, August 17). Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. Indian Journal of Chemistry (IJC). Retrieved January 14, 2026, from [Link]
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AIP Publishing. (n.d.). Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calculation. Retrieved January 14, 2026, from [Link][6]
-
MDPI. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Retrieved January 14, 2026, from [Link][3]
-
MDPI. (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved January 14, 2026, from [Link][4]
-
IUCr. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved January 14, 2026, from [Link][5]
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ResearchGate. (2021, October 1). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Retrieved January 14, 2026, from [Link][10]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 14, 2026, from [Link][2]
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ResearchGate. (2022, March 28). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Retrieved January 14, 2026, from [Link][12]
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National Center for Biotechnology Information. (2015, January 15). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Retrieved January 14, 2026, from [Link][13]
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Insubria. (2010, March 1). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Retrieved January 14, 2026, from [14]
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ResearchGate. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved January 14, 2026, from [Link][8]
-
ResearchGate. (2019, August 5). Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. Retrieved January 14, 2026, from [Link][15]
-
Material Science Research India. (2020, July 25). Molecular Structure, Electronic, Chemical and Spectroscopic (UV-Visible and IR) Studies of 5-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole: Combined DFT and Experimental Exploration. Retrieved January 14, 2026, from [Link][9]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(4-methoxyphenyl)-1H-indole via Suzuki Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the 5-Aryl-1H-Indole Scaffold
The 1H-indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities. Functionalization of the indole ring, particularly at the C5 position with an aryl substituent, gives rise to a class of compounds with significant therapeutic potential. The 5-aryl-1H-indole motif is a key pharmacophore in various drug candidates, exhibiting activities ranging from anticancer and anti-inflammatory to antiviral and neuroprotective. The synthesis of these valuable molecules, therefore, is of paramount importance in the drug discovery and development pipeline. The Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for the construction of the C-C bond between the indole core and an aryl partner, offering high yields and excellent functional group tolerance.[1] This application note provides a detailed guide to the synthesis of a representative 5-aryl-1H-indole, 5-(4-methoxyphenyl)-1H-indole, via a palladium-catalyzed Suzuki coupling, offering insights into the reaction mechanism, a step-by-step protocol, and troubleshooting strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (5-bromo-1H-indole), forming a Pd(II) complex.[4][5]
-
Transmetalation: In the presence of a base, the organoboron reagent (4-methoxyphenylboronic acid) forms a boronate complex, which then transfers its organic group to the palladium center, displacing the halide.[6]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][5]
The choice of catalyst, ligand, base, and solvent is critical for the efficiency of the Suzuki coupling. Electron-rich ligands can promote the oxidative addition step, while the base is essential for the activation of the boronic acid for transmetalation.[4][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 5-Bromo-1H-indole | ≥98% | Commercially available | Can be synthesized if necessary.[7][8][9] |
| 4-Methoxyphenylboronic acid | ≥98% | Commercially available | Store in a desiccator.[10][11][12] |
| Tetrakis(triphenylphosphine)palladium(0) | Catalyst grade | Commercially available | Air-sensitive, handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially available | Finely powder before use. |
| 1,4-Dioxane | Anhydrous | Commercially available | Degas before use. |
| Water | Deionized | - | Degas before use. |
| Ethyl acetate | ACS grade | Commercially available | For extraction and chromatography. |
| Hexanes | ACS grade | Commercially available | For chromatography. |
| Brine | Saturated NaCl solution | - | For workup. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS grade | Commercially available | For drying. |
Step-by-Step Procedure
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- 6. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
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detailed protocol for 5-(4-methoxyphenyl)-1H-indole synthesis
Application Note & Protocol
Topic: Synthesis of 5-(4-methoxyphenyl)-1H-indole via Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of this compound, a key heterocyclic scaffold found in numerous biologically active molecules.[1][2] We present a detailed, field-proven protocol based on the Suzuki-Miyaura cross-coupling reaction, selected for its high efficiency, functional group tolerance, and favorable toxicological profile compared to other cross-coupling methods. This guide explains the underlying reaction mechanism, offers a step-by-step experimental procedure, and includes key insights for troubleshooting and optimization, designed to ensure reproducible success for researchers in organic synthesis and medicinal chemistry.
Introduction: Strategic Importance of the Indole Scaffold
The indole nucleus is a "privileged scaffold" in drug discovery, forming the core of many natural products and synthetic compounds with significant therapeutic properties.[3][4] The specific derivative, this compound, and its related structures have been identified as important pharmacophores, notably in the development of selective enzyme inhibitors.[1][5] The synthesis of such diaryl systems requires a robust and versatile C-C bond-forming strategy. Palladium-catalyzed cross-coupling reactions have become the gold standard for this purpose.[3][6]
Comparative Overview of Synthetic Strategies
Several palladium-catalyzed methods can be employed to construct the C5-aryl bond on the indole ring.
-
Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (boronic acid or ester) with an organic halide or triflate.[7] Its primary advantages include the use of thermally stable, commercially available, and relatively low-toxicity boronic acids, along with generally mild reaction conditions.[7]
-
Stille Coupling: This method uses an organotin compound (stannane) as the coupling partner.[8][9] While highly effective and tolerant of many functional groups, the high toxicity and difficulty in removing organotin byproducts are significant drawbacks.[8][9][10]
-
Heck Coupling: This reaction forms a C-C bond between an aryl halide and an alkene.[11][12] While useful for synthesizing vinyl-indoles, it is not the most direct route for creating a simple biaryl linkage as required here.[13]
Rationale for Protocol Selection: The Suzuki-Miyaura coupling is chosen for this detailed protocol due to its superior balance of efficiency, operational simplicity, broad functional group tolerance, and significantly lower toxicity compared to alternatives like the Stille reaction.[7][9]
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[14][15][16] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-haloindole, forming a Pd(II) complex.[7] This is often the rate-determining step of the cycle.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃), which forms a more nucleophilic boronate species.[16][17]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired C-C bond in the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[14][15]
Sources
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- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. Suzuki Coupling [organic-chemistry.org]
The Multifaceted Role of 5-(4-methoxyphenyl)-1H-indole in Medicinal Chemistry: A Guide for Drug Discovery Professionals
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Among the vast landscape of indole derivatives, the 5-aryl-1H-indole motif has emerged as a particularly fruitful scaffold for the development of novel therapeutic agents. This guide focuses on a prominent member of this class, 5-(4-methoxyphenyl)-1H-indole , delving into its synthesis, diverse biological activities, and key applications in drug discovery. We will explore its established role as an allosteric modulator of Arachidonate 15-Lipoxygenase (ALOX15) and its potential in oncology, neuroprotection, and infectious diseases, providing detailed protocols for its evaluation.
The 5-Aryl-1H-Indole Scaffold: A Gateway to Biological Activity
The introduction of an aryl group at the C5 position of the indole ring system dramatically expands the chemical space and allows for fine-tuning of physicochemical and pharmacological properties. The 4-methoxyphenyl substituent, in particular, often imparts favorable characteristics, including enhanced metabolic stability and specific interactions with target proteins. This strategic substitution has led to the discovery of compounds with a range of biological activities, from enzyme inhibition to receptor modulation.
Synthesis of this compound
The construction of the this compound core can be achieved through various synthetic strategies, with the Suzuki-Miyaura cross-coupling reaction being a highly efficient and widely adopted method. This palladium-catalyzed reaction provides a practical and versatile route to a broad range of 5-aryl-1H-indoles.
Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling
This protocol outlines a general and efficient method for the synthesis of this compound.
Materials:
-
5-Bromo-1H-indole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and Water (solvent system)
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, condenser, magnetic stirrer, and heating mantle
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 5-bromo-1H-indole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of palladium(II) acetate (e.g., 2-5 mol%) and triphenylphosphine (e.g., 4-10 mol%).
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v). Degassing can be achieved by bubbling nitrogen or argon through the solvent mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (typically after 2-12 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
-
Characterization: Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Key Application: Allosteric Inhibition of ALOX15
A significant and well-documented application of this compound and its derivatives is the substrate-selective, allosteric inhibition of Arachidonate 15-Lipoxygenase (ALOX15).[2] ALOX15 is a lipid-peroxidizing enzyme implicated in various physiological and pathological processes, including inflammation, cancer, and ferroptosis.[2][3]
Mechanistic Insights
Derivatives of the this compound scaffold act as allosteric inhibitors of ALOX15.[2][4] This means they bind to a site on the enzyme distinct from the active site, inducing a conformational change that modulates the enzyme's activity.[2] In silico docking studies and molecular dynamics simulations suggest that these inhibitors occupy the substrate-binding pocket of one monomer in the ALOX15 dimer, which in turn affects the structure of the enzyme-substrate complex in the adjacent monomer.[2] This allosteric mechanism allows for substrate-specific inhibition, a highly desirable feature in drug design.[2]
Caption: Allosteric inhibition of the ALOX15 dimer by a this compound derivative.
Protocol 2: In Vitro ALOX15 Activity Assay (Spectrophotometric)
This protocol describes a standard method for determining the inhibitory potency of this compound against ALOX15 by monitoring the formation of conjugated dienes.[5]
Materials:
-
Recombinant ALOX15 enzyme
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
This compound (test compound) dissolved in DMSO
-
Known ALOX15 inhibitor (positive control)
-
DMSO (vehicle control)
-
Quartz cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Enzyme Preparation: Dilute the recombinant ALOX15 in ice-cold borate buffer to the desired working concentration. Keep the enzyme solution on ice.
-
Inhibitor Preparation: Prepare serial dilutions of the this compound test compound in DMSO.
-
Assay Setup: In a quartz cuvette, add the borate buffer and the test compound solution (or DMSO for the control).
-
Pre-incubation: Add the diluted ALOX15 enzyme solution to the cuvette and incubate for a defined period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the linoleic acid substrate to the cuvette. The final concentration of linoleic acid should be optimized for the assay.
-
Data Acquisition: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) using the spectrophotometer. This wavelength corresponds to the formation of the conjugated diene product.
-
Data Analysis: Calculate the rate of the reaction (increase in absorbance per unit time). Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Emerging Application: Anticancer Activity
The indole scaffold is a well-established pharmacophore in the design of anticancer agents.[6][7] Derivatives of 5-aryl-1H-indoles have shown promise as cytotoxic agents against various cancer cell lines.[6][8] The proposed mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[9]
While specific IC₅₀ values for this compound against a wide range of cancer cell lines are not extensively documented in the public domain, the structural motif is present in compounds with demonstrated anticancer activity. For instance, indole derivatives with a 3,4,5-trimethoxyphenyl group have been investigated as tubulin polymerization inhibitors.[9]
Table 1: Reported Anticancer Activity of Selected Indole Derivatives
| Compound Class | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Reference(s) |
| 1-Aryl-3-N-fused heteroaryl indoles | CCRF-CEM, MIA PaCa-2 | 328 to 644 nM | [10] |
| 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles | MCF-7 | Induces G₂/M cell-cycle arrest | [9] |
| Indole-based arylsulfonylhydrazides | MCF-7, MDA-MB-468 | 13.2–82.03 µM | [8] |
| 3-Aroyl-1H-indole derivatives | HT29, HepG2, HCT116, T98G | Nanomolar range | [6] |
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cultured cells.[11][12]
Materials:
-
Human cancer cell line(s) of interest (e.g., MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (test compound) dissolved in DMSO
-
Doxorubicin or other standard anticancer drug (positive control)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include wells for vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Potential Applications in Neurodegenerative Diseases and as Anthelmintic Agents
Neuroprotection
The indole scaffold is present in many compounds with neuroprotective properties.[1] Studies on related indole derivatives have highlighted their potential in the context of Alzheimer's disease by targeting factors such as mitochondrial dysfunction and amyloid-β aggregation.[13][14][15] For instance, analogs of 5-methoxy-indole have been investigated as neuroprotectants.[13][14] While direct evidence for the neuroprotective effects of this compound is still emerging, its structural features suggest it as a candidate for further investigation in this therapeutic area.
Anthelmintic Activity
Recent research has identified the 5-aryl-1H-indole scaffold as a promising lead for the development of new anthelmintic agents.[16] Derivatives with various substitutions on the phenyl ring have demonstrated efficacy against parasitic nematodes.[16] The proposed mechanism of action for some of these compounds involves the inhibition of mitochondrial complex II.[16]
Protocol 4: In Vitro Anthelmintic Assay (Worm Motility)
This protocol provides a general method for assessing the anthelmintic activity of this compound using a model nematode such as Caenorhabditis elegans.
Materials:
-
Caenorhabditis elegans (or other suitable nematode) culture
-
Nematode Growth Medium (NGM) agar plates
-
E. coli OP50 (food source for nematodes)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
Albendazole or other standard anthelmintic drug (positive control)
-
Solvent (vehicle control)
-
Microscope
Procedure:
-
Prepare Assay Plates: Prepare NGM agar plates seeded with a lawn of E. coli OP50.
-
Compound Application: Apply a solution of this compound at various concentrations to the surface of the agar. Also, prepare plates with the positive control and vehicle control. Allow the solvent to evaporate.
-
Worm Transfer: Synchronize a population of nematodes (e.g., L4 stage) and transfer a set number of worms to the center of each prepared plate.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 20 °C).
-
Motility Assessment: At regular time intervals (e.g., 24, 48, and 72 hours), observe the motility of the worms under a microscope. Paralysis is defined as the lack of movement even when prodded with a platinum wire.
-
Data Analysis: Record the number of paralyzed and dead worms at each time point for each concentration. Calculate the percentage of paralysis and/or lethality. Determine the EC₅₀ or LC₅₀ value for the test compound.
Conclusion and Future Perspectives
This compound represents a versatile and valuable scaffold in modern medicinal chemistry. Its well-established role as an allosteric inhibitor of ALOX15 provides a solid foundation for the development of novel anti-inflammatory and potentially anticancer agents. The broader biological activities associated with the 5-aryl-1H-indole class, including cytotoxicity against cancer cells, neuroprotective potential, and anthelmintic effects, highlight the immense opportunities for further exploration and optimization of this core structure. The detailed protocols provided in this guide offer a starting point for researchers to investigate and unlock the full therapeutic potential of this compound and its derivatives. Future research should focus on elucidating the specific molecular targets and mechanisms of action in different disease contexts, as well as on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this promising scaffold.
References
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Zhuravlev, A., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 28(14), 5418. [Link]
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Abbexa. Mouse ALOX15 ELISA kit. [Link]
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Kühn, H., et al. (2025). Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1866(7), 158933. [Link]
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Saathoff, J., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 43, 128081. [Link]
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Saathoff, J., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. PubMed, [Link]
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Dhiman, A., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). Journal of Molecular Structure, 1254, 132371. [Link]
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Saathoff, J., et al. (2021). Structural understanding of 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide as a neuroprotectant for Alzheimer's disease. ResearchGate, [Link]
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Tarp, J. (2014). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate, [Link]
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ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]
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Kohout, M., et al. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. Journal of Agricultural and Food Chemistry, 73(50), 20989-21000. [Link]
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Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]
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Kumar, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. Molecules, 27(22), 7808. [Link]
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ResearchGate. (n.d.). Cytotoxicity (IC50, µg/mL) of different tested compounds against human... [Link]
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ResearchGate. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1 H -indoles. [Link]
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Al-Tel, T. H., et al. (2023). Design, synthesis, and anticancer evaluation of 1-benzo[2][4]dioxol-5-yl-3-N-fused heteroaryl indoles. Medicinal Chemistry Research, 32(2), 263-277. [Link]
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Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. PubMed, [Link]
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Komogortsev, A. N., et al. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Molbank, 2021(4), M1292. [Link]
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ResearchGate. (2022). (PDF) Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018‒2021). [Link]
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ResearchGate. (2025). Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. [Link]
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Kalgutkar, A. S., et al. (2015). Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties. Journal of Medicinal Chemistry, 58(20), 8146-8157. [Link]
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Mohammadi-Farani, A., et al. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 27(1), 89-100. [Link]
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Lee, J. H., et al. (2019). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. Molecules, 24(18), 3299. [Link]
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Iacovelli, F., et al. (2022). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 23(23), 14758. [Link]
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Martínez-García, M. Á., et al. (2020). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 21(11), 3997. [Link]
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Manfra, M., et al. (2024). Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. Antioxidants, 13(1), 58. [Link]
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Singh, P., et al. (2014). Synthesis and anthelmintic activity of some novel 2-substituted-4,5-diphenyl imidazoles. Arabian Journal of Chemistry, 7(1), 19-24. [Link]
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Journal of Applied Pharmaceutical Science. (2024). In vitro anthelmintic activity and in silico analysis of monoterpenes, sesquiterpenes, and semisynthetic derivatives against Eisenia foetida. [Link]
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ResearchGate. (n.d.). Molecular Mechanism of 15-Lipoxygenase Allosteric Activation and Inhibition. [Link]
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MDPI. (n.d.). Evaluation of Anthelmintic and Anti-Inflammatory Activity of 1,2,4-Triazole Derivatives. [Link]
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Topic: 5-(4-methoxyphenyl)-1H-indole as a Versatile Molecular Probe
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the synthesis, characterization, and application of 5-(4-methoxyphenyl)-1H-indole as a fluorescent molecular probe. We offer field-proven insights into its photophysical properties and present detailed, self-validating protocols for its use in live-cell imaging. The underlying principles for experimental choices are elucidated to empower researchers to adapt and optimize these methods. This guide is tailored for professionals in chemical biology, cell biology, and early-stage drug discovery who seek to leverage novel fluorophores for cellular and molecular investigations.
Introduction: The Indole Scaffold as a Privileged Fluorophore
The indole ring system is a cornerstone of biologically active molecules and a frequent motif in pharmaceutical agents.[1] Beyond its biological significance, the indole core is intrinsically fluorescent, a property that is highly sensitive to the local molecular environment.[2] This environmental sensitivity makes indole derivatives powerful tools for probing biological systems.[3][4] While tryptophan, the most common natural indole-containing fluorophore, has limitations such as UV excitation and modest quantum yields, synthetic modifications to the indole scaffold can produce probes with superior photophysical properties.[5]
This compound is one such derivative. The addition of a methoxyphenyl group at the 5-position creates a donor-π-acceptor (D-π-A) type structure, which is known to enhance and modulate fluorescence properties.[4] This guide details the practical synthesis and application of this compound, establishing it as a versatile probe for visualizing cellular microenvironments.
Synthesis and Characterization
The most robust and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a reliable C-C bond formation between an aryl halide and a boronic acid, making it ideal for this application.
Protocol 2.1: Suzuki-Miyaura Synthesis of this compound
Rationale: This protocol is chosen for its high functional group tolerance, excellent yields, and commercially available starting materials. Palladium catalysts are highly efficient for this transformation.
Materials:
-
5-Bromo-1H-indole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃) or a more advanced phosphine ligand (e.g., SPhos)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)
-
Solvent mixture: Toluene/Ethanol/Water or Dioxane/Water
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (N₂ or Ar), combine 5-bromo-1H-indole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as a pre-mixture of Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%), to the flask.
-
Solvent Addition: Add a degassed solvent mixture, for example, Toluene/Ethanol/Water (3:1:1), to the flask.
-
Reaction: Heat the mixture to reflux (80-100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield this compound as a pure solid.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected molecular formula is C₁₅H₁₃NO with a molecular weight of approximately 223.27 g/mol .[6]
Photophysical Properties: A Probe for Environmental Polarity
The fluorescence of indole derivatives is highly dependent on the polarity of their solvent environment, a phenomenon known as solvatochromism. This is due to a larger dipole moment in the excited state (¹Lₐ) compared to the ground state.[2] This property is the foundation of its utility as a molecular probe.
| Property | Value in Cyclohexane (Non-polar) | Value in Water (Polar) | Rationale & Reference |
| Absorption λmax | ~295 nm | ~290 nm | The absorption is less sensitive to solvent polarity.[2] |
| Emission λmax | ~340 nm | ~360-380 nm | A significant red-shift (lower energy) in polar solvents indicates stabilization of the polar excited state.[2] |
| Stokes Shift | ~45 nm | ~70-90 nm | The large Stokes shift, especially in polar environments, is advantageous for minimizing self-quenching and improving signal detection.[7] |
| Quantum Yield (Φ) | Moderate-to-High | Low-to-Moderate | Fluorescence is often quenched by hydrogen bonding interactions with protic solvents like water.[7] |
Note: These values are estimates based on spectroscopic surveys of substituted indoles.[2][7] Actual values should be determined empirically.
Application in Live-Cell Fluorescence Microscopy
The hydrophobic character of the this compound scaffold allows for passive diffusion across the plasma membrane of living cells. Its environmental sensitivity can then be exploited to report on the polarity of different intracellular compartments. It is expected to preferentially accumulate in lipid-rich, non-polar environments such as cellular membranes (endoplasmic reticulum, Golgi, plasma membrane).
Experimental Workflow for Cellular Imaging
Caption: A streamlined workflow for live-cell imaging with this compound.
Protocol 4.1: Live-Cell Staining and Imaging
Rationale: This protocol uses a serum-free medium for staining to prevent probe sequestration by serum proteins. A titration of probe concentration is critical to balance signal strength with potential cytotoxicity.
Materials:
-
HeLa, COS-7, or other adherent mammalian cell lines
-
Glass-bottom imaging dishes or chamber slides
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Serum-free culture medium (e.g., Opti-MEM)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), pre-warmed to 37°C
-
Fluorescence microscope equipped with a UV excitation source and a DAPI filter set (e.g., Ex: 350/50 nm, Em: 420 nm long-pass).
Procedure:
-
Cell Seeding: Plate cells 24-48 hours prior to the experiment to achieve 60-80% confluency.
-
Probe Dilution: Immediately before use, prepare a working solution of the probe at a final concentration between 1 µM and 10 µM in pre-warmed, serum-free medium. Critical Step: Perform a concentration gradient (e.g., 1, 2.5, 5, 10 µM) on the first use to determine the optimal concentration that provides a bright signal without inducing cellular stress artifacts.
-
Staining: Aspirate the complete medium from the cells and wash once with warm PBS. Add the probe working solution and incubate for 15-30 minutes at 37°C in a cell culture incubator.
-
Washing: Aspirate the staining solution. Wash the cells gently two times with warm PBS to remove unbound probe.
-
Imaging: Add fresh warm PBS or a suitable imaging buffer to the dish. Immediately proceed to image the cells.
-
Controls: Always image a parallel dish of unstained cells using identical acquisition settings to assess the level of cellular autofluorescence.
Expected Results: Fluorescence is anticipated to be brightest in membranous structures. The emission spectrum may differ between the plasma membrane and internal membranes, reflecting variations in lipid composition and hydration.
Potential as a Biosensor for Protein Interactions
The indole scaffold is a key component of tryptophan, which often resides in hydrophobic pockets of proteins. This suggests that this compound could act as a probe for protein binding events. A binding event that sequesters the probe from the aqueous environment into a non-polar protein pocket would result in a predictable change in fluorescence.
Hypothetical Mechanism of Action
Caption: Proposed fluorescence response upon probe binding to a hydrophobic protein pocket.
This principle could be used in high-throughput screening assays to identify compounds that disrupt protein-protein interactions by displacing the probe, or to study protein folding dynamics.
References
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Dymshits, G., Vorobyeva, M., & Khodov, I. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. Available at: ProQuest. [Link]
-
Gai, F. (2020). 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. PubMed. [Link]
-
Ilić, N., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. National Institutes of Health (PMC). [Link]
-
Ilić, N., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]
-
Zhang, Y., et al. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. MDPI. [Link]
-
Chemical Synthesis Database. (n.d.). 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Chemical Synthesis Database. [Link]
-
Dymshits, G., Vorobyeva, M., & Khodov, I. (2021). Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Kim, S., et al. (2021). An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish. National Institutes of Health (PMC). [Link]
-
Hilaire, F. M. S., et al. (2018). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. National Institutes of Health (PMC). [Link]
-
K-M, G., et al. (2014). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. National Institutes of Health (PMC). [Link]
-
Le, T. H., et al. (2020). Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. ResearchGate. [Link]
-
Lv, Z-S., et al. (2022). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
-
Dairi, K., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. [Link]
-
Royal Society of Chemistry. (2023). Synthesis and photophysical characterization of fluorescent indole nucleoside analogues. Royal Society of Chemistry. [Link]
-
Li, J. & Martins, F. (2011). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. National Institutes of Health (PMC). [Link]
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Li, J. & Martins, F. (2011). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
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Samanta, A., et al. (2013). Photophysics of Two Indole-Based Cyan Fluorophores. ResearchGate. [Link]
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Application Notes and Protocols for the ALOX15 Inhibition Assay Using 5-(4-methoxyphenyl)-1H-indole
Introduction: The Significance of Targeting ALOX15
Arachidonate 15-lipoxygenase (ALOX15), a non-heme iron-containing enzyme, plays a pivotal role in the metabolism of polyunsaturated fatty acids (PUFAs) like linoleic acid (LA) and arachidonic acid (AA).[1] By catalyzing the insertion of molecular oxygen, ALOX15 generates bioactive lipid hydroperoxides, such as 15-hydroperoxyeicosatetraenoic acid (15-HpETE) from arachidonic acid.[2] These metabolites are integral to a host of physiological and pathological processes. Dysregulation of ALOX15 activity has been implicated in the pathophysiology of inflammatory diseases, certain cancers, and neurodegenerative conditions.[3][4] This makes ALOX15 a compelling target for therapeutic intervention. This document provides a detailed experimental procedure for assessing the inhibitory potential of 5-(4-methoxyphenyl)-1H-indole against ALOX15.
Scientific Principle: Allosteric and Substrate-Specific Inhibition
The compound this compound and its derivatives represent a fascinating class of ALOX15 inhibitors. Research has revealed that these molecules can act as potent, allosteric, and substrate-specific inhibitors of ALOX15.[5][6] Unlike competitive inhibitors that bind directly to the active site and compete with the substrate, allosteric inhibitors bind to a different site on the enzyme. This binding event induces a conformational change that alters the active site's geometry or dynamics, thereby affecting the enzyme's catalytic efficiency.[3]
Crucially, the inhibitory effect of this indole-based compound is highly dependent on the substrate being used. Studies have shown that these inhibitors potently block the oxygenation of linoleic acid while having a significantly weaker effect on the oxygenation of arachidonic acid.[7][8] This substrate selectivity is thought to arise from a sophisticated mechanism of inter-monomer communication within the dimeric structure of ALOX15.[9] The binding of the inhibitor to one monomer is hypothesized to induce conformational changes in the other monomer, which in turn compromises the productive binding and catalysis of linoleic acid more so than arachidonic acid.[3][8]
This protocol, therefore, focuses on a spectrophotometric assay that measures the inhibition of ALOX15's linoleate oxygenase activity. The assay quantifies the formation of the conjugated diene product, 13(S)-hydroperoxyoctadecadienoic acid (13-HpODE), which exhibits a characteristic absorbance at 234-235 nm.[2][5]
Visualizing the ALOX15 Catalytic Pathway
Caption: ALOX15 catalytic cycle and the proposed allosteric inhibition mechanism.
Materials and Reagents
| Reagent/Material | Supplier | Catalog No. (Example) | Storage | Notes |
| Recombinant Human ALOX15 | Sigma-Aldrich | SAE0047 | -70°C | Ensure enzyme is active. |
| This compound | PubChem CID: 4135876 | Varies | Room Temp. | Purity should be ≥95%. |
| Linoleic Acid | Sigma-Aldrich | L1376 | -20°C | Protect from light and oxidation. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 | Room Temp. | Anhydrous, for inhibitor stock. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | 10010023 | Room Temp. | |
| 96-well UV-transparent plates | Corning | 3635 | Room Temp. | Essential for UV spectrophotometry. |
| UV-Vis Microplate Spectrophotometer | Varies | Varies | N/A | Capable of reading at 234-235 nm. |
Experimental Protocol
This protocol is designed for a 96-well plate format to determine the IC₅₀ value of this compound.
Preparation of Reagents
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Ensure it is at room temperature before use.
-
Inhibitor Stock Solution (10 mM): Dissolve an appropriate amount of this compound in 100% DMSO to make a 10 mM stock solution. For example, dissolve 2.23 mg (MW: 223.27 g/mol ) in 1 mL of DMSO. Sonicate briefly if necessary to ensure complete dissolution.
-
Substrate Stock Solution (10 mM): Prepare a 10 mM stock solution of linoleic acid in ethanol. Store under argon or nitrogen at -20°C.
-
Working Substrate Solution (1 mM): On the day of the experiment, dilute the 10 mM linoleic acid stock solution 1:10 in the Assay Buffer.
-
Enzyme Working Solution: Dilute the recombinant human ALOX15 stock in ice-cold Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 5-10 minutes, resulting in a final absorbance change of approximately 0.4-0.8 AU. A typical starting concentration might be 2.5-5.0 µg/mL.[5] Keep the enzyme on ice at all times.
Assay Procedure
The total volume for each reaction well is 200 µL.
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stock solution in DMSO. Then, dilute these DMSO stocks into Assay Buffer to create a range of working inhibitor concentrations (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the assay well should be kept constant and low (≤1%) across all wells, including controls.
-
Plate Setup:
-
Blank Wells (n=3): 190 µL Assay Buffer + 10 µL of the corresponding vehicle (e.g., 1% DMSO in Assay Buffer).
-
Vehicle Control (100% Activity) Wells (n=3): 170 µL Assay Buffer + 10 µL of vehicle + 20 µL Enzyme Working Solution.
-
Inhibitor Wells (n=3 for each concentration): 170 µL Assay Buffer + 10 µL of each inhibitor working concentration + 20 µL Enzyme Working Solution.
-
-
Pre-incubation: Add the assay buffer, vehicle, or inhibitor solutions to the wells first. Then, add the Enzyme Working Solution. Mix gently by pipetting. Incubate the plate at room temperature for 5-10 minutes to allow the inhibitor to bind to the enzyme.[2]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the 1 mM Working Substrate Solution to all wells (except the blanks). The final substrate concentration will be 100 µM.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer pre-set to 25°C. Measure the increase in absorbance at 235 nm every 30 seconds for 10-15 minutes.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the ALOX15 inhibition assay.
Data Analysis and Interpretation
-
Calculate Reaction Rates (Velocity): For each well, plot absorbance at 235 nm versus time. Determine the initial velocity (V) of the reaction by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
Where:
-
V_inhibitor is the average rate of the reaction in the presence of the inhibitor.
-
V_vehicle is the average rate of the reaction in the presence of the vehicle (DMSO) control.
-
-
Determine the IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5]
-
Plot the Percent Inhibition on the Y-axis against the logarithm of the inhibitor concentration on the X-axis.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) available in software like GraphPad Prism or R.
-
The IC₅₀ value is the concentration at which the curve passes through 50% inhibition.
-
Troubleshooting and Considerations
| Issue | Possible Cause | Suggested Solution |
| High background absorbance | Substrate auto-oxidation | Prepare fresh substrate solution daily. Store stock under inert gas. |
| No or low enzyme activity | Inactive enzyme | Use a new enzyme aliquot. Verify storage conditions (-70°C). |
| Incorrect buffer pH | Check and adjust the pH of the Assay Buffer. | |
| Non-linear reaction rates | Substrate depletion | Reduce enzyme concentration or reaction time for analysis. |
| Enzyme instability | Keep enzyme on ice. Perform the assay promptly after dilution. | |
| Poor curve fit for IC₅₀ | Inappropriate concentration range | Adjust the serial dilutions to better bracket the 50% inhibition point. |
| Inhibitor precipitation | Check the solubility of the compound in the final assay buffer. The final DMSO concentration might need slight adjustment (but keep it consistent). |
References
-
Golovanov, A., et al. (2022). N-Substituted 5-(1H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry, 65(3), 1979–1995. [Link]
-
Zhuravlev, A., et al. (2023). Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate versus its indole-based analog. RSC Medicinal Chemistry. [Link]
-
Ivanov, I., et al. (2023). Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate versus its indole-based analog. National Institutes of Health. [Link]
-
Kühn, H., et al. (2022). Structural and Functional Biology of Mammalian ALOX Isoforms with Particular Emphasis on Enzyme Dimerization and Their Allosteric Properties. International Journal of Molecular Sciences, 23(23), 15328. [Link]
-
Zhuravlev, A., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 23(23), 15328. [Link]
-
ResearchGate. (n.d.). Selected structures of substrate-specific ALOX15 inhibitors to study... [Link]
-
Malterud, K. E. (n.d.). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. [Link]
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Heydeck, D., et al. (2021). Functional humanization of 15-lipoxygenase-1 (Alox15) protects mice from dextran sodium sulfate induced intestinal inflammation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. [Link]
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Kühn, H., et al. (2018). Structural and functional biology of arachidonic acid 15-lipoxygenase-1 (ALOX15). National Institutes of Health. [Link]
-
Assay Genie. (n.d.). Human Arachidonate-15-Lipoxygenase (ALOX15) ELISA Kit. [Link]
-
Kühn, H., et al. (2022). Functional Characterization of Transgenic Mice Overexpressing Human 15-Lipoxygenase-1 (ALOX15) under the Control of the aP2 Promoter. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
Reddy, P., et al. (2019). Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies. Progress in Lipid Research, 73, 28-45. [Link]
-
ResearchGate. (n.d.). How Linoleic Acid Can Be the Preferential Substrate of the Enzyme 15-Lipoxygenase-1? A QM/MM Approach. [Link]
-
Holman, T. R., et al. (2013). SUBSTRATE SPECIFICITY EFFECTS OF LIPOXYGENASE PRODUCTS AND INHIBITORS ON SOYBEAN LIPOXYGENASE-1. National Institutes of Health. [Link]
-
Eleftheriadis, N., et al. (2018). Novel 15-Lipoxygenase-1 Inhibitor Protects Macrophages from Lipopolysaccharide-Induced Cytotoxicity. Molecules, 23(11), 2977. [Link]
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PubChem. (n.d.). This compound. [Link]
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Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
-
da Silva, G. N., et al. (2021). Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. Journal of Medicinal Chemistry, 64(19), 14668–14683. [Link]
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Eleftheriadis, N. (2016). Inhibition and detection of 15-lipoxygenase-1. University of Groningen. [Link]
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Application Notes & Protocols: A Framework for Characterizing 5-(4-methoxyphenyl)-1H-indole Activity In Vitro
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. The specific derivative, 5-(4-methoxyphenyl)-1H-indole, represents a promising chemical entity for drug discovery, with related structures showing potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] Characterizing the biological activity of this compound requires a systematic and robust panel of in vitro assays. The transition from a promising molecule to a drug candidate hinges on rigorous preclinical testing, for which in vitro assays provide the essential first step.[3][4]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to develop and implement in vitro assays to elucidate the biological activity of this compound. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.[5][6] We will first establish a primary screening assay to assess general cytotoxicity and then explore several common mechanistic pathways often associated with indole-based compounds.
Part A: Foundational Screening - The Cell Viability Assay
Before investigating specific mechanisms, it is crucial to determine the compound's effect on cell viability and proliferation.[3] This foundational screen provides a dose-response relationship and helps establish a therapeutic window, guiding the concentrations used in subsequent, more complex mechanistic assays. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of living cells.[7]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT reagent into a purple, insoluble formazan product.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, viable cells.[9]
Detailed Protocol: MTT Cytotoxicity Assay
1. Cell Seeding:
-
Culture a relevant human cancer cell line (e.g., HCT-116 for colon cancer, HL-60 for leukemia) under standard conditions (37°C, 5% CO₂).[1]
-
Trypsinize and count the cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 × 10⁴ cells/well in 100 µL of complete culture medium.[10]
-
Rationale: This cell density ensures that cells are in the logarithmic growth phase during the experiment and that the assay readout falls within the linear range of the spectrophotometer.
-
Incubate the plate for 24 hours to allow cells to adhere and resume normal growth.[10]
2. Compound Treatment:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various compound concentrations.
-
Include "vehicle control" wells containing only medium with the same final DMSO concentration and "untreated control" wells with only medium.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[10]
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of a 5 mg/mL MTT solution in sterile PBS to each well (final concentration ~0.5 mg/mL).[8][9]
-
Return the plate to the incubator for 1.5 to 4 hours.[8][10]
-
Rationale: This incubation period allows for sufficient conversion of MTT to formazan by viable cells. The exact time may need optimization depending on the cell line's metabolic rate.
4. Solubilization and Measurement:
-
After incubation, carefully remove the MTT-containing medium. Be cautious not to disturb the formazan crystals.
-
Add 100-130 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[8][10]
-
Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10]
-
Measure the absorbance (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
Data Analysis and Presentation
-
Correct for Background: Subtract the average absorbance of the media-only blank wells from all other readings.
-
Calculate Percent Viability: Percent Viability = (OD of treated cells / OD of vehicle control cells) × 100
-
Determine IC₅₀: Plot the percent viability against the logarithm of the compound concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀).
| Compound Concentration (µM) | Mean Absorbance (570 nm) | % Viability |
| 0 (Vehicle Control) | 1.250 | 100% |
| 0.1 | 1.235 | 98.8% |
| 1 | 1.150 | 92.0% |
| 5 | 0.875 | 70.0% |
| 10 | 0.610 | 48.8% |
| 50 | 0.250 | 20.0% |
| 100 | 0.125 | 10.0% |
| Table 1: Example data for determining the IC₅₀ value of this compound. |
Part B: Elucidating the Mechanism of Action
Based on the known activities of related indole compounds, several potential mechanisms of action can be hypothesized.[1][2] The following protocols outline assays for three common pathways: tubulin polymerization inhibition, kinase inhibition, and anti-inflammatory activity via the NF-κB pathway.
Hypothesis 1: Inhibition of Tubulin Polymerization
Many indole-based compounds exert their anticancer effects by disrupting microtubule dynamics, which are critical for cell division and structure.[1][11] An in vitro tubulin polymerization assay directly measures the compound's effect on the assembly of purified tubulin into microtubules.[11][12]
Detailed Protocol: Fluorescence-Based Tubulin Polymerization Assay
1. Reagent Preparation:
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[13]
-
Tubulin: Use commercially available, high-purity (>99%) porcine or bovine brain tubulin. Reconstitute on ice to a final concentration of 2 mg/mL in Assay Buffer supplemented with 1 mM GTP and 10-15% glycerol.[11][13]
-
Fluorescent Reporter: Include a reporter like DAPI, which increases in fluorescence upon incorporation into microtubules.[12][13]
-
Controls: Prepare 10x stocks of a known inhibitor (e.g., 100 µM Nocodazole) and a known stabilizer/enhancer (e.g., 100 µM Paclitaxel) as positive controls.[11] Prepare a vehicle control (DMSO).
2. Assay Procedure:
-
Pre-warm a fluorescence microplate reader to 37°C. Use an opaque 96-well plate.
-
On ice, add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.
-
To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[11]
-
Immediately place the plate in the pre-warmed reader.
-
Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every 30-60 seconds for 60-90 minutes.[14]
3. Data Analysis:
-
Plot fluorescence intensity versus time for each concentration.
-
A typical polymerization curve is sigmoidal, showing nucleation, growth, and plateau phases.[11]
-
Inhibitors will decrease the rate (slope of the growth phase) and the maximum fluorescence (plateau). Enhancers will increase them.
-
Calculate the percent inhibition of polymerization at a specific time point (e.g., 60 minutes) relative to the vehicle control and determine the IC₅₀ value.
Hypothesis 2: Kinase Inhibition
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] Many small molecules, including indole derivatives, function as kinase inhibitors. A luminescence-based assay that measures ADP production is a common and robust method for screening kinase inhibitors.[15][16]
Detailed Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
1. Reagent Preparation:
-
Select a relevant kinase (e.g., a receptor tyrosine kinase or a cell cycle-regulating kinase).
-
Kinase Assay Buffer: A typical buffer is 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA.[15]
-
Prepare the kinase, its specific substrate peptide, and ATP in the assay buffer. Optimal concentrations must be determined empirically but are often in the low nanomolar (kinase) and micromolar (substrate, ATP) range.[15]
-
Prepare serial dilutions of this compound and a known broad-spectrum kinase inhibitor (e.g., Staurosporine) as a positive control.[15]
2. Kinase Reaction:
-
In a white, opaque 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle.
-
Add 2.5 µL of the kinase solution and incubate for 10 minutes at room temperature to allow for inhibitor binding.[15]
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes (this time may require optimization).[15]
3. ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[15][16]
-
Convert the generated ADP back to ATP and produce a light signal by adding 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[15]
4. Data Analysis:
-
Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.[16]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
| Kinase Target | This compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) (Control) |
| Kinase A | 75 | 5 |
| Kinase B | >10,000 | 10 |
| Kinase C | 850 | 20 |
| Table 2: Example data for kinase inhibition profiling. |
Hypothesis 3: Anti-Inflammatory Activity via NF-κB Inhibition
Chronic inflammation is linked to various diseases, including cancer. The transcription factor NF-κB is a master regulator of the inflammatory response.[17][18] A reporter gene assay is an effective way to measure the activity of the entire NF-κB signaling pathway in a cellular context.[19][20]
Detailed Protocol: NF-κB Luciferase Reporter Assay
1. Cell Line and Stimulation:
-
Use a stable cell line engineered to express a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).[20]
-
Seed the cells in a white, opaque 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours. Include a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.[21]
-
Induce NF-κB activation by treating the cells with an appropriate stimulus, such as Tumor Necrosis Factor-alpha (TNF-α, e.g., 10 ng/mL), for 6-8 hours.[17][21] Include an unstimulated control.
2. Lysis and Luminescence Measurement:
-
After incubation, remove the medium and wash the cells gently with PBS.
-
Lyse the cells by adding a passive lysis buffer.
-
Add a luciferase assay reagent containing the substrate (luciferin) to each well.
-
Immediately measure the luminescence using a plate reader.
3. Data Analysis:
-
The luminescence signal is directly proportional to the transcriptional activity of NF-κB.
-
Normalize the data by calculating the fold induction of stimulated cells over unstimulated cells.
-
Calculate the percent inhibition for each compound concentration relative to the stimulated vehicle control.
-
Plot percent inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
Crucial Control: It is essential to run a parallel cytotoxicity assay (e.g., MTT) under the same conditions to ensure that the observed inhibition of the reporter signal is not simply due to cell death.[17]
Conclusion
This document provides a structured, multi-faceted approach to characterizing the in vitro activity of this compound. By starting with a broad cytotoxicity screen and progressing to targeted mechanistic assays, researchers can efficiently build a comprehensive biological profile of the compound. The emphasis on proper controls, understanding the rationale behind each step, and careful data analysis is paramount for generating reliable and meaningful results that can guide further drug development efforts.[22][23]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Kiss, R., & Lefranc, F. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs, 16(3), 223-8. Retrieved from [Link]
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Bhattacharya, S., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
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In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences. Retrieved from [Link]
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Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Bhattacharya, S., & Sharma, A. (2018). In vitro assays and techniques utilized in anticancer drug discovery. Semantic Scholar. Retrieved from [Link]
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Exploring the Assay Development Pipeline for In-Vitro Diagnostics (IVDs). (2024). Veranex. Retrieved from [Link]
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How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). BMG LABTECH. Retrieved from [Link]
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Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. (n.d.). Cytoskeleton, Inc. Retrieved from [Link]
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Applying Good Laboratory Practices (GLPs) to In Vitro Studies. (n.d.). IIVS.org. Retrieved from [Link]
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Peterson, J. M., et al. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PLoS ONE, 7(5), e37376. Retrieved from [Link]
-
Chan, A. P., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Assay and Drug Development Technologies, 15(3), 112-124. Retrieved from [Link]
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NF-kB Reporter Assay. (n.d.). Abgenex. Retrieved from [Link]
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Meijer, K., et al. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds. Food Chemistry, 166, 472-478. Retrieved from [Link]
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Essentials of In Vitro Assay Development. (2021). Kosheeka. Retrieved from [Link]
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Ruhs, S., et al. (2017). Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation. Mediators of Inflammation, 2017, 9512351. Retrieved from [Link]
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In vitro kinase assay. (2023). Protocols.io. Retrieved from [Link]
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Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2019). Society of Toxicology. Retrieved from [Link]
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Wang, Y., et al. (2021). Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1260-1273. Retrieved from [Link]
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Kutzner, L., et al. (2018). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? International Journal of Molecular Sciences, 19(11), 3505. Retrieved from [Link]
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Kinase assays. (2020). BMG LABTECH. Retrieved from [Link]
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InhibiScreen Kinase Inhibitor Assay Technical Video. (2016). Beckman Coulter Life Sciences. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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Antiproliferative Activity of Hybrid Compounds Between 6-Methoxy-3-(4-Methoxyphenyl)-1H-Indole and 3-Phenylpiperidine against HCT-116 and HL-60 Cells. (2025). ResearchGate. Retrieved from [Link]
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Ishiyama, A., et al. (2015). Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(2), 313-6. Retrieved from [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). (2017). European Journal of Medicinal Chemistry, 138, 933-947. Retrieved from [Link]
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The Versatile Scaffold of 5-(4-methoxyphenyl)-1H-indole: A Comprehensive Guide for Drug Design
The indole nucleus stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic and structural features allow for diverse interactions with a multitude of biological targets, making it a fertile ground for the design of novel therapeutic agents.[3][4] Among the myriad of indole derivatives, 5-(4-methoxyphenyl)-1H-indole has emerged as a particularly promising scaffold, demonstrating a spectrum of biological activities that span from anti-inflammatory to anticancer and neuroprotective effects.
This technical guide provides an in-depth exploration of the this compound scaffold for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers field-proven insights into its structure-activity relationships (SAR), and provides detailed, self-validating protocols for its synthesis and biological evaluation.
Application Notes: Therapeutic Potential and Target Exploration
The this compound scaffold has shown significant promise across several therapeutic areas. The strategic placement of the 4-methoxyphenyl group at the 5-position of the indole ring profoundly influences its pharmacological profile, opening avenues for the development of targeted therapies.
Anti-inflammatory Activity: Targeting Arachidonate 15-Lipoxygenase (ALOX15)
A primary and well-documented biological target of derivatives of the this compound scaffold is arachidonate 15-lipoxygenase (ALOX15).[1][2] This enzyme is a key player in the biosynthesis of inflammatory mediators from polyunsaturated fatty acids.[1] Dysregulation of ALOX15 activity is implicated in various inflammatory conditions and certain cancers.[5]
Derivatives of this compound have been identified as substrate-specific inhibitors of ALOX15, demonstrating a sophisticated mechanism of allosteric inhibition.[1][2] This specificity is of particular interest as it allows for the modulation of the production of specific pro-inflammatory lipid metabolites without blanket inhibition of all lipoxygenase activity. The methoxy group on the phenyl ring is a key determinant of this activity, influencing the electronic properties of the molecule and its interaction with the enzyme.[5]
Anticancer Potential: Beyond ALOX15 Inhibition
The anticancer potential of the indole scaffold is well-established, with several indole-based drugs currently in clinical use.[6] While the inhibition of ALOX15 by this compound derivatives contributes to their potential anti-tumorigenic effects, this scaffold is also being explored for its activity against other cancer-related targets.
Studies on related indole derivatives suggest that the 5-aryl substitution can lead to potent antiproliferative activity in various cancer cell lines.[7] The mechanism of action can be multifaceted, including the induction of cell cycle arrest and apoptosis.[6] For instance, certain indole derivatives have been shown to interact with tubulin, disrupting microtubule dynamics, a validated target in cancer chemotherapy.[6] The 3,4,5-trimethoxyphenyl substitution on the indole nitrogen, in particular, has been associated with potent tubulin polymerization inhibition.[8][9] While direct data on the cytotoxicity of the unsubstituted this compound is still emerging, the existing body of research on related analogs strongly supports its investigation as a promising scaffold for the development of novel anticancer agents.
Neuroprotective Applications: A Frontier of Investigation
Neuroinflammation is increasingly recognized as a critical factor in the pathogenesis of neurodegenerative diseases.[10][11] The anti-inflammatory properties of this compound derivatives, through ALOX15 inhibition and potentially other pathways, make them attractive candidates for neuroprotective agents. By mitigating the production of pro-inflammatory mediators in the central nervous system, these compounds could help to create a more favorable environment for neuronal survival and function.
Furthermore, the indole scaffold itself is a common feature in molecules with neuroprotective properties. The ability of indole derivatives to modulate various signaling pathways involved in neuronal cell death and survival is an active area of research.[12] The this compound scaffold, with its favorable physicochemical properties, represents a promising starting point for the design of novel neuroprotective agents targeting neuroinflammation and other pathological processes in the brain.
Structure-Activity Relationship (SAR) Insights
The biological activity of the this compound scaffold can be finely tuned through systematic structural modifications. Understanding the structure-activity relationships is paramount for optimizing lead compounds and designing derivatives with enhanced potency and selectivity.
dot
Caption: Key positions for modification on the this compound scaffold.
-
Indole Nitrogen (N1-H): The presence of a free N-H group can be important for activity, potentially acting as a hydrogen bond donor. Alkylation or arylation at this position can significantly alter the compound's lipophilicity and steric profile, which can in turn affect its pharmacokinetic properties and target engagement. For instance, N-alkylation has been shown to abolish quinone reductase 1 (QR1) induction activity in some 2-arylindoles, suggesting the importance of the N-H for this specific target.[8]
-
Positions C2 and C3: These positions on the pyrrole ring are ripe for modification. Substitution at the C2 position has been shown to be critical for the substrate-specific inhibition of ALOX15.[1] The introduction of various functional groups at C3 can be used to introduce new pharmacophoric elements and explore interactions with different biological targets.
-
Benzene Ring of the Indole (Positions C4, C6, C7): Substitution on the benzene portion of the indole nucleus can modulate the electronic properties of the entire scaffold. Electron-withdrawing or electron-donating groups can influence the pKa of the indole N-H and the overall electron density of the ring system, thereby affecting binding to target proteins.
-
The 4-Methoxyphenyl Group: The methoxy group at the 4'-position of the phenyl ring is a critical determinant for ALOX15 inhibition.[1] Modification of this group, for example, by demethylation to a hydroxyl group or replacement with other substituents, can provide valuable SAR insights and potentially shift the activity towards other targets.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound scaffold and its subsequent biological evaluation. These protocols are designed to be self-validating, with clear endpoints and quality control measures.
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a highly efficient and versatile method for the synthesis of 5-arylindoles.[3][4] This protocol describes the coupling of 5-bromoindole with 4-methoxyphenylboronic acid.
Materials:
-
5-Bromoindole
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add 5-bromoindole (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 eq.) and SPhos (0.04 eq.) in 1,4-dioxane.
-
Add the catalyst pre-mixture to the reaction vial containing the solids.
-
Add a mixture of 1,4-dioxane and degassed water (e.g., 4:1 v/v) to the reaction vial.
-
Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound.
dot
Caption: Workflow for the synthesis of this compound.
Biological Evaluation Protocols
The following are generalized protocols for assessing the biological activity of this compound and its derivatives. It is crucial to include appropriate positive and negative controls in each assay.
1. In Vitro Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[13][14]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, PC3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
2. In Vitro Anti-inflammatory Activity: ALOX15 Inhibition Assay
This spectrophotometric assay measures the ability of a compound to inhibit the enzymatic activity of ALOX15.[1][2]
Materials:
-
Recombinant human ALOX15
-
Linoleic acid (substrate)
-
Sodium borate buffer
-
Test compounds dissolved in DMSO
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing sodium borate buffer and the desired concentration of the test compound or vehicle control (DMSO).
-
Add recombinant ALOX15 to the reaction mixture and pre-incubate for a specified time at room temperature.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.
-
Calculate the initial rate of the reaction.
-
Determine the percentage of inhibition caused by the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value for the compound.
3. In Vitro Neuroprotective Activity: H₂O₂-Induced Oxidative Stress Assay
This assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Hydrogen peroxide (H₂O₂)
-
MTT solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Induce oxidative stress by adding a freshly prepared solution of H₂O₂ to the wells (the optimal concentration should be determined empirically for the specific cell line).
-
Incubate the plate for 24 hours.
-
Assess cell viability using the MTT assay as described in the anticancer activity protocol.
-
Calculate the percentage of neuroprotection conferred by the test compound relative to the H₂O₂-treated control.
Data Presentation
Table 1: Representative Biological Activity Data for 5-Arylindole Derivatives
| Compound ID | Target/Assay | Cell Line/Organism | Activity Metric (IC₅₀/EC₅₀) | Reference |
| 1 | ALOX15 Inhibition | Rabbit | IC₅₀ = 2.5 µM | [1] |
| 2 | Cytotoxicity | HeLa | IC₅₀ = 10.58 µM | [15] |
| 3 | Cytotoxicity | A549 | IC₅₀ = 6.23 µg/mL | [16] |
| 4 | Erk5 Kinase Inhibition | - | IC₅₀ = 4.56 µg/mL | [16] |
Note: The compounds listed are derivatives of the 5-arylindole scaffold and are presented to illustrate the potential range of activities. Direct and comprehensive data for the unsubstituted this compound is an active area of investigation.
Conclusion
The this compound scaffold represents a highly versatile and promising platform for the design and development of novel therapeutic agents. Its demonstrated activity as an ALOX15 inhibitor provides a solid foundation for its exploration in inflammatory diseases, while the broader biological activities of related indole derivatives highlight its potential in oncology and neuroprotection. The synthetic accessibility of this scaffold, particularly through robust methods like the Suzuki-Miyaura coupling, allows for the generation of diverse chemical libraries for extensive structure-activity relationship studies.
The detailed protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of the this compound scaffold in their drug discovery programs. By combining rational design, efficient synthesis, and rigorous biological evaluation, the full therapeutic promise of this privileged structure can be unlocked.
References
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Zhuravlev, A., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 28(14), 5418. [Link]
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Zhuravlev, A., et al. (2023). 1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed. [Link]
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Rimkus, S., et al. (2018). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. Chemistry – A European Journal, 24(62), 16523-16527. [Link]
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Malich, G., et al. (1997). The sensitivity and specificity of the MTS tetrazolium assay for detecting the in vitro cytotoxicity of 20 chemicals using human cell lines. Toxicology, 124(3), 179-192. [Link]
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van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. [Link]
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ResearchGate. (2017). Cytotoxicity of compounds 1d and 5a containing a 3,4,5-trimethoxyphenyl fragment on lymphoid neoplastic cell lines. ResearchGate. [Link]
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SAR of N-aryl and N-heteroaryl-5-chloroindolecarboxamides. ResearchGate. [Link]
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Zhang, M., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. PubMed. [Link]
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
- Insubria. (2010). SYNTHESIS AND FUNCTIONALIZATION OF INDOLE SKELETON COMPOUNDS VIA NITROSOARENE-ALKYNE CYCLOADDITIONS. Insubria.
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Zhang, M., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
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Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. ResearchGate. [Link]
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Hosmane, R. S., et al. (2016). Synthesis, anticancer activity, and SAR analyses of compounds containing the 5:7-fused 4,6,8-triaminoimidazo[4,5-e][1][3]diazepine ring system. PubMed. [Link]
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Singh, S., et al. (2022). 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents. Oriental Journal of Chemistry, 38(1), 126-135. [Link]
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Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. PubMed Central. [Link]
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El-Sayed, M. A., et al. (2022). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. PubMed Central. [Link]
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Li, G., et al. (2023). Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity. PubMed. [Link]
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Suk, K. (2012). Chemical genetics of neuroinflammation: natural and synthetic compounds as microglial inhibitors. PubMed. [Link]
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Wang, Q., et al. (2022). Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. MDPI. [Link]
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Electronic Supplementary Information (ESI) Urea-engineering mediated hydrogen-bond donating Friedel−Crafts alkylation of indol. Royal Society of Chemistry. [Link]
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Liddelow, S. A. (2017). Basic science of neuroinflammation and involvement of the inflammatory response in disorders of the nervous system. PubMed Central. [Link]
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Man, S. C., et al. (2018). Herbal Compounds with Special Reference to Gastrodin as Potential Therapeutic Agents for Microglia Mediated Neuroinflammation. PubMed. [Link]
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Lin, M. Y., et al. (2019). Anti-inflammatory Effect of AZD6244 on Acrolein-Induced Neuroinflammation. PubMed. [Link]
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Application Note: High-Purity Isolation of 5-(4-methoxyphenyl)-1H-indole using Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 5-(4-methoxyphenyl)-1H-indole from a crude synthetic mixture. This compound is a key heterocyclic building block in medicinal chemistry and materials science, making its purity paramount for reliable downstream applications. This guide details a robust methodology employing silica gel flash column chromatography, focusing on the logical development of the separation method, from initial Thin-Layer Chromatography (TLC) analysis to the final isolation of the high-purity compound. The principles behind experimental choices are elucidated to empower researchers to adapt this protocol for similar indole derivatives.
Introduction and Scientific Principle
This compound (MW: 223.27 g/mol ) is an aromatic heterocyclic compound featuring a moderately polar indole core coupled with a methoxy-substituted phenyl ring.[1] The purification of such compounds from synthetic reaction mixtures is critical, as residual starting materials, reagents, or byproducts can interfere with subsequent reactions or biological assays.[2][3]
Column chromatography is a powerful adsorptive separation technique ideally suited for this purpose.[4] The foundational principle involves the differential partitioning of components in a mixture between a stationary phase and a mobile phase. For indole derivatives, silica gel, a highly porous and polar form of silicon dioxide (SiO₂), is the most common stationary phase.[5][6] Its surface is rich in acidic silanol (Si-OH) groups, which interact with polar functional groups of the analyte.
The separation is achieved by eluting the sample through the silica gel column with a liquid mobile phase (eluent). Compounds with higher polarity will have stronger interactions with the polar silica gel, causing them to move more slowly down the column. Less polar compounds will interact weakly and be eluted more quickly. By carefully selecting the mobile phase composition, a high degree of separation between the target compound and its impurities can be achieved.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before committing to a large-scale column purification, it is essential to develop and optimize the separation conditions using Thin-Layer Chromatography (TLC). TLC is a rapid, small-scale version of column chromatography that serves to select the optimal mobile phase composition.[7][8][9]
Objective of TLC Analysis
The primary goal is to find a solvent system where the target compound, this compound, has a Retention Factor (Rf) of approximately 0.3-0.4.[8] This Rf value typically translates well to column chromatography, providing good separation without requiring excessively long elution times or large solvent volumes.
-
Rf > 0.5: The compound moves too quickly, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound moves too slowly, leading to band broadening and excessive solvent usage.
TLC Protocol
-
Sample Preparation: Dissolve a small amount (1-2 mg) of the crude reaction mixture in a minimal volume (~0.1 mL) of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate (with a fluorescent indicator, F254).
-
Development: Place the TLC plate in a sealed developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]
-
Visualization: Remove the plate and immediately mark the solvent front. Visualize the separated spots under a UV lamp at 254 nm. Aromatic compounds like indoles will appear as dark spots. Circle the spots with a pencil.
-
Rf Calculation: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Recommended Solvent Systems
For indole derivatives, mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) are effective.
-
Starting Point: Begin with a 9:1 mixture of Hexanes:Ethyl Acetate.
-
Optimization:
-
If the Rf is too low, increase the polarity by increasing the proportion of ethyl acetate (e.g., 8:2, 7:3).
-
If the Rf is too high, decrease the polarity by reducing the proportion of ethyl acetate.
-
A 20% Ethyl Acetate in Hexanes mixture is often a good eluent for similar indole derivatives.[5]
-
Detailed Protocol: Flash Column Chromatography
This protocol assumes a crude sample size of approximately 500 mg. The column size and solvent volumes should be scaled accordingly for different sample quantities.
Materials and Equipment
| Item | Specification |
| Stationary Phase | Silica Gel, Flash Grade (e.g., 230-400 mesh) |
| Mobile Phase Solvents | Hexanes (HPLC Grade), Ethyl Acetate (HPLC Grade) |
| Apparatus | Glass Chromatography Column (e.g., 40 cm x 2.5 cm) |
| Separatory Funnel / Reservoir for solvent addition | |
| Collection Vessels (Test tubes or flasks) | |
| Rotary Evaporator | |
| TLC Plates (Silica Gel 60 F254) | |
| TLC Developing Chamber, UV Lamp (254 nm) | |
| Crude Sample | ~500 mg of crude this compound |
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Rationale: The slurry method is preferred as it minimizes the trapping of air bubbles and ensures a homogeneously packed column, which is crucial for achieving optimal separation.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (~1 cm) of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate). A typical ratio is ~50 g of silica for every 1 g of crude sample.
-
With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow some solvent to drain, while continuously tapping the side of the column to encourage even packing. Add more slurry as needed until the desired column height is reached (e.g., 20-25 cm).
-
Ensure a layer of solvent always remains above the silica bed to prevent it from running dry and cracking.
Step 2: Sample Loading (Dry Loading)
-
Rationale: Dry loading the sample onto silica gel ensures it is applied to the column in a very narrow, concentrated band. This prevents streaking and leads to significantly better resolution compared to liquid loading, especially if the sample has poor solubility in the mobile phase.[6]
-
Dissolve the ~500 mg of crude product in a minimal amount of a volatile solvent (e.g., 2-3 mL of dichloromethane).
-
Add ~1-2 g of silica gel to this solution.
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column. Add a thin protective layer of sand (~1 cm) over the sample.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column, opening the stopcock to begin the elution. Use the solvent system determined by the preliminary TLC analysis (e.g., 8:2 Hexanes:Ethyl Acetate).
-
Maintain a constant head of solvent above the silica. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Begin collecting the eluent in numbered test tubes or flasks. The fraction size should be appropriate for the column volume (e.g., 10-15 mL fractions).
Step 4: Monitoring the Separation
-
Every few fractions, perform a TLC analysis on the collected fractions. Spot several fractions on a single TLC plate alongside a spot of the original crude mixture for comparison.
-
Visualize under UV light. Initially, non-polar impurities will elute. Subsequently, fractions containing the desired product (with an Rf of ~0.3-0.4) will appear. Finally, more polar impurities will elute.
-
Based on the TLC analysis, group the fractions that contain only the pure product.
Step 5: Isolation of the Purified Compound
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
The resulting solid or oil is the purified this compound.
-
Verify the purity and confirm the structure using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and/or HPLC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation (Overlapping Spots) | Mobile phase is too polar; Column was overloaded. | Decrease the polarity of the mobile phase. Use less sample for the amount of silica gel. |
| Cracked or Channeled Silica Bed | Column ran dry during packing or elution. | Ensure a solvent head is always maintained above the silica. This is often irreparable; the column must be repacked. |
| Streaking on TLC or Column | Sample is too concentrated or acidic/basic compounds are present. | Dilute the sample before loading. For acidic compounds, silica may not be ideal. Consider using neutral alumina or adding a small amount (~1%) of triethylamine to the mobile phase.[8] |
| Compound Will Not Elute from Column | Mobile phase is not polar enough; Compound may be degrading on silica. | Gradually increase the polarity of the mobile phase (gradient elution). If degradation is suspected, switch to a less acidic stationary phase like alumina.[10] |
References
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Powell, W. M., & Stowe, B. B. (1964). Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. Plant Physiology. Available from: [Link]
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Coley, C. W., et al. (2023). An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. National Institutes of Health. Available from: [Link]
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SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4135876, this compound. Available from: [Link]
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ChemSynthesis. 5-methoxy-2-(4-methoxyphenyl)-1H-indole. Available from: [Link]
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Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. Available from: [Link]
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Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available from: [Link]
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ACS Omega. Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency. Available from: [Link]
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American Society for Microbiology. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 231244, 2-(4-methoxyphenyl)-1H-indole. Available from: [Link]
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World Journal of Pharmaceutical Research. A Review on Synthesis and Characterization of Impurities. Available from: [Link]
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Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Available from: [Link]
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SIELC Technologies. Separation of (4-Methoxyphenyl)hydrazine on Newcrom R1 HPLC column. Available from: [Link]
-
MDPI. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Available from: [Link]
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MDPI. 7-((5-Bromo-1H-indol-3-yl)(4-methoxyphenyl)methyl)-1,3,5-triaza-7-phosphaadamantan-7-ium Tetrafluoroborate. Available from: [Link]
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AGA Analytical. Thin Layer Chromatography (TLC). Available from: [Link]
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MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction). Available from: [Link]
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SIELC Technologies. Separation of 1H-Indole, 2,3-dihydro-2-[[(4-methoxyphenyl)azo]methylene]-1,3,3-trimethyl- on Newcrom R1 HPLC column. Available from: [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. silicycle.com [silicycle.com]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aga-analytical.com.pl [aga-analytical.com.pl]
Application Notes and Protocols for the Quantification of 5-(4-methoxyphenyl)-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide detailed methodologies for the accurate and precise quantification of 5-(4-methoxyphenyl)-1H-indole, a significant heterocyclic compound with potential applications in medicinal chemistry and materials science. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) have been developed to ensure scientific integrity and are grounded in established analytical principles. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction to this compound and the Imperative for Accurate Quantification
This compound is a derivative of the indole scaffold, a privileged structure in numerous biologically active compounds. The presence of the methoxyphenyl group at the 5-position can significantly influence its physicochemical and pharmacological properties. As with any compound under investigation for potential therapeutic or industrial use, the ability to accurately quantify it in various matrices is paramount. This ensures the reliability of experimental data in fields such as pharmacology, toxicology, and process chemistry, and is a critical component of quality control in drug development.
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reverse-phase HPLC with UV detection is a robust, widely accessible, and reliable technique for the quantification of aromatic compounds like this compound. This method separates the analyte from potential impurities based on its polarity, and quantification is achieved by measuring its absorbance of UV light.
Scientific Rationale for Method Parameters
The selection of a C18 stationary phase is based on the non-polar nature of the analyte, ensuring good retention and separation from more polar impurities. The mobile phase, a mixture of acetonitrile and water, is a common choice for reverse-phase chromatography, and the gradient elution allows for the efficient separation of compounds with a range of polarities. The addition of a small amount of formic acid to the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. A detection wavelength of 310 nm is proposed based on literature for similar substituted indole structures, which often exhibit strong absorbance in this region[1]. This wavelength should be confirmed and optimized by scanning a standard solution of the analyte from 200-400 nm.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol for HPLC-UV Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of acetonitrile to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter prior to injection.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 310 nm
-
Gradient Elution:
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B (re-equilibration)
-
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.
-
Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.
-
The method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ)[2][3].
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Specificity | No interference at the retention time of the analyte |
| LOD | Signal-to-Noise ratio of 3:1 |
| LOQ | Signal-to-Noise ratio of 10:1 |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is highly specific and sensitive, making it suitable for the quantification of this compound, especially in complex matrices or at low concentrations.
Scientific Rationale for Method Parameters
The use of a low-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS), is appropriate for the analysis of semi-volatile aromatic compounds. The temperature programming allows for the separation of the analyte from other volatile components in the sample. Electron ionization (EI) is a standard ionization technique that produces a reproducible fragmentation pattern, which can be used for both qualitative confirmation and quantitative analysis. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol for GC-MS Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Dichloromethane (GC grade)
-
Internal Standard (e.g., anthracene-d10)
-
Volumetric flasks, pipettes, and autosampler vials
2. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl polysiloxane).
3. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard in dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards containing the analyte at various concentrations and a fixed concentration of the internal standard.
-
Sample Preparation: Accurately weigh the sample and dissolve it in a known volume of dichloromethane. Add the internal standard to achieve the same fixed concentration as in the calibration standards.
4. GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min
-
Ramp: 15 °C/min to 300 °C
-
Hold: 5 min at 300 °C
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). The molecular ion (m/z 223.27) and characteristic fragment ions should be monitored.
5. Data Analysis and Validation:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²), which should be >0.995.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
As with the HPLC method, validation should be performed in accordance with ICH Q2(R1) guidelines[2][3].
| Validation Parameter | Acceptance Criteria |
| Linearity (R²) | ≥ 0.995 |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | ≤ 5.0% |
| Specificity | Confirmed by retention time and ion ratios |
| LOD | Signal-to-Noise ratio of 3:1 for the quantifier ion |
| LOQ | Signal-to-Noise ratio of 10:1 for the quantifier ion |
Method 3: Quantification by UV-Vis Spectrophotometry
For rapid, high-throughput screening or for the analysis of pure samples, UV-Vis spectrophotometry can be a suitable and cost-effective method. This technique relies on the direct measurement of the absorbance of the analyte in a solution.
Scientific Rationale
Indole and its derivatives possess chromophores that absorb light in the UV region[4][5]. The concentration of the analyte in a solution is directly proportional to its absorbance at a specific wavelength, as described by the Beer-Lambert law. The choice of solvent is critical to ensure the analyte is fully dissolved and does not interact in a way that alters its absorbance characteristics. Methanol is a common and suitable solvent for many indole derivatives.
Detailed Protocol for UV-Vis Spectrophotometric Quantification
1. Materials and Reagents:
-
This compound reference standard (purity ≥98%)
-
Methanol (spectroscopic grade)
-
Quartz cuvettes
2. Instrumentation:
-
UV-Vis spectrophotometer
3. Procedure:
-
Determination of λmax: Prepare a dilute solution of the reference standard in methanol and scan the absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, this is expected to be in the 270-310 nm range[1].
-
Preparation of Calibration Standards: Prepare a series of standard solutions of known concentrations in methanol.
-
Measurement: Measure the absorbance of each standard solution and the sample solution at the predetermined λmax, using methanol as a blank.
-
Data Analysis: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the unknown sample from its absorbance using the calibration curve.
Conclusion
The choice of analytical method for the quantification of this compound will depend on the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity and selectivity, and the available instrumentation. HPLC-UV offers a balance of performance and accessibility for routine analysis. GC-MS provides the highest level of specificity and sensitivity, making it ideal for trace analysis and in complex matrices. UV-Vis spectrophotometry is a simple and rapid method suitable for pure samples or for high-throughput screening. All methods should be properly validated to ensure the generation of reliable and accurate data.
References
- Sundberg, R. J. (1996). Indoles. Academic Press.
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Ferreira, M. M. C., et al. (2021). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 26(15), 4485. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Valeur, B., & Berberan-Santos, M. N. (2012).
-
Research Data Australia. UV Vis Spectra of Indole Analogues. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-(4-methoxyphenyl)-1H-indole | C15H13NO | CID 231244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchdata.edu.au [researchdata.edu.au]
- 5. UV-Vis absorption spectra of indole and MIC derivatives in water at room temperature. [cjcp.ustc.edu.cn]
Application Notes & Protocols for the Large-Scale Synthesis of 5-(4-methoxyphenyl)-1H-indole Derivatives
Abstract
The 5-aryl-1H-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Specifically, derivatives featuring a 5-(4-methoxyphenyl) substituent have shown potential as inhibitors of enzymes like 15-Lipoxygenase (ALOX15), which is implicated in inflammatory and cancer models.[1] This document provides a comprehensive guide for the large-scale synthesis of 5-(4-methoxyphenyl)-1H-indole, designed for researchers, chemists, and process development professionals. We move beyond simple recitation of steps to explain the underlying chemical principles, address common scale-up challenges, and provide robust protocols for synthesis, purification, and characterization, ensuring a reproducible and scalable process.
Introduction: Strategic Importance and Synthetic Challenges
The indole nucleus is a cornerstone of modern drug discovery.[2] Its derivatization allows for the fine-tuning of biological activity. The target molecule, this compound, presents a typical synthetic challenge: the formation of a C(sp²)-C(sp²) bond between two distinct aromatic systems. While numerous methods exist for indole synthesis, such as the Fischer, Bartoli, and Reissert syntheses, these typically construct the indole core itself.[3][4] For large-scale production of a specific C5-arylated derivative, a convergent strategy that couples a pre-formed indole with the aryl partner is often more efficient and economical.
The primary challenge in scaling up indole synthesis is maintaining yield and purity. Issues such as mass and heat transfer limitations, managing exothermic events, and the tendency for tar formation in acidic conditions are common hurdles.[5] Furthermore, the reactivity of the indole N-H proton can complicate many standard cross-coupling reactions, often necessitating protection/deprotection steps that add to the cost and reduce overall efficiency.[2]
This guide will focus on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the most robust and scalable method for this transformation, with a particular emphasis on protocols that avoid the need for N-protection.
Retrosynthetic Analysis and Strategy Selection
The most logical disconnection for this compound is at the C5-Aryl bond. This leads directly to a Suzuki-Miyaura cross-coupling strategy, which is renowned for its functional group tolerance, high yields, and commercially available starting materials.
Figure 1: Retrosynthetic approach for the target molecule.
Rationale for Strategy Selection:
-
Convergence: The two key fragments are prepared separately and coupled in the final step, maximizing overall yield.
-
Scalability: Suzuki-Miyaura couplings are well-established in industrial settings. Recent advancements allow for the use of low catalyst loadings and even aqueous reaction media, enhancing the process's green credentials and simplifying work-up.[6]
-
N-H Reactivity: While the indole N-H can be problematic, modern catalyst systems and base selection can effectively facilitate the coupling on the unprotected indole, avoiding extra synthetic steps.[2][7]
Detailed Synthesis Protocol: A Scalable Approach
This protocol details a two-part synthesis on a 100-gram scale, starting from the bromination of indole followed by the Suzuki-Miyaura coupling.
Part A: Synthesis of 5-Bromo-1H-indole
The direct bromination of indole can be challenging to control. A reliable method involves the use of N-Bromosuccinimide (NBS) at low temperatures to favor C5 bromination.
Materials & Reagents:
| Compound | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| 1H-Indole | 117.15 | 100.0 g | 0.854 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 151.9 g | 0.854 | 1.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 1.5 L | - | - |
Step-by-Step Protocol:
-
Reaction Setup: Charge a 3 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 1H-Indole (100.0 g, 0.854 mol) and anhydrous DMF (1.5 L).
-
Cooling: Begin stirring and cool the reactor contents to -10 °C using a circulating chiller. Causality Note: Low temperature is critical to minimize the formation of di- and tri-brominated byproducts and to control the reaction exotherm.
-
Reagent Addition: Once the internal temperature is stable at -10 °C, add N-Bromosuccinimide (151.9 g, 0.854 mol) portion-wise over 1 hour, ensuring the internal temperature does not exceed -5 °C.
-
Reaction Monitoring: Stir the reaction mixture at -10 °C to -5 °C for 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 4:1 Hexane:Ethyl Acetate eluent system until the starting indole spot is consumed.
-
Quenching: Slowly pour the cold reaction mixture into a larger vessel containing 5 L of ice-cold water with vigorous stirring. A precipitate will form.
-
Isolation: Stir the aqueous slurry for 30 minutes, then collect the solid product by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 1 L) until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50 °C to a constant weight.
-
Expected Outcome: A pale-yellow to beige solid. Typical yield: 150-160 g (90-95%). Purity (by HPLC) should be >98%.
Part B: Large-Scale Suzuki-Miyaura Coupling
This protocol employs a modern palladium catalyst system that is effective for unprotected indoles in an aqueous solvent system, which simplifies product isolation and reduces environmental impact.[6]
Materials & Reagents:
| Compound | M.W. ( g/mol ) | Quantity | Moles | Equiv. |
| 5-Bromo-1H-indole | 196.05 | 100.0 g | 0.510 | 1.0 |
| 4-Methoxyphenylboronic Acid | 151.96 | 85.3 g | 0.561 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 2.95 g | 0.00255 | 0.005 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 140.9 g | 1.020 | 2.0 |
| Dioxane | 88.11 | 1.0 L | - | - |
| Deionized Water | 18.02 | 250 mL | - | - |
Step-by-Step Protocol:
-
Inerting the Reactor: Charge a 3 L jacketed glass reactor with 5-Bromo-1H-indole (100.0 g, 0.510 mol), 4-Methoxyphenylboronic acid (85.3 g, 0.561 mol), and Potassium Carbonate (140.9 g, 1.020 mol). Seal the reactor and purge with nitrogen for 30 minutes. Trustworthiness Note: Establishing and maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add Dioxane (1.0 L) and deionized water (250 mL) via cannula or a pressure-equalizing addition funnel.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (2.95 g, 0.51 mol%).
-
Heating and Reaction: Begin vigorous stirring and heat the mixture to 85-90 °C. Maintain this temperature for 4-6 hours. Monitor the reaction progress by HPLC or TLC until the 5-bromo-1H-indole is consumed.
-
Cooling and Phase Separation: Cool the reactor to room temperature. The mixture will separate into organic and aqueous layers.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with Ethyl Acetate (2 x 300 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase with brine (2 x 250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain a crude solid.
-
Purification: The crude product can be purified by recrystallization. Suspend the crude solid in a minimal amount of hot toluene, allow it to cool slowly to room temperature, and then cool further in an ice bath. Collect the crystals by filtration, wash with cold hexanes, and dry under vacuum.
-
Expected Outcome: A white to off-white crystalline solid. Typical yield: 95-105 g (83-92%).
Process Scale-Up: Critical Considerations
Scaling a reaction from the lab bench to a pilot plant introduces challenges that do not scale linearly.[5] Careful planning is required to ensure safety, efficiency, and reproducibility.
Figure 2: Key parameter considerations for process scale-up.
-
Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. For the exothermic bromination step, this requires a reactor with efficient cooling jackets and careful control over the rate of NBS addition to prevent thermal runaways.[5]
-
Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions and decreasing yield. The geometry of the reactor, baffles, and the type/speed of the mechanical stirrer become critical parameters.
-
Purification Strategy: Column chromatography is not viable for multi-kilogram scale production. Developing a robust crystallization protocol is essential. This involves screening various solvent/anti-solvent systems to maximize recovery and purity. Solute crystallization from a suitable solvent like n-hexane can be a highly effective method.[8]
Quality Control & Characterization
Rigorous analytical testing is required to confirm the identity and purity of the final product.
-
Thin Layer Chromatography (TLC): A quick method for reaction monitoring.
-
Mobile Phase: 4:1 Hexane:Ethyl Acetate
-
Expected Rf: ~0.35 (visualized under UV light at 254 nm)
-
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation.[9]
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.05 (s, 1H, NH), 7.50 (d, J = 8.8 Hz, 2H), 7.45 (d, J = 1.8 Hz, 1H), 7.33 (d, J = 8.5 Hz, 1H), 7.27 (t, J = 2.5 Hz, 1H), 7.18 (dd, J = 8.5, 2.0 Hz, 1H), 6.98 (d, J = 8.8 Hz, 2H), 6.45 (t, J = 2.0 Hz, 1H), 3.78 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 158.2, 135.9, 131.8, 131.5, 127.8, 125.1, 120.9, 119.3, 114.5, 111.9, 111.4, 101.9, 55.2.
-
-
Mass Spectrometry (MS): To confirm molecular weight.
-
HRMS (ESI-TOF) m/z: [M+H]⁺ Calculated for C₁₅H₁₄NO: 224.1070; Found: 224.1075.
-
Troubleshooting Guide
Even robust protocols can encounter issues. This guide provides a systematic approach to diagnosing common problems.
Figure 3: Decision guide for troubleshooting low yield in the Suzuki coupling.
| Problem | Potential Cause | Suggested Solution |
| Low Yield in Bromination | Over-bromination (di- or tri-substituted products formed). | Ensure reaction temperature is strictly maintained at or below -5 °C. Add NBS slowly and in portions. |
| Incomplete reaction. | Allow the reaction to stir for a longer duration at low temperature. Confirm starting material consumption by TLC before quenching. | |
| Incomplete Suzuki Coupling | Deactivated palladium catalyst. | Ensure the reactor is properly purged and maintained under a positive pressure of inert gas (N₂ or Ar). Use fresh catalyst.[7] |
| Ineffective base. | Use a fresh bottle of finely powdered K₂CO₃. Other bases like K₃PO₄ can also be effective.[7] | |
| Product Fails to Crystallize | Presence of oily impurities or tars. | Treat the concentrated crude product with activated carbon in a suitable solvent, filter, and re-attempt crystallization. Perform a solvent wash (e.g., with cold hexanes or ether) to triturate the product. |
| Incorrect solvent system. | Screen a variety of solvents and anti-solvents (e.g., Toluene/Hexane, Ethanol/Water, Ethyl Acetate/Heptane). | |
| Poor Purity After Crystallization | Co-precipitation of starting materials or byproducts. | Re-dissolve the product in a minimal amount of hot solvent and allow for slower cooling to form more selective crystals. A second recrystallization may be necessary.[10] |
References
-
A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]
-
Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PMC. [Link]
-
Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected Indoles. Western Kentucky University. [Link]
-
Synthesis of indoles. Organic Chemistry Portal. [Link]
-
A General and Scalable Synthesis of Polysubstituted Indoles. ResearchGate. [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. [Link]
-
A Review of the Indole Synthesis Reaction System. Oreate AI Blog. [Link]
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
-
Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some Novel 3-indole Derivatives. Der Pharma Chemica. [Link]
-
Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). NIH. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. [Link]
-
Problems with Fischer indole synthesis. Reddit. [Link]
-
A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. American Society for Microbiology. [Link]
- Preparation method of high-purity indole.
-
Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society. [Link]
-
Synthesis, characterization and pharmacological evaluation of novel Indole derivatives. The Pharma Innovation Journal. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PMC - NIH. [Link]
-
5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. PMC - NIH. [Link]
-
The synthesis of 4-(1H-indole-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one 35.. ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. A Review of the Indole Synthesis Reaction System - Oreate AI Blog [oreateai.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
common side products in the synthesis of 5-(4-methoxyphenyl)-1H-indole
Welcome to the technical support center for the synthesis of 5-(4-methoxyphenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during their synthetic experiments. Drawing from established chemical principles and field-proven insights, this document provides in-depth, practical solutions to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: My main impurity in a Suzuki-Miyaura coupling to synthesize this compound is 4,4'-dimethoxybiphenyl. What is this, and how can I prevent it?
A1: This side product is 4,4'-dimethoxybiphenyl, the result of a homocoupling reaction where two molecules of your 4-methoxyphenylboronic acid reagent couple with each other. This is a very common byproduct in Suzuki-Miyaura reactions.
-
Causality: Homocoupling is often promoted by the presence of Pd(II) species in the reaction mixture, which can arise from an inefficient reduction of a Pd(II) precatalyst or from oxidative degradation of the active Pd(0) catalyst.[1] The presence of oxygen can significantly increase the rate of homocoupling.[1][2] The mechanism can involve the formation of a palladium(II) peroxo complex under aerobic conditions which then reacts with the boronic acid.[2][3][4]
-
Troubleshooting:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This is the most critical step to minimize oxygen. Techniques like sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or multiple freeze-pump-thaw cycles are effective.
-
Catalyst Choice: Use a pre-activated Pd(0) source (e.g., Pd(PPh₃)₄) or a catalyst system with a ligand that promotes rapid reductive elimination from the Pd(II) intermediate of the main catalytic cycle, which outcompetes the homocoupling pathway.
-
Reagent Stoichiometry: While tempting, using a large excess of the boronic acid can increase the statistical probability of homocoupling. Aim for a stoichiometry closer to 1.1-1.5 equivalents.
-
Q2: I am observing a significant amount of unsubstituted indole in my final product. What causes this?
A2: The formation of unsubstituted indole points to a side reaction known as protodeboronation of your 4-methoxyphenylboronic acid, followed by the subsequent reduction of your starting 5-bromoindole (dehalogenation), or it can arise from the protodeboronation of an indoleboronic acid intermediate if you are using a different synthetic route. In the context of coupling 5-bromoindole with 4-methoxyphenylboronic acid, the most likely cause is the dehalogenation of 5-bromoindole.
-
Causality: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[5] This reaction can be catalyzed by acids or bases and is highly dependent on the reaction pH and the electronic nature of the arylboronic acid.[6][7] Dehalogenation of the aryl halide can occur after oxidative addition, where the palladium complex may react with a proton source in the mixture (like water or alcohol solvents) leading to reductive elimination of the dehalogenated arene.[1]
-
Troubleshooting:
-
Control Moisture: While many Suzuki protocols use aqueous bases, excessive water can facilitate protodeboronation. Ensure you are using anhydrous solvents if the protocol allows, or precisely control the amount of water.
-
Base Selection: The choice of base can influence the rate of protodeboronation.[6] Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) to find one that minimizes this side reaction while still promoting the desired coupling.
-
Use Boronic Esters: Pinacol esters of boronic acids (Bpin) are often more stable towards protodeboronation than the corresponding boronic acids.[8] Consider using 5-(4-methoxyphenyl)indole-2-boronic acid pinacol ester if your synthetic route allows.
-
Q3: My reaction is sluggish, and I'm getting a mixture of C-arylated and N-arylated products. How can I improve selectivity for C-5 arylation?
A3: The indole NH group is nucleophilic and can compete with the C-5 position for arylation, leading to the formation of 1-(4-methoxyphenyl)-1H-indole as a side product. This is particularly an issue in copper-catalyzed or even some palladium-catalyzed reactions.[9][10][11]
-
Causality: The N-H bond of indole can be deprotonated by the base, creating an indolide anion which can then participate in the catalytic cycle, leading to N-arylation. The selectivity between C- and N-arylation is influenced by the catalyst, ligands, base, and solvent.
-
Troubleshooting:
-
N-Protection: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group (e.g., Boc, SEM, or tosyl) before performing the coupling reaction. The protecting group can be removed in a subsequent step.
-
Ligand and Catalyst Choice: For unprotected indoles, ligand selection is crucial. Bulky, electron-rich phosphine ligands can sterically hinder N-arylation and favor the desired C-H activation or coupling at the C-5 position.[11]
-
Base and Solvent Optimization: A weaker base may be less likely to deprotonate the indole nitrogen. Similarly, the solvent can influence the reactivity of the indolide anion. Screening different conditions is recommended.
-
Troubleshooting Guide by Synthetic Method
Method 1: Suzuki-Miyaura Coupling of 5-Bromoindole with 4-Methoxyphenylboronic Acid
This is the most common route for synthesizing 5-arylindoles.[12][13] The primary challenges involve balancing the desired cross-coupling with several potential side reactions.
Workflow & Troubleshooting Logic
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
Quantitative Data Summary: Common Side Products
| Side Product Name | Chemical Structure | Common Cause(s) | Recommended Action |
| 4,4'-Dimethoxybiphenyl | (CH₃O-C₆H₄)₂ | Oxygen in reaction; Pd(II) species | Rigorous degassing; use Pd(0) source |
| Anisole | CH₃O-C₆H₅ | Protodeboronation of boronic acid | Control moisture; use boronic ester |
| Indole | C₈H₇N | Dehalogenation of 5-bromoindole | Optimize base and solvent system |
| 1-(4-methoxyphenyl)-1H-indole | C₁₅H₁₃NO | N-H reactivity of unprotected indole | Protect indole nitrogen (e.g., with Boc) |
Detailed Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromoindole (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a base such as K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with argon for 15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of dioxane/water) via cannula.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary, under a positive flow of argon.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.
-
Workup: After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[15]
Method 2: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method involving the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[16][17] For this compound, this is a less direct route and presents its own challenges, primarily related to regioselectivity.
Potential Side Products & Issues
-
Isomeric Indoles: If using a substituted phenylhydrazine, cyclization can sometimes occur at an unexpected position on the benzene ring. For example, studies on 2-methoxyphenylhydrazone have shown that abnormal cyclization can occur at the methoxy-substituted position, leading to halogenated indoles if HCl is used as the catalyst.[18][19]
-
Incomplete Cyclization/Rearrangement: The key[1][1]-sigmatropic rearrangement may not proceed efficiently under suboptimal conditions, leading to a mixture of intermediates.
-
Tar Formation: Strong acids and high temperatures can lead to decomposition and polymerization of starting materials and products.
Troubleshooting Pathway
Caption: Troubleshooting logic for the Fischer indole synthesis.
Q4: I am attempting a Fischer indole synthesis and getting a complex mixture of products. How can I improve the outcome?
A4: The Fischer indole synthesis is sensitive to the acid catalyst and temperature.[20] A complex mixture often indicates either decomposition or non-selective side reactions.
-
Causality: Strong Brønsted acids (like H₂SO₄ or HCl) at high temperatures can cause charring and unwanted side reactions. The electronic properties of substituents on the phenylhydrazine can also lead to unexpected cyclization pathways.[18][19]
-
Troubleshooting:
-
Catalyst Choice: Switch from strong Brønsted acids to Lewis acids like ZnCl₂ or polyphosphoric acid (PPA), which can offer milder conditions and improved selectivity.[16]
-
Temperature Control: Start at a lower temperature and gradually increase it. Sometimes, the reaction proceeds efficiently at a temperature lower than initially expected.
-
Microwave Irradiation: Microwave-assisted synthesis can sometimes provide rapid heating and lead to cleaner reactions with shorter reaction times, minimizing byproduct formation.[17]
-
References
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (n.d.). ACS Publications. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.). Thieme Chemistry. [Link]
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2021). ProQuest. [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. (2017). ResearchGate. [Link]
-
Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. (2024). ResearchGate. [Link]
-
Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. (n.d.). MDPI. [Link]
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. [Link]
-
Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. (2021). ResearchGate. [Link]
-
The Copper-Catalyzed N-Arylation of Indoles. (n.d.). Journal of the American Chemical Society. [Link]
-
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research. [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (n.d.). ResearchGate. [Link]
-
Protodeboronation. (n.d.). Wikipedia. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
5-methoxy-2-(4-methoxyphenyl)-1H-indole. (n.d.). Chemical Synthesis Database. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2023). YouTube. [Link]
-
Recent Progress Concerning the N-Arylation of Indoles. (2021). Molecules. [Link]
-
Trouble isolating my Suzuki coupling biaryl acid product. (2021). Reddit. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry. [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][3]-Fused Indole Heterocycles. (2013). Organic Letters. [Link]
-
Fischer indole synthesis. (n.d.). Wikipedia. [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). San Diego Miramar College. [Link]
-
Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. (2001). Journal of the Brazilian Chemical Society. [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (2012). Journal of Chemical Sciences. [Link]
-
Show how you would use a Suzuki reaction to synthesize the following biaryl compound. (n.d.). Pearson. [Link]
-
Advances on N-Arylation of Indoles by Cross-Coupling Reactions. (2014). ResearchGate. [Link]
-
Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Struggling with Suzuki Reaction. (2023). Reddit. [Link]
-
Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). Scientific Reports. [Link]
-
Identification and Synthesis of Impurities Formed During Sertindole Preparation. (2011). PubMed. [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. (2000). Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura Coupling. (2021). Chemistry LibreTexts. [Link]
-
Purity assessment of an indole peak. An impurity shows up in the second... (n.d.). ResearchGate. [Link]
-
Indole synthesis: a review and proposed classification. (2006). Chemical Communications. [Link]
-
Synthesis of Indole Oligomers Via Iterative Suzuki Couplings. (n.d.). ACS Publications. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Fischer Indole Synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of 5-(4-methoxyphenyl)-1H-indole
Welcome to the dedicated technical support guide for the synthesis of 5-(4-methoxyphenyl)-1H-indole. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common experimental challenges. We will delve into the nuances of the most prevalent synthetic methodologies, with a strong focus on the widely-used Suzuki-Miyaura cross-coupling reaction, providing actionable insights rooted in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The synthesis of 5-aryl-1H-indoles is most frequently accomplished via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is arguably the most popular due to its functional group tolerance, the commercial availability and stability of boronic acid reagents, and generally high yields. Alternative methods include the Stille coupling (using organotin reagents), and to a lesser extent, the Fischer indole synthesis, although the latter may present challenges with regioselectivity and require harsher conditions.
Q2: Is protection of the indole nitrogen (N-H) necessary for the Suzuki coupling?
This is a critical consideration. While many Suzuki couplings on indoles can proceed without N-protection, it often leads to improved yields and cleaner reaction profiles. The indole N-H is acidic and can interfere with the catalytic cycle, potentially leading to side reactions or catalyst deactivation. Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), or SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group depends on the specific reaction conditions and the desired deprotection strategy. For many applications, direct coupling on the N-H free indole is feasible and preferred for atom economy, but N-protection should be the first strategy to explore when troubleshooting low yields.
Q3: How do I choose the optimal palladium catalyst and ligand?
The choice of catalyst and ligand is paramount for a successful coupling. For the synthesis of this compound from 5-bromo-1H-indole and 4-methoxyphenylboronic acid, a combination of a palladium(0) or palladium(II) precursor and a phosphine ligand is standard.
-
Palladium Precursors: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common choices. Pd(OAc)₂ is often used in situ with a phosphine ligand to generate the active Pd(0) species.
-
Ligands: The ligand's role is to stabilize the palladium center and facilitate the catalytic cycle. For this type of coupling, bulky, electron-rich phosphine ligands are generally preferred. SPhos, XPhos, and RuPhos are excellent choices that often lead to high turnover numbers and efficiency. Triphenylphosphine (PPh₃) can also be effective but may require higher catalyst loading and longer reaction times.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis of this compound via Suzuki-Miyaura coupling.
Problem 1: Low or No Product Yield
Possible Cause A: Inefficient Catalyst System Your palladium catalyst may not be active, or the chosen ligand may not be optimal for this specific transformation.
Solution:
-
Verify Catalyst Activity: Ensure your palladium source is not degraded. If using Pd(OAc)₂, which is sensitive to light and air, use a fresh bottle.
-
Ligand Screening: If using a standard ligand like PPh₃ with poor results, switch to a more robust, electron-rich Buchwald-type ligand such as SPhos or XPhos. These ligands are known to promote challenging cross-couplings.
-
Catalyst Loading: While typically low (0.5-2 mol%), you may need to empirically increase the catalyst loading to 5 mol% in difficult cases.
Possible Cause B: Ineffective Base The base is crucial for activating the boronic acid. An inappropriate choice of base or insufficient quantity can halt the reaction.
Solution:
-
Base Selection: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is a standard and effective choice. Cs₂CO₃ is more soluble and basic, often providing better results, albeit at a higher cost.
-
Ensure Sufficient Base: Use at least 2-3 equivalents of the base relative to the limiting reagent (typically the indole halide).
Possible Cause C: Poor Solvent Choice The solvent system must be able to dissolve the reactants and facilitate the reaction kinetics.
Solution:
-
Solvent System: A mixture of an organic solvent and water is typically required for the Suzuki coupling. Common and effective systems include 1,4-dioxane/water, toluene/water, or DME/water. The water is necessary to dissolve the inorganic base.
-
Degassing: Palladium catalysts are sensitive to oxygen. Ensure your solvent is thoroughly degassed before adding the catalyst. This can be done by bubbling argon or nitrogen through the solvent for 20-30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.
Problem 2: Significant Formation of a Homocoupled Byproduct (Biphenyl Ether)
Possible Cause: Decomposition of Boronic Acid 4-Methoxyphenylboronic acid can undergo protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling to form 4,4'-dimethoxybiphenyl, especially at elevated temperatures.
Solution:
-
Control Reaction Temperature: Avoid excessively high temperatures. Most Suzuki couplings for this system proceed efficiently between 80-100 °C.
-
Stoichiometry of Boronic Acid: Use a slight excess of the boronic acid (1.1-1.3 equivalents). Using a large excess can drive the formation of homocoupled byproducts.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, work up the reaction to prevent byproduct formation.
Problem 3: Difficulty in Product Purification
Possible Cause: Residual Palladium or Tin Contamination If you are using a Stille coupling, removing tin byproducts can be challenging. Similarly, residual palladium can contaminate your final product.
Solution:
-
Palladium Removal: After the reaction, you can treat the crude product with a palladium scavenger. Alternatively, filtering the crude mixture through a pad of Celite® and silica gel can help remove some of the catalyst.
-
Purification Method: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is usually effective in separating the desired product from starting materials and byproducts.
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for troubleshooting low yield in the synthesis.
Caption: A decision tree for troubleshooting low product yield.
Optimized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a generally robust method for the synthesis of this compound.
Reactants & Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Weight/Volume |
| 5-Bromo-1H-indole | 196.04 | 1.0 | 1.0 | 196 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| SPhos | 410.47 | 0.04 | 0.04 | 16.4 mg |
| K₂CO₃ | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 5 mL |
| Water | - | - | - | 1 mL |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indole (196 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and K₂CO₃ (415 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol).
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete (disappearance of the 5-bromo-1H-indole spot), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Saha, A., & Ranu, B. C. (2008). A practical and convenient procedure for N-Boc protection of indoles. Tetrahedron Letters, 49(15), 2439-2442. [Link]
-
Bellina, F., & Rossi, R. (2006). The development of a practical and convenient procedure for the N-protection of indoles. Tetrahedron, 62(31), 7213-7256. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling for Indole Synthesis
Welcome to our dedicated technical support center for resolving challenges in the Suzuki-Miyaura cross-coupling for indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to diagnose and overcome common hurdles leading to low product yields. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a haloindole is resulting in a low or no yield. What are the most common initial checks I should perform?
A1: When encountering low yields, begin by verifying the integrity of your reagents and the reaction setup. Key initial checks include:
-
Catalyst Activity: Ensure your palladium catalyst is not degraded. Pd(0) catalysts like Pd(PPh₃)₄ are sensitive to air and should be handled under an inert atmosphere. Consider using a more stable pre-catalyst.[1]
-
Reagent Quality: Verify the purity of your haloindole and boronic acid. Boronic acids can degrade over time, especially if not stored properly.
-
Inert Atmosphere: Confirm that your reaction vessel was properly degassed and maintained under an inert atmosphere (Argon or Nitrogen) throughout the reaction to prevent catalyst oxidation and homocoupling of the boronic acid.[2]
-
Base Activation: If using a solid base like K₂CO₃, ensure it is finely powdered and anhydrous. Activating it by heating prior to use can be beneficial.[1][3]
Q2: Can the N-H proton of the indole ring interfere with the Suzuki coupling reaction?
A2: Yes, the acidic proton on the indole nitrogen can significantly interfere with the catalytic cycle, often leading to lower yields.[2][4] This interference can occur through coordination to the palladium center or by reacting with the base. While some protocols are optimized for unprotected indoles, N-protection (e.g., with Boc, Tosyl, or SEM groups) is a common strategy to mitigate these issues and improve yields.[5][6] However, the choice of protecting group is crucial, as some can also influence the electronic properties of the indole ring.[7]
Q3: What are the most common side products I should look for when my indole Suzuki coupling yield is low?
A3: Common side products that consume starting materials and reduce the yield of your desired product include:
-
Homocoupling of the Boronic Acid: This results from the coupling of two boronic acid molecules and is often promoted by the presence of oxygen.[2][8]
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture. This is a common degradation pathway for boronic acids.[2][9]
-
Dehalogenation of the Haloindole: The starting haloindole can be reduced to indole, removing the reactive handle for the cross-coupling.[8]
In-Depth Troubleshooting Guide
Issue 1: No or Minimal Product Formation
If you observe no or very little of your desired coupled product, it often points to a fundamental issue with one of the core components of the reaction.
Potential Cause 1.1: Inactive Palladium Catalyst
The catalytic cycle of the Suzuki coupling relies on an active Pd(0) species. If this is not present or is deactivated, the reaction will not proceed.
-
Explanation of Causality: Pd(0) catalysts are susceptible to oxidation to Pd(II) in the presence of air, rendering them inactive for the initial oxidative addition step. Impurities in reagents or solvents can also poison the catalyst.
-
Troubleshooting Protocol:
-
Use a Fresh Catalyst: If your palladium source has been opened multiple times or is old, try a fresh batch.
-
Consider a Pre-catalyst: Palladium pre-catalysts are generally more stable to air and can be a reliable alternative.
-
Ensure Rigorous Inert Conditions: Degas your solvent and reaction mixture thoroughly by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30 minutes) before adding the catalyst.[3] Maintain a positive pressure of inert gas throughout the reaction.
-
Test Catalyst Activity: Perform a control reaction with a known reactive substrate pair to confirm that your catalyst is active.
-
Potential Cause 1.2: Ineffective Base
The base plays a crucial role in the transmetalation step, activating the boronic acid.
-
Explanation of Causality: The base must be strong enough and sufficiently soluble in the reaction medium to deprotonate the boronic acid (or the boronic acid-solvent adduct) to form the more nucleophilic boronate species.
-
Troubleshooting Protocol:
-
Screen Different Bases: Common bases for indole Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] Cesium carbonate is often more effective due to its higher solubility in organic solvents.[3]
-
Ensure Anhydrous Conditions (for solid bases): Dry the base in an oven before use.
-
Improve Solubility: The addition of water as a co-solvent can often help to solubilize inorganic bases.[1] Experiment with the ratio of organic solvent to water.
-
Issue 2: Incomplete Conversion of Starting Materials
Observing both starting materials and some product suggests that the reaction is sluggish or has stopped prematurely.
Potential Cause 2.1: Suboptimal Ligand Choice
The phosphine ligand stabilizes the palladium catalyst and modulates its reactivity.
-
Explanation of Causality: The electronic and steric properties of the ligand influence the rates of oxidative addition and reductive elimination. For electron-rich indoles, bulky and electron-rich phosphine ligands are often required to promote the reaction.[2][10]
-
Troubleshooting Protocol:
-
Screen a Panel of Ligands: If using a general-purpose ligand like PPh₃, consider switching to more specialized ligands known to be effective for challenging couplings. Buchwald ligands such as SPhos and XPhos are often good choices for heteroaromatic systems.[2][11]
-
Adjust Ligand:Palladium Ratio: The optimal ratio can vary, but typically a 1:1 to 2:1 ligand-to-palladium ratio is used.
-
Comparative Data on Phosphine Ligands for Indole Suzuki Coupling
| Ligand | Substrate Example | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| SPhos | 5-bromoindole | 0.5 (Pd(OAc)₂) | K₂CO₃ | H₂O:MeCN | 37 | 18 | High | [5] |
| Pd(dppf)Cl₂ | 5-bromoindazole | 5 | K₂CO₃ | DME | 80 | 2 | High | [10][12] |
| Pd(PPh₃)₄ | 5-bromoindole | 7 | Cs₂CO₃ | Ethanol | 100 (MW) | 0.5-0.7 | High | [5] |
| XPhos | 3-chloroindazole | 3 (Pd source) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | High | [11] |
Potential Cause 2.2: Insufficient Reaction Temperature or Time
Some Suzuki couplings, even with reactive partners, require thermal energy to overcome activation barriers.
-
Explanation of Causality: The rates of the elementary steps in the catalytic cycle are temperature-dependent. Insufficient temperature can lead to a slow reaction rate.
-
Troubleshooting Protocol:
-
Increase the Temperature: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it in increments to 100-120 °C.[1][3]
-
Consider Microwave Heating: Microwave irradiation can rapidly heat the reaction and significantly reduce reaction times.[5]
-
Monitor the Reaction Over Time: Use TLC or LC-MS to monitor the reaction progress and ensure it has reached completion.
-
Issue 3: Significant Formation of Side Products
The presence of significant side products indicates that competing reaction pathways are occurring.
Potential Cause 3.1: Protodeboronation of the Boronic Acid
This is a common issue, especially with heteroaryl boronic acids or under prolonged heating.
-
Explanation of Causality: The C-B bond can be cleaved by a proton source, rendering the boronic acid inactive for the cross-coupling.
-
Troubleshooting Protocol:
-
Use a Stoichiometric Excess of Boronic Acid: A slight excess (1.2-1.5 equivalents) of the boronic acid is often used to compensate for some degradation.[6]
-
Use Anhydrous Solvents: Ensure your solvents are dry to minimize the primary proton source.
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation.
-
Potential Cause 3.2: Homocoupling
The formation of biaryl products from the coupling of two boronic acid or two haloindole molecules.
-
Explanation of Causality: Boronic acid homocoupling is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).
-
Troubleshooting Protocol:
-
Rigorous Degassing: As mentioned previously, ensure the reaction is thoroughly deoxygenated.
-
Use a Pd(0) Source: Using a pre-formed Pd(0) catalyst can sometimes reduce the amount of homocoupling compared to the in situ reduction of a Pd(II) source.[1]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 5-Bromoindole
This protocol is a good starting point and can be optimized by varying the catalyst, ligand, base, and solvent.
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromoindole (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., a 4:1 ratio) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(dppf)Cl₂ at 5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Suzuki Coupling Cycle and Its Pitfalls
The following diagram illustrates the key steps in the catalytic cycle and highlights where common problems can arise.
Caption: Suzuki Coupling Cycle and Common Failure Points.
References
-
[Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][10]-Fused Indole Heterocycles - ACS Publications]([Link])
Sources
- 1. Synthesis of Indole Oligomers Via Iterative Suzuki Couplings [acswebcontent.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. rose-hulman.edu [rose-hulman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Palladium-Catalyzed Indole Synthesis
Welcome to the technical support center for palladium-catalyzed indole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful reactions. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your experimental outcomes.
Introduction: The Power and Pitfalls of Palladium-Catalyzed Indole Synthesis
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis.[1] Palladium-catalyzed reactions, such as the Larock, Buchwald-Hartwig, and various C-H activation methodologies, have become indispensable tools for constructing this privileged heterocycle, offering broad substrate scope and functional group tolerance.[2][3][4] However, the success of these reactions is highly dependent on the careful orchestration of multiple components: the palladium catalyst, the ligand, the base, the solvent, and the substrates themselves. This guide provides a structured approach to troubleshooting and optimizing these critical parameters.
Part 1: General Troubleshooting Guide
Encountering a low-yielding or failed reaction is a common challenge. This section provides a systematic approach to diagnosing and resolving common issues.
My reaction has failed or is giving a very low yield. Where do I start?
A failed reaction can be attributed to several factors, from reagent quality to suboptimal reaction conditions. The following flowchart outlines a logical troubleshooting workflow.
Caption: A general workflow for troubleshooting failed palladium-catalyzed indole syntheses.
Part 2: Frequently Asked Questions (FAQs) by Topic
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
A. Catalyst and Ligand Issues
Q1: My reaction is not proceeding to completion. Could my palladium catalyst be inactive?
A: Yes, catalyst inactivity is a common problem. Here’s how to approach it:
-
Pre-catalyst Activation: Many reactions use a Pd(II) source, like Pd(OAc)₂, which must be reduced in situ to the active Pd(0) species.[2] This reduction can be facilitated by phosphine ligands, amines, or other reagents in the reaction mixture. If this reduction is inefficient, the catalytic cycle will not initiate. Consider using a pre-formed Pd(0) catalyst, such as Pd₂(dba)₃, or a well-defined pre-catalyst that readily forms the active species.
-
Catalyst Decomposition: The active Pd(0) species can be unstable and decompose, especially at high temperatures or in the presence of oxygen. This often manifests as the formation of palladium black. Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).
-
Catalyst Poisoning: Trace impurities in your starting materials, solvents, or even from the glassware can poison the catalyst. Sulfur-containing compounds are notorious for irreversibly binding to palladium and deactivating it.[5] Ensure high-purity reagents and properly cleaned glassware.
Q2: How do I choose the right ligand for my reaction?
A: The ligand is arguably the most critical component for a successful reaction, as it stabilizes the palladium center and modulates its reactivity.
-
For Larock Indole Synthesis: While Larock's original protocol was "ligand-less," the use of bulky, electron-rich phosphine ligands can significantly improve the reaction, especially with less reactive o-bromoanilines or o-chloroanilines.[3][6] For challenging substrates, consider ligands like P(t-Bu)₃ or ferrocene-based ligands like 1,1'-bis(di-tert-butylphosphino)ferrocene (dtbpf).[6][7] N-heterocyclic carbene (NHC) ligands have also been shown to be effective.[8]
-
For Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the nature of the amine and the aryl halide. The Buchwald group has developed a range of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) that are highly effective for a wide variety of substrates.[1] For indole synthesis, ligands like DavePhos and tBuXPhos have been successfully employed.[2] It is often necessary to screen a small library of ligands to find the optimal one for a specific transformation.[9]
| Ligand Type | Common Examples | Typical Applications & Characteristics |
| Monodentate Phosphines | PPh₃, P(o-tol)₃, P(t-Bu)₃ | Simple, but often require higher catalyst loadings. Bulky alkylphosphines are more electron-rich and can be more effective.[6] |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly effective for a broad range of Buchwald-Hartwig aminations due to their steric bulk and electron-donating properties.[1] |
| Ferrocene-Based Ligands | dppf, dtbpf | Robust and effective in a variety of cross-coupling reactions, including Larock indole synthesis with less reactive aryl halides.[7] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable complexes with palladium, often showing high catalytic activity.[8] |
B. Base and Solvent Effects
Q1: What is the role of the base, and how do I choose the correct one?
A: The base plays a crucial role in the catalytic cycle, often participating in the deprotonation of the amine and facilitating the reductive elimination step. The choice of base can dramatically affect the reaction outcome.
-
Base Strength: The required base strength depends on the pKa of the N-H bond being functionalized. For the N-arylation of indoles, strong bases like NaOt-Bu or LHMDS are often required.[2][10] However, for substrates with base-sensitive functional groups, weaker bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ may be necessary, though this might require higher reaction temperatures or longer reaction times.[2]
-
Solubility: The solubility of the base can also be a factor. Inorganic bases like carbonates and phosphates have low solubility in many organic solvents, which can affect the reaction rate. In some cases, the use of a soluble organic base like DBU can be advantageous.
| Base | pKa of Conjugate Acid | Typical Use Cases & Considerations |
| NaOt-Bu, KOt-Bu | ~19 | Very strong, commonly used in Buchwald-Hartwig aminations. Can cause side reactions with base-sensitive functional groups.[11][12] |
| LHMDS, KHMDS | ~26 | Very strong, non-nucleophilic bases. Useful when protic functional groups are present.[2] |
| Cs₂CO₃, K₂CO₃ | ~10.3, ~10.3 | Milder inorganic bases. Often used in Suzuki and Larock reactions. Cs₂CO₃ is more soluble and often more effective than K₂CO₃.[13] |
| K₃PO₄ | ~12.3 | A good alternative to carbonates for sensitive substrates.[10] |
Q2: How does the solvent affect my reaction?
A: The solvent can influence the reaction in several ways, including reagent solubility, catalyst stability, and the rates of key steps in the catalytic cycle.
-
Polarity: The polarity of the solvent can be critical. Polar aprotic solvents like DMF, NMP, and dioxane are commonly used as they can help to solubilize the catalyst and reagents.[14] However, in some cases, nonpolar solvents like toluene can be more effective, particularly if polar solvents coordinate too strongly to the palladium center and inhibit catalysis.
-
Coordinating Ability: Some solvents can act as weak ligands and influence the catalytic cycle. For example, the use of a coordinating solvent might stabilize the active catalyst but could also slow down key steps like oxidative addition.
C. Substrate-Specific Issues
Q1: I am using an electron-deficient aniline or alkyne, and the reaction is not working. What can I do?
A: Electron-withdrawing groups on either the aniline or the alkyne can deactivate the substrate towards the desired reaction.
-
For Electron-Deficient Anilines: These substrates are less nucleophilic and can be challenging to couple. Using a more electron-rich and bulky ligand can often promote the reaction. Additionally, a stronger base may be required to facilitate deprotonation.
-
For Electron-Deficient Alkynes: In some cases, electron-deficient alkynes can be more reactive. However, they can also be prone to side reactions. Careful optimization of the reaction temperature and time is crucial.
Q2: My reaction is giving a mixture of regioisomers. How can I improve the regioselectivity?
A: Poor regioselectivity is a common issue in reactions like the Larock indole synthesis when using unsymmetrical alkynes.
-
Steric Control: In many cases, the regioselectivity is governed by sterics, with the bulkier group on the alkyne directing the regiochemistry of the cyclization.[7] However, this is not always predictable.
-
Electronic Control: The electronic properties of the alkyne substituents can also influence regioselectivity. There is no simple rule, and the outcome can be substrate-dependent.
-
Ligand Effects: The choice of ligand can sometimes influence the regioselectivity. Screening different ligands may lead to an improvement.
Part 3: Experimental Protocols
The following are generalized protocols that can be used as a starting point for your experiments. Note: These are general procedures and may require optimization for your specific substrates.
Protocol 1: General Procedure for Larock Indole Synthesis
This protocol is adapted from literature procedures for the synthesis of 2,3-disubstituted indoles.[6][15]
Caption: A step-by-step workflow for a typical Larock indole synthesis.
Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of Indole
This protocol is a generalized procedure for the N-arylation of indoles with aryl halides.[10][16]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Reagent Addition: Seal the tube, and evacuate and backfill with argon (repeat three times). Add the indole (1.0 equiv), the aryl halide (1.2 equiv), and anhydrous toluene via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Part 4: Understanding the Mechanism
A deeper understanding of the catalytic cycle can aid in troubleshooting.
Catalytic Cycle for the Larock Indole Synthesis
Caption: A simplified catalytic cycle for the Larock indole synthesis.[7]
Catalytic Cycle for the Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination.[2][17]
References
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
-
Larock indole synthesis - Wikipedia. (n.d.). Retrieved from [Link]
-
Simplified catalytic cycle for Buchwald−Hartwig amination reaction. - ResearchGate. (2023). Retrieved from [Link]
-
Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - NIH. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Retrieved from [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.). Retrieved from [Link]
-
A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC - NIH. (n.d.). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
-
Larock indole synthesis - Grokipedia. (n.d.). Retrieved from [Link]
-
Larock indole synthesis[3] | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
Larock Indole Synthesis - SynArchive. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis of Indoles through Larock Annulation: Recent Advances - ResearchGate. (2024). Retrieved from [Link]
-
Pd-catalyzed asymmetric Larock reaction for the atroposelective synthesis of N N chiral indoles - PMC - PubMed Central. (2024). Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. (n.d.). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands | Request PDF - ResearchGate. (2025). Retrieved from [Link]
-
The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. (n.d.). Retrieved from [Link]
-
Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction - Catalysis Consulting. (n.d.). Retrieved from [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. (2025). Retrieved from [Link]
-
Table 3 Effect of various bases in the Buchwald coupling reaction a - ResearchGate. (n.d.). Retrieved from [Link]
-
Recent advances in the synthesis of indoles and their applications - RSC Publishing. (2025). Retrieved from [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
-
Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 8. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Preparation of 2,3-Disubstituted Indoles by Sequential Larock Heteroannulation and Silicon-Based Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges for Substituted Indole Compounds
Introduction
The indole scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its wide range of biological activities.[1] However, its unique electronic properties and reactivity profile present significant challenges during purification. Researchers frequently encounter issues such as compound degradation on silica gel, co-elution with closely related impurities, low recovery, and removal of persistent catalysts from synthetic steps.[1][2]
This guide provides a structured, in-depth resource for troubleshooting the common purification challenges associated with substituted indole compounds. Designed for researchers and drug development professionals, it moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions to optimize your purification strategy.
Purification Strategy Decision Workflow
Choosing the right initial purification strategy is critical to minimizing yield loss and preventing compound degradation. This workflow outlines a decision-making process based on the characteristics of your crude product.
Caption: Decision tree for selecting a primary purification method.
Troubleshooting Guides: A Question & Answer Approach
This section directly addresses the most common issues encountered during the purification of substituted indoles.
Section 1: Flash Chromatography Issues
Flash column chromatography is the workhorse of purification, but the acidic nature of standard silica gel can be problematic for electron-rich indole rings.
Q1: My indole compound is streaking or tailing badly on the silica gel column. Why is this happening and how can I fix it?
A1: Causality: This is a classic problem caused by the interaction between the indole nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] While the indole nitrogen is not strongly basic, it is sufficiently nucleophilic to engage in strong hydrogen bonding or even partial protonation, causing it to "stick" to the stationary phase. This leads to poor peak shape, reduced separation, and often, lower recovery.
Solutions:
-
Mobile Phase Modification (Base Additive): The most common and effective solution is to add a small amount of a basic modifier to your mobile phase. This base will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound.
-
Triethylamine (TEA): Add 0.1-1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA). This is highly effective but can be difficult to remove from the final product under vacuum.
-
Ammonia: Using a solution of 7N ammonia in methanol as your polar modifier (e.g., Dichloromethane/ (7N NH₃ in MeOH)) can also be very effective and is more volatile than TEA.
-
-
Change of Stationary Phase: If base additives are incompatible with your compound or downstream applications, consider an alternative stationary phase.
-
Deactivated (Neutral) Silica: Silica gel that has been treated to reduce the number of acidic sites.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative. Basic alumina is often too retentive, so neutral alumina is typically a better starting point.
-
C18-Functionalized Silica (Reverse-Phase): For highly polar indoles, reverse-phase flash chromatography using water/acetonitrile or water/methanol gradients can provide excellent separation without the acidity issues of normal-phase silica.[3][4]
-
Q2: I suspect my indole is decomposing on the column. What are the signs and how can I prevent it?
A2: Causality: Acid-catalyzed decomposition is a significant risk for many substituted indoles, particularly those with acid-labile protecting groups or electron-donating substituents that activate the pyrrole ring towards polymerization.[5] The acidic silica surface can catalyze dimerization, polymerization, or cleavage of protecting groups like Boc.
Signs of Decomposition:
-
A new, often more polar, spot appears on TLC when the crude material is spotted and left on the plate for 10-15 minutes before eluting.
-
The appearance of color (yellow, pink, brown) on the top of the column that does not elute.[6]
-
Very low mass balance/recovery, even after flushing the column with a highly polar solvent.
-
Multiple "mixed" fractions containing the same set of new impurities.
Prevention Strategies:
-
Deactivate the Silica: Before running the column, flush the packed silica gel with your starting eluent containing 1% TEA. This neutralizes the surface.
-
Minimize Residence Time: Use a higher flow rate (flash chromatography) rather than slow gravity chromatography to reduce the time your compound spends in contact with the silica.[1]
-
Dry Loading: Avoid dissolving your crude material in strong acids. Instead, adsorb the crude material onto a small amount of silica gel or Celite from a volatile solvent (like DCM), evaporate the solvent completely, and load the resulting dry powder onto the column. This minimizes the "point source" concentration of your compound at the top of the column.
-
Stability Test: Before committing your entire batch, spot your compound on a TLC plate, let it sit for 30 minutes, and then elute. If a new spot appears, it is unstable on silica.
Section 2: Recrystallization Challenges
Recrystallization is a powerful, cost-effective technique for achieving high purity, but finding the right conditions can be challenging.
Q1: My indole derivative "oils out" of solution instead of forming crystals. What should I do?
A1: Causality: Oiling out occurs when the solubility of the compound in the solvent at a high temperature is so great that upon cooling, the solution becomes supersaturated before the temperature drops to the compound's melting point. The compound then separates as a liquid phase (an oil) instead of forming a crystal lattice. This often happens with lower-melting point solids or when the cooling is too rapid.
Solutions:
-
Use More Solvent: The most common cause is using too little solvent, creating an overly concentrated solution. Add more hot solvent until the solution is just shy of being saturated.[6]
-
Slower Cooling: Allow the flask to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Rapid cooling promotes oiling.[6]
-
Change Solvent System: Your current solvent may be too good. Try a solvent system where the compound has lower solubility at high temperatures. A two-solvent system (one "good" solvent, one "poor" solvent) is ideal here. Dissolve the compound in a minimum of the hot "good" solvent, then add the "poor" solvent dropwise until the solution just becomes cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites. If you have a small amount of pure solid, add a tiny "seed" crystal to the cooled solution to initiate crystallization.
Q2: My isolated solid has a pink or yellowish hue. Is it impure?
A2: Causality: Pure indole and many of its derivatives are white solids.[7] The development of a pink, yellow, or brownish color is almost always an indicator of minor oxidation.[6] The indole ring is susceptible to air oxidation, especially in the presence of light, forming colored oligomeric species. While often present in very small amounts (<1%), this color can be aesthetically undesirable and may indicate the potential for further degradation.
Solutions:
-
Decolorization with Activated Charcoal: During recrystallization, after your compound is fully dissolved in the hot solvent, add a very small amount (spatula tip) of activated charcoal to the solution. The colored impurities will adsorb to the charcoal's surface. Keep the solution hot for a few minutes, then perform a hot filtration through a fluted filter paper or a Celite plug to remove the charcoal before allowing the filtrate to cool.[6]
-
Inert Atmosphere: For highly sensitive indoles, perform purification and handling under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.[6]
-
Protect from Light: Store indole compounds in amber vials or wrap containers in aluminum foil to prevent light-induced degradation.[6]
Section 3: Removal of Residual Impurities
Q1: How can I effectively remove residual palladium catalyst from my indole synthesis (e.g., from a Suzuki or Buchwald coupling)?
A1: Causality: Palladium and other transition metal catalysts can form fine colloidal suspensions or chelate to the indole nitrogen, making them difficult to remove by standard chromatography or recrystallization.[2] Residual metals can interfere with subsequent reactions and are unacceptable in pharmaceutical compounds.
Solutions:
| Method | Description | Pros | Cons |
| Metal Scavengers | Specialized resins or silica with functional groups (e.g., thiols, amines) that have a high affinity for palladium. The crude product is stirred with the scavenger and then filtered off. | Highly effective, specific for metals. | Can be expensive, may require screening to find the best scavenger. |
| Activated Charcoal | Stirring the crude product solution with activated charcoal can adsorb the palladium, followed by filtration through Celite. | Inexpensive, readily available. | Can also adsorb the desired product, leading to yield loss. |
| Aqueous Washes | Washing the organic solution of the product with specific aqueous solutions can help. A wash with an aqueous solution of sodium thiocyanate or thiourea can sometimes complex the palladium and pull it into the aqueous layer. | Simple work-up step. | Often incomplete removal, may introduce other impurities. |
| Specialized Filtration | Passing the crude solution through a dedicated filter aid designed to capture palladium, such as QuadraSil® or Smopex®. | Very effective and fast. | Higher cost. |
Protocol: General Procedure for Metal Scavenging
-
Dissolve the crude indole product in a suitable solvent (e.g., DCM, Toluene, or Ethyl Acetate).
-
Add the recommended amount of metal scavenger (typically 5-20 weight equivalents relative to the theoretical amount of metal).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-16 hours.
-
Filter the mixture through a pad of Celite, washing thoroughly with the solvent.
-
Concentrate the filtrate and analyze for residual metal content (e.g., by ICP-MS).
Section 4: N-Protected Indoles
Q1: What are the best strategies for purifying N-protected indoles (e.g., N-Boc, N-Ts) before and after deprotection?
A1: Causality: N-protection is a common strategy to prevent side reactions and improve the stability of the indole ring.[8][9] However, the protecting group itself alters the compound's polarity and stability, requiring different purification approaches.
Purification of N-Protected Indoles:
-
N-Boc (tert-Butoxycarbonyl): Boc-indoles are significantly less polar than their N-H counterparts and are generally much more stable on silica gel. Standard flash chromatography with Hexane/Ethyl Acetate systems is usually very effective.[9]
-
N-Ts (Tosyl) / N-SO₂Ph (Phenylsulfonyl): These are also more stable on silica than N-H indoles. They are quite non-polar and purify well with standard chromatography. The phenylsulfonyl group is often used specifically to facilitate purification.[9]
Purification After Deprotection:
-
Post-Deprotection Work-up is Key: The most critical step is thoroughly quenching and removing the deprotection reagents (e.g., TFA for Boc deprotection, base for Ts deprotection).[10][11]
-
For acid-mediated deprotection (e.g., TFA), after removing the acid in vacuo, dissolve the residue in an organic solvent (like Ethyl Acetate) and wash thoroughly with aqueous sodium bicarbonate solution until bubbling ceases, followed by a brine wash.[10] This removes all residual acid, which would otherwise cause decomposition on the column.
-
For base-mediated deprotection, wash with a dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine washes.
-
-
Purifying the N-H Indole: Once the deprotection reagents are removed, the resulting N-H indole will be significantly more polar. You will need to switch to a more polar solvent system for chromatography (e.g., higher percentage of Ethyl Acetate or using DCM/Methanol). All the previously mentioned challenges of purifying N-H indoles (streaking, acid sensitivity) will now apply.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common types of impurities found in substituted indole syntheses? Common impurities include unreacted starting materials (e.g., anilines, hydrazines), isomers from non-regioselective reactions (e.g., Fischer indole synthesis), over-alkylated products, and byproducts from side reactions like dehalogenation or dimerization.[12]
FAQ 2: When should I choose preparative HPLC over flash chromatography? Preparative HPLC is the preferred method when:
-
Impurities are very close in polarity to the product and cannot be separated by flash chromatography.[13]
-
The compound is highly sensitive and decomposes on silica or alumina.
-
A very high level of purity (>99.5%) is required, for example, for pharmaceutical applications.[13]
-
You are working with a very small amount of material where the losses on a flash column would be significant.
FAQ 3: Are there general "indole-friendly" purification conditions I should start with? A good starting point for a new substituted indole is flash chromatography on standard silica gel using a hexane/ethyl acetate eluent system with a 0.5% triethylamine (TEA) modifier.[1] Develop the method on TLC first to find the optimal solvent ratio that gives your product an Rf value of ~0.2-0.4.[1]
Troubleshooting Workflow for Low Recovery in Flash Chromatography
Caption: A logical workflow for diagnosing the cause of low compound recovery.
References
-
Separation of Indole on Newcrom R1 HPLC column. SIELC Technologies. 3
-
Dimeric indole alkaloid purification process. Google Patents. 14
-
Purification of 4-Azaindole Derivatives by Flash Chromatography. Benchchem Application Notes. 1
-
Separation of Indole-3-carbinol on Newcrom R1 HPLC column. SIELC Technologies. 4
-
Technical Support Center: Catalyst Removal in Isoindole Synthesis. Benchchem. 2
-
Metal-Free C–H Amination for Indole Synthesis. Organic Letters, ACS Publications. 15
-
Technical Support Center: Purification of 5-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. Benchchem. 6
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. PMC, NIH. 16
-
Metal-Free C-H Amination for Indole Synthesis. ResearchGate. 10
-
A New Protecting-Group Strategy for Indoles. ResearchGate. 17
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. 18
-
Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, ACS Publications. 11
-
Process of preparing purified aqueous indole solution. Google Patents. 19
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI. 20
-
Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. MDPI. 21
-
What do common indole impurities look like? ResearchGate. 7
-
Identification and synthesis of impurities formed during sertindole preparation. PMC, NIH. 12
-
Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. 22
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. 8
-
An Operationally Simple Approach to Indole Derivatives from 2-Alkenylanilines Utilizing an Oxidation–Intramolecular Cyclization–Elimination Sequence. NIH. 23
-
Acid–base extraction. Wikipedia. 24
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. 9
-
The Power of Preparative HPLC Systems. Teledyne LABS. 13
-
Synthesis and Chemistry of Indole. SlideShare. 5
Sources
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- 3. Separation of Indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Indole-3-carbinol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.org [mdpi.org]
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- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 14. US3932417A - Dimeric indole alkaloid purification process - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 20. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) [mdpi.com]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. Acid–base extraction - Wikipedia [en.wikipedia.org]
stability of 5-(4-methoxyphenyl)-1H-indole in aqueous solution
Welcome to the technical support guide for 5-(4-methoxyphenyl)-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the handling and stability of this compound in aqueous solutions. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Overview of Indole Moiety Stability
The indole scaffold is a privileged structure in medicinal chemistry, but its stability in aqueous media can be a significant experimental variable.[1] The chemical reactivity of the indole ring, particularly its susceptibility to oxidation, makes it prone to degradation under certain conditions.[2][3][4][5] Factors such as pH, temperature, light exposure, and the presence of oxidizing agents can all influence the rate and pathway of degradation.[6][7][8] Understanding these factors is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store aqueous stock solutions of this compound?
A1: Proper preparation and storage are crucial for maximizing the shelf-life of your compound.
-
Solvent Choice: While the topic is aqueous stability, initial solubilization may require an organic co-solvent due to the hydrophobic nature of many indole derivatives.[9] We recommend preparing a high-concentration stock solution in DMSO or ethanol. Subsequent dilutions into your aqueous experimental buffer should be done immediately before use.
-
pH Considerations: The stability of indole derivatives can be highly pH-dependent.[6][10] Most are more stable in a slightly acidic to neutral pH range (pH 4-7).[11] Both highly acidic and alkaline conditions can catalyze degradation.[10][11] It is advisable to determine the optimal pH for your specific experimental system.
-
Storage Conditions: Stock solutions in organic solvents should be stored at -20°C or -80°C in tightly sealed vials, protected from light. Aqueous solutions are generally less stable and should be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, keep them at 2-8°C and protected from light for no longer than 24 hours, after verifying stability under these conditions.[12]
Q2: What are the common signs of degradation in my aqueous solution?
A2: Degradation can manifest in several ways. Visual inspection is the first line of defense.
-
Color Change: Oxidation of the indole ring often leads to the formation of colored oligomers or polymers. A change in your solution's color, often to a yellow, pink, or brownish hue, is a primary indicator of degradation.
-
Precipitation: Degradation products may have different solubility profiles than the parent compound, leading to the formation of a precipitate.
-
Chromatographic Changes: When analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks corresponding to degradation products.[13][14]
Q3: My solution is exposed to laboratory light. Is this compound light-sensitive?
A3: Yes, indole derivatives are known to be photosensitive.[15][16] The indole ring can absorb UV light, leading to photo-oxidation or other photochemical reactions.[16]
-
Causality: Exposure to light, especially UV wavelengths, can generate reactive oxygen species in the solution or directly excite the indole molecule, initiating degradation pathways.[16]
-
Recommendation: Always protect solutions containing this compound from light by using amber vials or by wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental manipulations.[8]
Q4: Can the choice of buffer affect the stability of the compound?
A4: Absolutely. The components of your buffer system can directly participate in degradation reactions.
-
Buffer Species: Certain buffer species, such as phosphates, can sometimes catalyze hydrolysis reactions.
-
Metal Ions: Trace metal ion contaminants in buffer reagents can catalyze oxidation. Consider using high-purity reagents or including a chelating agent like EDTA at a low concentration (e.g., 100 µM) if oxidation is a suspected issue.
-
Recommendation: Use simple, well-characterized buffer systems. When troubleshooting, compare stability in different buffers (e.g., phosphate vs. TRIS vs. HEPES) to identify any buffer-specific effects.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Rapid loss of parent compound peak in HPLC analysis. | Chemical Instability: The compound is degrading under the experimental conditions (pH, temperature). | Perform a forced degradation study (see protocol below) to identify the liable conditions. Adjust the pH of your buffer to a more optimal range (typically 4-7). Reduce the temperature of your experiment if possible. |
| Appearance of multiple new peaks in the chromatogram. | Degradation: The compound is breaking down into multiple products. | Use LC-MS to identify the molecular weights of the degradation products to help elucidate the degradation pathway. This can confirm if oxidation (e.g., +16 Da) or hydrolysis is occurring. |
| Solution turns yellow/brown during the experiment. | Oxidation/Polymerization: The indole ring is likely undergoing oxidation. | De-gas your aqueous buffers by sparging with nitrogen or argon before adding the compound. Consider adding an antioxidant (e.g., ascorbic acid), but first, confirm it does not interfere with your assay. |
| Inconsistent results between experimental repeats. | Variable Degradation: Inconsistent preparation or handling is leading to different levels of degradation. | Standardize your protocol. Ensure solutions are always prepared fresh. Minimize the time between solution preparation and experimental use. Protect from light consistently. |
In-Depth Technical Protocols
Protocol 1: Forced Degradation Study Workflow
A forced degradation or stress testing study is essential for understanding the intrinsic stability of your compound and developing stability-indicating analytical methods.[17][18][19] This protocol provides a systematic approach to evaluating the stability of this compound in aqueous solution.
Objective: To identify the degradation pathways and key factors influencing the stability of this compound under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in HPLC-grade DMSO.
-
Prepare Stress Samples: For each condition, dilute the stock solution to a final concentration of 100 µM in the appropriate aqueous medium in amber HPLC vials.
-
Acid Hydrolysis: 0.1 M HCl.
-
Base Hydrolysis: 0.1 M NaOH.
-
Neutral Hydrolysis: Purified water or a neutral buffer (e.g., pH 7.4 PBS).
-
Oxidative Degradation: 3% Hydrogen Peroxide (H₂O₂) in purified water.
-
Thermal Stress: Incubate samples (acid, base, neutral) at 60°C.
-
Photolytic Stress: Expose a neutral solution to a photostability chamber with a light source conforming to ICH Q1B guidelines. Wrap a control sample in foil and place it in the same chamber.
-
-
Control Sample: Prepare a 100 µM solution in the neutral buffer and store it at 4°C in the dark. This serves as the baseline (T=0) or control sample.
-
Time Points: Analyze the samples at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation to ensure that the primary degradation products are observed.
-
Analysis:
-
Use a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid or TFA).[20]
-
Monitor at a suitable UV wavelength (e.g., 280 nm for the indole chromophore).
-
Calculate the percentage of the remaining parent compound and the relative percentage of each degradation product.
-
Visualizing the Workflow
This diagram illustrates that under oxidative stress, the indole ring can be hydroxylated to form indoxyl-like intermediates, which can be further oxidized to isatin-like structures, and may ultimately lead to the cleavage of the heterocyclic ring. [2][3][21]Dimerization and photolytic reactions are also common degradation routes for indoles. [16]
References
- Arora, P. K., Sharma, A., & Bae, H. (2015).
- Ma, Q., Qu, Y., Zhang, X., Shen, W., Zhou, J., & Li, H. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2669.
- Arora, P. K., et al. (2015). Metabolic pathways for mineralization of indole.
- BenchChem. (n.d.). Mitigating degradation of indole compounds during storage and analysis. BenchChem.
- Arora, P. K., Sharma, A., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives.
- Ma, Q., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives.
- Frankenberger, W. T., Jr, & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300–308.
- Abdel-Hay, M. H., et al. (n.d.). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Accessed January 14, 2026.
- Klein, R., Tatischeff, I., Bazin, M., & Santus, R. (n.d.). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry.
- Li, S., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
- Singh, S., & Kumar, V. (2016).
- Monti, S., et al. (2011). Determination of photostability and photodegradation products of indomethacin in aqueous media.
- Huynh, C. (2023).
- Pretorius, C., & van der Westhuizen, J. H. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions, 80, 103-108.
- Jatto, E. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology.
- Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare.
- ARL Bio Pharma. (n.d.). What Factors Influence Stability? ARL Bio Pharma.
- PubChem. (n.d.). 2-(4-methoxyphenyl)-1H-indole. PubChem.
- Reed, G. D., & Hage, D. S. (2014).
- QbD Group. (2023, July 3). 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- ResearchGate. (n.d.). log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions.
- Valderas-García, T. Y., et al. (2022).
Sources
- 1. Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting stability of drugs | PPTX [slideshare.net]
- 7. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qbdgroup.com [qbdgroup.com]
- 9. 2-(4-methoxyphenyl)-1H-indole | C15H13NO | CID 231244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. researchgate.net [researchgate.net]
- 17. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 18. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 19. pharmtech.com [pharmtech.com]
- 20. cetjournal.it [cetjournal.it]
Technical Support Center: A Researcher's Guide to Storing 5-(4-methoxyphenyl)-1H-indole
Welcome to the technical support resource for 5-(4-methoxyphenyl)-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Drawing from established principles of heterocyclic chemistry and extensive field experience, we provide in-depth, practical solutions to common storage and handling challenges.
The indole nucleus is an electron-rich aromatic system, making it susceptible to degradation, particularly through oxidation.[1] The presence of a methoxy substituent, as in this compound, further enhances the reactivity of the indole ring system.[2] This heightened reactivity necessitates careful storage and handling to prevent the formation of impurities that could compromise experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common questions our team encounters regarding the stability and storage of this compound.
Q1: What are the primary environmental factors that cause the degradation of this compound?
A1: The degradation of this compound is primarily driven by three environmental factors:
-
Oxygen: The electron-rich indole ring is highly susceptible to oxidation from atmospheric oxygen. This process is often the main cause of degradation, leading to the formation of colored impurities.[1]
-
Light: Many indole derivatives are photosensitive. Exposure to light, especially UV wavelengths, can provide the energy needed to initiate and accelerate degradation reactions.[1]
-
Elevated Temperatures: Heat increases the rate of all chemical reactions, including degradation. Storing the compound at elevated temperatures will significantly shorten its shelf-life.
Q2: My once off-white powder of this compound has developed a pink or brownish tint. What does this signify?
A2: A change in color from white or off-white to pink, red, or brown is a clear visual indicator of degradation. This is typically due to the formation of oxidized species and potential polymerization products on the surface of the solid. While a slight color change might not significantly affect the bulk purity for some preliminary experiments, it is a definitive sign that the compound's integrity has been compromised. For sensitive applications, such as in vitro biological assays or quantitative analytical studies, the purity should be re-assessed before use.
Q3: What are the definitive storage conditions you recommend for this compound?
A3: To maximize the shelf-life and preserve the purity of this compound, we recommend the following conditions, summarized in the table below. For long-term storage, storing the solid compound at -20°C under an inert atmosphere (argon or nitrogen) is the gold standard.
Q4: Is it better to store the compound as a solid or in a stock solution?
A4: For long-term preservation, storing the compound in its solid, crystalline form is strongly recommended. Solutions are generally more prone to degradation as the dissolved molecules have greater mobility and are more readily exposed to trace impurities or dissolved oxygen in the solvent. Stock solutions should be prepared fresh for experiments. If a stock solution must be stored, it should be for a short duration at -20°C or -80°C, protected from light, and in a tightly sealed container.[1]
Q5: What solvents should I use to prepare stock solutions, and are there any to avoid?
A5: High-purity, anhydrous, and degassed aprotic solvents are preferable for preparing stock solutions. Solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. It is advisable to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.[1] The indole ring is sensitive to strongly acidic conditions.[1]
Q6: Are there any specific materials I should avoid for my storage vials?
A6: For storing both the solid compound and its solutions, use amber glass vials with tight-fitting caps, preferably with a PTFE (Teflon®) liner.[3] This will protect the compound from light and prevent leaching of plasticizers or other contaminants that could occur with some plastic containers.
Troubleshooting Common Storage Issues
This section provides a systematic approach to troubleshooting common problems encountered during the storage and handling of this compound.
Problem 1: Visual Discoloration of the Solid Compound
-
Symptom: The solid, which was initially an off-white powder, has turned pink, tan, or brown upon storage.
-
Primary Cause: This is almost certainly due to oxidation of the indole ring, which is exacerbated by exposure to air and light.
-
Immediate Action:
-
Re-evaluate the purity of the compound before use. A simple analytical technique like High-Performance Liquid Chromatography (HPLC) can quantify the extent of degradation.[4][]
-
For non-critical applications, you may proceed with caution, but be aware that the actual concentration of the active compound is lower than the weighed amount.
-
-
Preventative Solution:
-
Always store the compound in a tightly sealed amber vial.
-
For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing (see Protocol 1).
-
Store the vial in a freezer, ideally at -20°C, and in the dark.
-
Problem 2: Appearance of Unexpected Peaks in Analytical Data (HPLC, LC-MS)
-
Symptom: Analysis of a sample from a previously opened bottle shows new peaks that were not present in the initial analysis.
-
Primary Cause: These new peaks represent degradation products. The electron-rich indole nucleus is prone to oxidation, which can lead to the formation of various oxidation products.[1] A common degradation pathway for indoles involves oxidation to oxindoles and isatins.[6][7]
-
Immediate Action:
-
Identify the new peaks if possible using techniques like LC-MS to understand the nature of the degradation.
-
Discard the degraded material and use a fresh, unopened sample for your experiments to ensure data integrity.
-
-
Preventative Solution:
-
Minimize the number of times a bottle is opened and closed. Consider aliquoting the solid into smaller, single-use vials upon receiving a new batch.
-
Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.
-
Store stock solutions at low temperatures (-20°C or -80°C) and protect them from light.[1]
-
Problem 3: Inconsistent or Non-reproducible Experimental Results
-
Symptom: Biological assays or chemical reactions using this compound from an older batch are giving inconsistent or unexpected results compared to previous experiments.
-
Primary Cause: This is a classic sign of compound degradation. The presence of impurities can interfere with the intended biological or chemical activity, and the reduced concentration of the active compound will lead to weaker or variable effects.
-
Immediate Action:
-
Immediately cease using the suspect batch of the compound.
-
Obtain a fresh, unopened sample and re-run the key experiments to confirm if compound integrity was the issue.
-
-
Preventative Solution:
-
Implement a strict "first-in, first-out" inventory system for your chemical reagents.
-
Routinely check the physical appearance of your stored compounds.
-
For critical, long-term studies, it is advisable to perform a periodic purity check (e.g., annually via HPLC) on your stored reference compounds.
-
Data Summaries and Visual Guides
Recommended Storage Conditions
| Parameter | Solid Compound (Long-Term) | Stock Solution (Short-Term) |
| Temperature | -20°C is ideal. 2-8°C is acceptable for shorter periods. | -20°C or -80°C. |
| Atmosphere | Inert gas (Argon or Nitrogen) is highly recommended. | Air in headspace should be minimized. |
| Light | Must be protected from light. | Must be protected from light. |
| Container | Amber glass vial with PTFE-lined cap. | Amber glass vial with PTFE-lined cap. |
Troubleshooting at a Glance
| Symptom | Likely Cause | Recommended Action |
| Color Change (e.g., to pink/brown) | Oxidation/Degradation | Re-test purity before use; improve storage conditions (inert gas, lower temp). |
| New Peaks in HPLC/LC-MS | Formation of Degradation Products | Discard the sample; use a fresh batch. Aliquot new samples. |
| Inconsistent Experimental Data | Reduced Purity and Potency | Use a fresh, validated sample. Implement routine quality control checks. |
Decision Workflow for Optimal Storage
Caption: A generalized pathway for the oxidative degradation of indoles.
Protocols for Ensuring Compound Integrity
Protocol 1: Inert Gas Blanketing for Long-Term Solid Storage
Objective: To displace atmospheric oxygen from the storage vial, thereby minimizing oxidative degradation of the solid compound.
Materials:
-
Vial containing this compound
-
Source of dry, inert gas (Argon or Nitrogen) with a regulator
-
Needle or cannula attached to the gas line
-
A second, shorter needle (venting needle)
-
Septum cap for the vial (optional, but recommended)
Procedure:
-
If not already done, place the solid compound in a clean, dry amber glass vial.
-
Securely cap the vial. If using a standard screw cap, loosen it slightly. If using a septum cap, it can remain tightly sealed.
-
Insert the inert gas delivery needle through the septum or into the headspace of the vial with the slightly loosened cap. Ensure the needle tip is above the solid material.
-
Insert the second, shorter venting needle to allow for the displacement of air.
-
Gently flush the vial with the inert gas at a low flow rate for 1-2 minutes. A vigorous flow can blow the fine powder out of the vial.
-
Remove the venting needle first. This allows a slight positive pressure of the inert gas to build inside the vial.
-
While the gas is still gently flowing, remove the gas delivery needle and immediately tighten the screw cap securely.
-
Label the vial clearly, including the date it was placed under an inert atmosphere.
-
Store the vial at -20°C, protected from light.
Protocol 2: Preparation and Storage of Stock Solutions
Objective: To prepare a stock solution of this compound while minimizing the risk of degradation.
Materials:
-
This compound solid
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Amber volumetric flask or vial
-
Analytical balance
-
Micropipettes
Procedure:
-
Allow the vial containing the solid compound to equilibrate to room temperature before opening. This prevents moisture from condensing on the cold solid.
-
Accurately weigh the required amount of the solid in a clean, dry container.
-
Transfer the solid to the amber volumetric flask or vial.
-
Add a portion of the solvent to dissolve the solid completely. Gentle swirling or vortexing may be required.
-
Once dissolved, add the solvent to the final desired volume and mix thoroughly.
-
If the solution is to be stored, aliquot it into smaller, single-use amber vials to avoid repeated freeze-thaw cycles and contamination of the main stock.
-
Tightly cap the vials and store them at -20°C or -80°C, protected from light.
-
For optimal results, use freshly prepared solutions for all experiments.
References
-
Taber, D. F., & Stachel, S. J. (2011). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2011(1), 13-33. [Link]
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Lopes Jesus, A. J., Rosado, M. T. S., Fausto, R., & Reva, I. D. (2020). Influence of the Position of the Methoxy Group on the Stabilities of the Syn and Anti Conformers of 4-, 5-, and 6-Methoxyindole. The Journal of Physical Chemistry A, 124(41), 8496–8507. [Link]
-
Saito, I., & Matsuura, T. (1970). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Tetrahedron Letters, 11(5), 337-340. [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Catalysis. [Link]
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ChemRxiv. (n.d.). Late-stage diversification of indole skeletons through nitrogen atom insertion. Retrieved from [Link]
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Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Anthelmintic Activity, and Mechanism of Action of 5-Aryl-1H-indoles. ACS Omega. [Link]
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PubMed. (2006). Synthesis and biological evaluation of 5-[(aryl)(1H-imidazol-1-yl)methyl]-1H-indoles: potent and selective aromatase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(5), 1134-1137. [Link]
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Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]
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Madsen, E. L., & Bollag, J. M. (1989). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied and Environmental Microbiology, 55(12), 3179–3183. [Link]
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Colgan, S. T., Haggan, G. R., & Reed, R. H. (1996). Assay and purity evaluation of 5-chlorooxindole by liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 14(7), 825-833. [Link]
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Zhuravlev, A., et al. (2022). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. International Journal of Molecular Sciences, 23(15), 8429. [Link]
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Aydın, H., Korkusuz, E., & Yıldırım, İ. (2021). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1HPyrimidin- 2-ones / -thiones: One-pot Three Component Synthesis of Novel Gramine Analogues. Letters in Organic Chemistry, 18(9), 703-709. [Link]
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MDPI. (n.d.). 1H-Indoles from Deoxybenzoin Schiff Bases by Deprotonation—SNAr Cyclization. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Retrieved from [Link]
-
Yuan, S., Yanchao, H., Dajun, R., & Xiaohua, L. (2007). Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. Environmental Science & Technology, 41(15), 5507-5512. [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Retrieved from [Link]
Sources
Technical Support Center: Addressing Solubility Challenges of 5-(4-methoxyphenyl)-1H-indole in Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 5-(4-methoxyphenyl)-1H-indole in various bioassay systems. Our goal is to equip you with the knowledge and practical protocols to ensure the reliability and reproducibility of your experimental results.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is a molecule of interest in various research fields. However, its chemical structure, characterized by a hydrophobic indole core and a methoxyphenyl group, inherently leads to poor aqueous solubility. This poses a significant challenge in bioassays, where maintaining the compound in a dissolved state within an aqueous environment is crucial for accurate assessment of its biological activity.[1][2] When a compound precipitates out of solution, its effective concentration decreases, leading to an underestimation of its potency and unreliable structure-activity relationship (SAR) data.[2]
Key Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Implication for Bioassays |
| Molecular Weight | 223.27 g/mol [3] | Contributes to its solid-state stability but can impact dissolution rate. |
| LogP | ~3.9[3] | Indicates high lipophilicity and consequently low aqueous solubility. |
| Hydrogen Bond Donors | 1 (indole N-H) | Can participate in some interactions but is overshadowed by the large hydrophobic surface area. |
| Hydrogen Bond Acceptors | 1 (methoxy O) | Offers a site for hydrogen bonding, but not sufficient to confer significant water solubility. |
| Aqueous Solubility | Very low | The primary challenge to be addressed in bioassay setup. |
FAQs: Common Questions and Expert Answers
Q1: My this compound precipitated immediately after I added my DMSO stock to the aqueous assay buffer. What happened and how can I prevent this?
A1: This phenomenon, often called "crashing out," is a classic sign that the final concentration of your compound exceeds its solubility limit in the aqueous buffer.[4] While Dimethyl Sulfoxide (DMSO) is an excellent solvent for initial dissolution, its solvating power is significantly reduced upon dilution into a large volume of aqueous medium.[5][6]
Troubleshooting Steps:
-
Reduce the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. It's essential to determine the maximum soluble concentration in your specific assay buffer.[7]
-
Optimize the Dilution Method: Avoid adding a highly concentrated DMSO stock directly into the full volume of your assay buffer. Instead, perform serial dilutions. A gradual decrease in the DMSO concentration allows the compound to better equilibrate in the increasingly aqueous environment.[5][8]
-
Control the Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[9][10] It is a standard practice to keep the final DMSO concentration in the assay below 0.5%, and ideally at or below 0.1%.[5][10] Ensure that this final DMSO concentration is kept consistent across all experimental and control wells.[9]
Q2: I prepared my compound in media, and it looked fine. However, after incubating for 24 hours, I see a precipitate. Why did this happen?
A2: This is known as delayed precipitation and can be caused by several factors:
-
Thermodynamic Instability: Your initial solution may have been supersaturated. Over time, the compound slowly comes out of solution to reach its thermodynamic equilibrium, which is a lower, more stable concentration.
-
Temperature Changes: If you prepared the solution at room temperature and then moved it to an incubator at 37°C, the change in temperature can affect solubility. For most solids, solubility increases with temperature, but this is not always the case.
-
Interaction with Media Components: Components in your cell culture media, such as proteins in fetal bovine serum (FBS), can interact with your compound. While sometimes proteins can help stabilize a compound, they can also sometimes promote precipitation.[7]
-
pH Shifts: Cellular metabolism can cause a gradual change in the pH of the culture medium.[4] If the solubility of your compound is pH-dependent, this shift can lead to precipitation.[4]
Preventative Measures:
-
Conduct a Time-Dependent Solubility Study: Before your main experiment, incubate your compound in the assay media for the full duration of your experiment (e.g., 24, 48, 72 hours) and visually inspect for precipitation at different time points.[4]
-
Consider Formulation Strategies: If reducing the concentration is not an option, you may need to employ formulation strategies to enhance solubility.
Q3: What are some effective formulation strategies to improve the solubility of this compound for in vitro assays?
A3: For poorly soluble compounds like this compound, several formulation strategies can be employed.[11][12][13]
-
Use of Co-solvents: While DMSO is the most common, other co-solvents can be explored, though their compatibility with your specific assay must be verified.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14][15] They can encapsulate hydrophobic molecules like yours, forming an inclusion complex that is more water-soluble.[15][16][17] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are frequently used for this purpose.[15]
-
Lipid-Based Formulations: For certain assays, particularly those involving cell membranes, lipid-based delivery systems can be beneficial.[12][16] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[13]
-
Solid Dispersions: This involves dispersing the drug in a polymer matrix to improve its dissolution rate.[11][13]
Q4: How do I choose the right solvent for my stock solution?
A4: DMSO is a widely used and effective solvent for many nonpolar compounds.[5] However, it's crucial to use high-purity, anhydrous DMSO to avoid introducing water, which can lower the solubility of your compound in the stock solution. If DMSO is not suitable for your assay or does not provide sufficient solubility, other organic solvents like ethanol or dimethylformamide (DMF) could be considered.[18] However, you must always validate the compatibility of the solvent with your assay and ensure the final concentration is well below levels that could cause cellular toxicity or other artifacts.[9][19]
Troubleshooting Guides & Protocols
Guide 1: Assessing and Optimizing Compound Solubility in Assay Buffer
This guide provides a step-by-step protocol to determine the kinetic solubility of this compound in your specific bioassay buffer.
Objective: To find the highest concentration of the compound that remains in solution under the assay conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific bioassay buffer (pre-warmed to the assay temperature, e.g., 37°C)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Incubator
-
Nephelometer or a plate reader capable of measuring light scatter (optional, for quantitative analysis)
Protocol:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% anhydrous DMSO to a high concentration (e.g., 10 mM or 50 mM). Ensure complete dissolution by vortexing. Gentle warming or brief sonication can be used if necessary, but be cautious of compound stability.[2]
-
Serial Dilution in DMSO: If you plan to test a range of concentrations, perform serial dilutions of your stock solution in 100% DMSO.[5][8] This ensures that when you add the compound to the aqueous buffer, the DMSO concentration is consistent across all wells.
-
Dilution into Assay Buffer:
-
Aliquot your pre-warmed assay buffer into tubes or wells of a plate.
-
Add a small volume of your DMSO stock (or serial dilutions) to the assay buffer to achieve your desired final concentrations. The final DMSO concentration should be kept constant and ideally below 0.5%.[5] For example, a 1:200 dilution of a DMSO stock into the buffer will result in a final DMSO concentration of 0.5%.
-
-
Incubation and Observation:
-
Mix the solutions thoroughly.
-
Visually inspect for any immediate precipitation.
-
Incubate the samples under your standard assay conditions (e.g., 37°C, 5% CO2) for the duration of your experiment.
-
Visually inspect for any precipitate at various time points (e.g., 1h, 4h, 24h, 48h).
-
-
Data Interpretation: The highest concentration that remains clear and free of visible precipitate throughout the incubation period is your working maximum soluble concentration.
Workflow for Solubility Assessment
Caption: Workflow for determining the maximum soluble concentration.
Guide 2: Protocol for Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to Enhance Solubility
Objective: To prepare a stock solution of this compound complexed with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
-
Vortex mixer
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
Protocol:
-
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired buffer (e.g., 10-40% w/v). Warming the solution can aid in dissolving the HP-β-CD. Allow it to cool to room temperature before proceeding.
-
Add the Compound: Weigh out the required amount of this compound and add it to the HP-β-CD solution. It is often best to add the solid compound directly to the cyclodextrin solution rather than adding a DMSO stock, as this can interfere with complex formation.
-
Facilitate Complexation: Vigorously mix the solution. This can be done by vortexing for short periods and/or stirring on a magnetic stirrer for several hours to overnight at room temperature. The goal is to allow the hydrophobic compound to enter the hydrophobic cavity of the cyclodextrin molecules.
-
Remove Undissolved Compound: After sufficient mixing, there may still be some undissolved compound. Centrifuge the solution at high speed (e.g., 10,000 x g) for 15-30 minutes to pellet any undissolved material.
-
Sterile Filtration: Carefully collect the supernatant and sterile-filter it through a 0.22 µm filter. This will give you a clear, particle-free stock solution of the compound-cyclodextrin complex.
-
Determine Concentration: The concentration of the solubilized compound in your final stock solution should be determined analytically, for example, by UV-Vis spectrophotometry or HPLC, using a standard curve prepared in an appropriate solvent.
Logical Flow of Cyclodextrin Formulation
Caption: Encapsulation by cyclodextrin enhances solubility.
Final Recommendations
-
Always Run Vehicle Controls: In any experiment, it is critical to include a vehicle control. This control should contain the same final concentration of the solvent (e.g., DMSO) or formulation agent (e.g., HP-β-CD) as your experimental samples.[5] This allows you to distinguish the effects of your compound from any effects of the delivery vehicle itself.
-
Be Mindful of Assay Interference: Solvents and formulation excipients can sometimes interfere with assay readouts. For example, some compounds can interfere with fluorescence-based assays. It is always good practice to check for any such interference.
-
Document Everything: Keep meticulous records of your stock concentrations, solvent used, dilution steps, and any observations of precipitation. This information is invaluable for troubleshooting and ensuring the reproducibility of your experiments.
References
-
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
-
Pharmaceutical Technology. (2011, November 2). Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]
-
MDPI. (n.d.). A Cyclodextrin-Based Controlled Release System in the Simulation of In Vitro Small Intestine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Scientist Solutions. (2025, January 16). DMSO in cell based assays. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Retrieved from [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. Retrieved from [Link]
-
Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]
-
Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrins in drug delivery: applications in gene and combination therapy. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (n.d.). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
Yareli Rojas Group - IIM-UNAM. (n.d.). Cyclodextrin-based structures for drug delivery. Retrieved from [Link]
-
National Institutes of Health. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
-
Nelson Labs. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Retrieved from [Link]
-
Asian Journal of Pharmaceutics. (2016, April 30). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C15H13NO | CID 4135876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
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- 14. Cyclodextrin-based structures for drug delivery - Yareli Rojas Group [iim.unam.mx]
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- 19. researchgate.net [researchgate.net]
minimizing by-product formation in the synthesis of indole derivatives
Technical Support Center: Synthesis of Indole Derivatives
Welcome to the technical support center for indole synthesis. This guide is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of synthesizing indole derivatives. Our goal is to provide you with actionable, field-tested insights to minimize by-product formation and optimize your reaction outcomes. This resource is structured to address common challenges through a combination of troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, all grounded in established chemical principles.
Part 1: General Troubleshooting for Indole Synthesis
Before delving into method-specific issues, it's crucial to address foundational parameters that can significantly impact the success of any indole synthesis. Inadequate control over these general factors is a common source of by-product formation.
FAQ 1: My reaction is producing a complex mixture of unidentified by-products. Where should I start my investigation?
This is a common issue that often points to problems with reaction setup and reagent quality rather than the core chemistry of the chosen synthesis method.
Initial Troubleshooting Workflow:
Caption: Initial troubleshooting workflow for complex reaction mixtures.
-
Reagent Purity: Many precursors to indole synthesis, such as hydrazines and anilines, are susceptible to oxidation. It is crucial to use freshly purified starting materials. For instance, phenylhydrazine can oxidize to form benzene and other by-products, which can interfere with the reaction.
-
Solvent Quality: The presence of water or other nucleophilic impurities in solvents can lead to undesired side reactions. For reactions sensitive to moisture, such as those involving strong acids or bases, using anhydrous solvents is critical.
-
Inert Atmosphere: Many indole syntheses, particularly those employing transition metal catalysts, are sensitive to oxygen. Ensure a robust inert atmosphere (Nitrogen or Argon) is maintained throughout the reaction.
-
Temperature Control: Overheating can lead to decomposition of starting materials, intermediates, or the final product, resulting in tar formation. Conversely, insufficient temperature can stall the reaction, allowing for the slow accumulation of side products.
Part 2: Method-Specific Troubleshooting
This section addresses by-product formation in three widely used indole synthesis methodologies: the Fischer, Bischler-Möhlau, and Palladium-Catalyzed syntheses.
A. The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method but is often plagued by by-products, particularly when using strong Brønsted or Lewis acids.
FAQ 2: In my Fischer synthesis, I am observing significant amounts of a rearranged by-product. How can I suppress this?
This issue often arises from the-sigmatropic rearrangement proceeding through undesired pathways or from competing acid-catalyzed side reactions.
Troubleshooting Steps:
-
Acid Choice and Concentration: The choice of acid catalyst is critical. While strong acids like polyphosphoric acid (PPA) are effective, they can also promote side reactions. Consider using milder Lewis acids such as ZnCl₂ or milder Brønsted acids. A systematic screening of acid catalysts can be beneficial.
-
Temperature Management: The key to a successful Fischer indole synthesis is often careful temperature control. The reaction is typically exothermic, and localized overheating can lead to the formation of by-products. It is advisable to add the acid catalyst slowly at a lower temperature and then gradually heat the reaction mixture.
-
Solvent Effects: High-boiling, non-polar solvents can sometimes help to minimize side reactions by ensuring a more homogeneous reaction temperature.
Table 1: Comparison of Acid Catalysts in Fischer Indole Synthesis
| Acid Catalyst | Typical Concentration | Advantages | Common By-products/Issues |
| Polyphosphoric Acid (PPA) | Excess | High yielding, good for unreactive substrates | Difficult workup, potential for charring |
| Sulfuric Acid (H₂SO₄) | Catalytic to Stoichiometric | Inexpensive, strong acid | Dehydration, sulfonation by-products |
| Zinc Chloride (ZnCl₂) | 1-2 equivalents | Milder conditions, good for sensitive substrates | Hydrolysis of ZnCl₂ can affect pH |
| Acetic Acid | Solvent | Mild, easy workup | Slower reaction rates, incomplete conversion |
Mechanism of By-product Formation:
Caption: Competing pathways in the Fischer indole synthesis.
B. The Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of aniline. The high temperatures and strong acidic conditions can lead to several by-products.
FAQ 3: My Bischler-Möhlau synthesis is yielding a significant amount of self-condensation products from the α-halo-ketone. How can I prevent this?
Self-condensation is a common side reaction, especially with enolizable α-halo-ketones.
Mitigation Strategies:
-
Control the Stoichiometry: A large excess of aniline (often used as both reactant and solvent) is typically employed to favor the desired reaction pathway and minimize the self-condensation of the ketone. Ratios of aniline to α-halo-ketone can range from 10:1 to 20:1.
-
Order of Addition: Adding the α-halo-ketone slowly to the heated aniline can help to maintain a low instantaneous concentration of the ketone, further suppressing self-condensation.
-
Temperature Optimization: While high temperatures are required for the cyclization step, the initial alkylation can often be performed at a lower temperature. A two-step temperature profile can be beneficial.
Experimental Protocol: Minimizing Self-Condensation in Bischler-Möhlau Synthesis
-
To a reaction vessel equipped with a condenser and a dropping funnel, add 20 equivalents of freshly distilled aniline.
-
Heat the aniline to 150-180 °C under an inert atmosphere.
-
Add the α-halo-ketone (1 equivalent) dropwise to the hot aniline over a period of 1-2 hours.
-
After the addition is complete, maintain the reaction at temperature for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Cool the reaction mixture and proceed with the standard workup procedure.
C. Palladium-Catalyzed Indole Synthesis (e.g., Hegedus or Larock)
Modern palladium-catalyzed methods offer milder conditions but come with their own set of potential by-products, often related to the catalyst's activity and stability.
FAQ 4: My Pd-catalyzed indole synthesis is resulting in significant homocoupling of the aniline component and dehalogenation of my aryl halide. What is causing this?
These by-products are classic indicators of issues with the catalytic cycle.
Troubleshooting the Catalytic Cycle:
-
Ligand Choice: The choice of ligand is paramount in tuning the reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can promote the desired reductive elimination step and suppress side reactions like β-hydride elimination.
-
Base Selection: The base plays a crucial role in the catalytic cycle. A base that is too strong can lead to undesired side reactions, while a base that is too weak will result in a slow or stalled reaction. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄).
-
Catalyst Loading and Purity: Using the correct catalyst loading is essential. Too little catalyst can lead to incomplete conversion, while too much can sometimes promote side reactions. Ensure the palladium precursor is of high purity.
Table 2: Troubleshooting Palladium-Catalyzed Indole Synthesis
| Observed By-product | Potential Cause | Suggested Solution |
| Homocoupling of Aniline | Oxidative addition is slow relative to competing pathways | Use a more electron-rich ligand; screen different palladium precursors (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) |
| Dehalogenation of Aryl Halide | β-hydride elimination from the Pd-intermediate | Use a bulkier ligand to disfavor this pathway; ensure the substrate lacks accessible β-hydrogens if possible |
| Low Conversion | Inefficient catalyst turnover; poor choice of base or solvent | Screen different bases and solvents; increase catalyst loading slightly; ensure anhydrous and anaerobic conditions |
Catalytic Cycle and Points of Failure:
Caption: Simplified Pd-catalytic cycle and common failure points.
References
-
Title: The Fischer Indole Synthesis: A Review Source: Organic Reactions URL: [Link]
-
Title: Recent Advances in the Fischer Indole Synthesis Source: Chemical Reviews URL: [Link]
-
Title: Bischler-Möhlau Indole Synthesis Source: Comprehensive Organic Name Reactions and Reagents URL: [Link]
-
Title: Palladium-Catalyzed Synthesis of Indoles Source: Accounts of Chemical Research URL: [Link]
overcoming challenges in the characterization of 5-(4-methoxyphenyl)-1H-indole
Welcome to the technical support center for the characterization of 5-(4-methoxyphenyl)-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the analysis of this and structurally related indole derivatives. Our aim is to provide practical, field-proven insights and troubleshooting strategies to ensure the integrity and reproducibility of your experimental data.
Introduction
This compound is a versatile heterocyclic compound with a molecular weight of 223.27 g/mol and the chemical formula C15H13NO[1]. As with many indole derivatives, its characterization can present unique challenges, from ensuring sample purity to obtaining high-quality analytical data. This guide addresses frequently asked questions and provides systematic troubleshooting workflows for common issues related to solubility, chromatography, spectroscopy, and solid-state analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Sample Preparation and Handling
Question 1: I'm having difficulty dissolving this compound for my analysis. What are the recommended solvents?
Answer:
The solubility of this compound can be a limiting factor in obtaining high-quality analytical data. While comprehensive solubility data is not always readily available, a systematic approach to solvent selection is recommended.
-
Initial Solvent Screening: Start with common laboratory solvents of varying polarity. For NMR, deuterated solvents such as DMSO-d6, acetone-d6, and methanol-d4 are good starting points. For HPLC, a mixture of acetonitrile or methanol and water is typically used.
-
For Low Solubility in NMR: If you encounter low solubility in standard NMR solvents, consider the following:
-
Elevated Temperature: Acquiring the NMR spectrum at a higher temperature can increase solubility. However, monitor for any potential degradation.
-
Solvent Mixtures: A mixture of solvents, such as CDCl3 with a few drops of DMSO-d6, can sometimes improve solubility.
-
NMR Method for Low Solubility: For very low solubility compounds, specialized NMR techniques can be employed to analyze saturated solutions in the presence of excess solid[2][3].
-
-
Optimizing Solubility for Biological Assays: For in vitro and in vivo studies, it's crucial to find a biocompatible solvent system. A common strategy is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.[4]
Question 2: My sample of this compound is showing signs of degradation over time. What are the stability concerns and how can I mitigate them?
Answer:
Indole derivatives can be susceptible to degradation, primarily through oxidation[5][6]. The electron-rich indole ring is prone to oxidation, which can be accelerated by exposure to air, light, and certain chemical conditions.
-
Signs of Degradation: A color change in the solid sample (e.g., from white/off-white to yellow or brown) or the appearance of new peaks in chromatographic or spectroscopic analysis can indicate degradation.
-
Mitigation Strategies:
-
Storage: Store the compound in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and light.
-
Solution Stability: Prepare solutions fresh whenever possible. If stock solutions are necessary, store them at low temperatures (-20°C or -80°C) in amber vials to protect from light. Minimize freeze-thaw cycles by preparing aliquots.
-
Forced Degradation Studies: To understand the stability profile of your compound, consider performing forced degradation studies under various stress conditions (acid, base, oxidation, heat, light). This will help identify potential degradation products and establish appropriate handling and storage conditions.[7][8]
-
Section 2: High-Performance Liquid Chromatography (HPLC) Analysis
Question 3: I am observing significant peak tailing in the HPLC analysis of my this compound sample. What could be the cause and how can I resolve it?
Answer:
Peak tailing is a common issue in the HPLC analysis of indole derivatives and can compromise the accuracy of quantification and resolution[9]. The primary causes are often related to secondary interactions between the analyte and the stationary phase.
-
Underlying Causes of Peak Tailing:
-
Silanol Interactions: Residual silanol groups on silica-based stationary phases can interact with the basic indole nitrogen, leading to secondary retention and peak tailing[9][10][11].
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the indole nitrogen, the compound can exist in both ionized and non-ionized forms, resulting in peak distortion[12][13].
-
Column Overload: Injecting too much sample can saturate the column, leading to broadened and asymmetric peaks[14].
-
Column Contamination: Accumulation of impurities from the sample matrix on the column can create active sites that cause tailing.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for HPLC peak tailing.
-
Optimizing Mobile Phase pH: For ionizable compounds like indoles, controlling the mobile phase pH is crucial. It is generally recommended to work at a pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state[15][16]. For basic compounds, a lower pH (e.g., 2.5-3.5) can suppress the ionization of residual silanols on the column, minimizing secondary interactions[10][17].
Question 4: I'm developing an HPLC method for purity analysis. What are some key parameters to consider for this compound?
Answer:
A robust HPLC method is essential for accurately determining the purity of your compound. The following table provides a starting point for method development.
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl | C18 offers good hydrophobic retention, while Phenyl-Hexyl can provide alternative selectivity for aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water | Provides an acidic mobile phase to improve peak shape for the basic indole moiety. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Elution Mode | Gradient | Recommended for separating the main compound from potential impurities with different polarities. |
| Detection Wavelength | UV, scan for optimal wavelength (e.g., 220-350 nm) | The indole chromophore has strong UV absorbance. A diode array detector (DAD) is useful for identifying the optimal wavelength and assessing peak purity. |
| Column Temperature | 30-40 °C | Can improve peak shape and reduce viscosity, but be mindful of analyte stability at elevated temperatures. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 5: I am having trouble with the assignment of signals in the 1H and 13C NMR spectra of this compound. Are there any common challenges?
Answer:
The NMR spectra of substituted indoles can sometimes be complex due to overlapping signals and long-range couplings.
-
1H NMR Signal Assignment:
-
The indole NH proton typically appears as a broad singlet at a downfield chemical shift (>8 ppm) and its position can be solvent-dependent[18].
-
The protons on the indole ring and the methoxyphenyl ring can have overlapping chemical shifts.
-
2D NMR Techniques: To unambiguously assign the proton signals, it is highly recommended to use 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify coupled protons and NOESY (Nuclear Overhauser Effect Spectroscopy) to identify protons that are close in space.
-
-
13C NMR Signal Assignment:
-
The chemical shifts of the carbon atoms in the indole ring are well-documented and can be used as a reference[19][20].
-
HSQC/HMQC and HMBC: Heteronuclear 2D NMR experiments are invaluable for assigning carbon signals. A Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) spectrum correlates each carbon atom with its directly attached proton(s). A Heteronuclear Multiple Bond Correlation (HMBC) spectrum shows correlations between carbons and protons that are two or three bonds away, which is crucial for assigning quaternary carbons.
Caption: Workflow for unambiguous NMR signal assignment.
-
Question 6: My NMR sample shows extra peaks that I cannot account for. What could be the source of these impurities?
Answer:
Extra peaks in your NMR spectrum can arise from several sources.
-
Common Solvents: Residual solvents from purification (e.g., ethyl acetate, hexanes, dichloromethane) are common impurities. Their chemical shifts are well-documented and can be used for identification.[21][22]
-
Starting Materials and By-products: Incomplete reaction or side reactions during synthesis can lead to the presence of starting materials or by-products in your final sample. Review the synthetic route to anticipate potential impurities.
-
Degradation Products: As discussed in Question 2, indole derivatives can degrade. If the sample is old or has been stored improperly, some of the extra peaks could be from degradation products.
-
Water: The presence of water is common in many deuterated solvents and will appear as a peak in the 1H NMR spectrum.
Section 4: Mass Spectrometry (MS)
Question 7: What fragmentation patterns can I expect in the mass spectrum of this compound?
Answer:
-
Molecular Ion (M+•): The molecular ion peak should be readily observable, corresponding to the molecular weight of the compound (223.27 m/z)[1]. Aromatic systems like indole tend to give a prominent molecular ion peak due to their stability[23].
-
Common Fragmentation Pathways:
-
Loss of a Methyl Radical (•CH3): Fragmentation of the methoxy group can lead to the loss of a methyl radical, resulting in a peak at [M-15]+.
-
Loss of Formaldehyde (CH2O): A rearrangement followed by the loss of formaldehyde from the methoxy group could result in a peak at [M-30]+.
-
Cleavage of the Indole Ring: The indole ring can undergo characteristic fragmentation, although this may be less favorable than fragmentation of the substituent.
-
Section 5: Solid-State Characterization
Question 8: I am trying to obtain a crystal structure of this compound, but I'm having difficulties. Are there known issues with the crystallography of indole derivatives?
Answer:
Obtaining high-quality single crystals suitable for X-ray diffraction can be challenging for any compound. For indole derivatives, some specific considerations include:
-
Polymorphism: Indole derivatives are known to exhibit polymorphism, where the compound can crystallize in different crystal forms with different physical properties.[24][25] This can make it difficult to obtain a consistent and high-quality crystal form. A systematic screen of different solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) is recommended.
-
Disorder: The flexibility of substituents or the entire molecule within the crystal lattice can lead to disorder, which can complicate structure solution and refinement.[26]
-
Intermolecular Interactions: The indole NH group can act as a hydrogen bond donor, and the methoxy group can act as a hydrogen bond acceptor. These and other intermolecular interactions like π-π stacking will influence the crystal packing.[27][28] Understanding these potential interactions can aid in the selection of crystallization solvents.
References
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI. Available from: [Link]
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Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER. Available from: [Link]
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What Is Role of pH In HPLC Separation: Learn Easily In 7 Minutes. PharmaGuru. Available from: [Link]
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Exploring the Role of pH in HPLC Separation. Moravek. Available from: [Link]
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Exploring the Role of pH in HPLC Separation. Veeprho. Available from: [Link]
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Control pH During Method Development for Better Chromatography. Agilent. Available from: [Link]
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Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. ResearchGate. Available from: [Link]
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Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]
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NMR STUDIES OF INDOLE. HETEROCYCLES. Available from: [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available from: [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]
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H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Available from: [Link]
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Ranking High Affinity Ligands of Low Solubility by NMR Spectroscopy. PMC - NIH. Available from: [Link]
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Optimizing NMR fragment-based drug screening for membrane protein targets. PMC - NIH. Available from: [Link]
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Tips and Tricks of HPLC System Troubleshooting. Agilent. Available from: [Link]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]
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What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Available from: [Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray. Semantic Scholar. Available from: [Link]
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X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC - NIH. Available from: [Link]
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Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry. Available from: [Link]
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13C NMR spectroscopy of indole derivatives. R Discovery. Available from: [Link]
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5-methoxy-2-(4-methoxyphenyl)-1H-indole. Chemical Synthesis Database. Available from: [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available from: [Link]
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Mass Spectrometry Fragmentation Patterns. HSC Chemistry - Science Ready. Available from: [Link]
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Limitations and lessons in the use of X-ray structural information in drug design. PMC. Available from: [Link]
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Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. Available from: [Link]
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Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. PubMed. Available from: [Link]
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Ranking high affinity ligands of low solubility by NMR spectroscopy. PubMed. Available from: [Link]
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X‐ray crystal structure for compound 3 a. Hydrogen atoms were removed for clarity. ResearchGate. Available from: [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PMC - NIH. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. Available from: [Link]
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NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry. Available from: [Link]
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Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science. Available from: [Link]
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Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Expert Opinion on Drug Discovery. Available from: [Link]
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Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Available from: [Link]
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Analysis of Drug Stability and Chemical Degradation. Walsh Medical Media. Available from: [Link]
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Stability-indicating chromatographic methods for the determination of sertindole. PubMed. Available from: [Link]
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Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an Enzyme Inhibition Assay for 5-(4-methoxyphenyl)-1H-indole Against 15-Lipoxygenase (ALOX15)
The Critical Role of 15-Lipoxygenase (ALOX15) and the Promise of Its Inhibition
15-Lipoxygenase (ALOX15) is a pivotal enzyme in the metabolic cascade of polyunsaturated fatty acids, such as linoleic and arachidonic acid. It catalyzes the introduction of molecular oxygen to form hydroperoxy fatty acids, which are precursors to a variety of bioactive lipid mediators. These mediators are deeply implicated in the pathophysiology of numerous inflammatory diseases, certain cancers, and neurodegenerative disorders. Consequently, the targeted inhibition of ALOX15 presents a promising therapeutic strategy. 5-(4-methoxyphenyl)-1H-indole has been identified as a substrate-specific inhibitor of the linoleate oxygenase activity of ALOX15, making it a compound of significant research interest.
Comparative Analysis of ALOX15 Inhibitors
To contextualize the performance of this compound, it is essential to compare it against other known ALOX15 inhibitors. For this guide, we have selected two well-characterized alternatives: the potent and selective inhibitor, Alox15-IN-1, and the classic, broad-spectrum lipoxygenase inhibitor, Nordihydroguaiaretic acid (NDGA).
| Inhibitor | Target(s) | IC50 for ALOX15 | Mechanism of Inhibition (Reported) | Key Characteristics |
| This compound | ALOX15 (substrate-specific for linoleic acid) | Not explicitly quantified in reviewed literature for this specific analog, but related indole derivatives show low micromolar to nanomolar potency[1] | Allosteric[2] | Substrate-specific inhibition offers a nuanced approach to modulating ALOX15 activity. |
| Alox15-IN-1 | Highly selective for ALOX15 | Potent, with significantly weaker activity against other LOX isoforms[3] | Not specified in snippets | High selectivity makes it an excellent tool for dissecting the specific roles of ALOX15.[3] |
| Nordihydroguaiaretic acid (NDGA) | 5-LOX, 12-LOX, 15-LOX | ~30 µM | Antioxidant, non-specific | A well-established but non-selective lipoxygenase inhibitor, often used as a reference compound.[4][5] |
A Framework for Robust Assay Validation
A comprehensive validation of an enzyme inhibition assay for this compound should be a multi-faceted process. The International Council for Harmonisation (ICH) guidelines provide a foundational framework for analytical method validation, which can be adapted for enzyme inhibition assays. Key parameters to assess include:
-
Specificity: The ability of the assay to measure the inhibitory effect on ALOX15 without interference from other components in the sample.
-
Linearity: The demonstration that the assay signal is directly proportional to the enzyme activity over a defined range of substrate concentrations.
-
Accuracy: The closeness of the measured IC50 value to the true value. This can be assessed using a known reference inhibitor.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocols
Here, we provide detailed protocols for both a primary spectrophotometric assay and a confirmatory fluorometric assay for determining ALOX15 inhibition.
Protocol 1: Spectrophotometric ALOX15 Inhibition Assay
This method relies on the detection of the conjugated diene hydroperoxide product of the ALOX15-catalyzed reaction with linoleic acid, which absorbs light at 234 nm.[6][7]
Materials:
-
Purified recombinant human ALOX15
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Dimethyl sulfoxide (DMSO)
-
This compound and other test inhibitors
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of linoleic acid in ethanol and then dilute to the final working concentration in borate buffer.
-
Dissolve this compound and other inhibitors in DMSO to create stock solutions. Prepare a serial dilution of each inhibitor in DMSO.
-
Dilute the purified ALOX15 enzyme in ice-cold borate buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for the no-inhibitor control) to the appropriate wells.
-
Add 198 µL of the ALOX15 enzyme solution to each well.
-
Incubate the plate at room temperature for 5 minutes to allow for inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the linoleic acid substrate solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 234 nm every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Caption: Workflow for the spectrophotometric ALOX15 inhibition assay.
Protocol 2: Fluorometric ALOX15 Inhibition Assay
This orthogonal assay provides a sensitive alternative for confirming the results of the primary screen. It utilizes a probe that becomes fluorescent upon oxidation by the lipid hydroperoxide products of the ALOX15 reaction.[8][9]
Materials:
-
Purified recombinant human ALOX15
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Dihydrorhodamine 123 or Diphenyl-1-pyrenylphosphine (DPPP) as a fluorescent probe
-
This compound and other test inhibitors
-
Black, opaque 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the substrate, inhibitors, and enzyme as described in the spectrophotometric assay protocol, using the appropriate assay buffer.
-
Prepare a working solution of the fluorescent probe in the assay buffer.
-
-
Assay Setup:
-
In a black 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for control).
-
Add 100 µL of a solution containing both the ALOX15 enzyme and the fluorescent probe.
-
Incubate at room temperature for 5 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 100 µL of the arachidonic acid substrate solution.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm for rhodamine 123).[8]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value as described for the spectrophotometric assay.
-
Sources
- 1. Rational development of a potent 15-lipoxygenase-1 inhibitor with in vitro and ex vivo anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Selecting the Right ALOX15 Inhibitor: A Comparative Analysis of 5-(4-methoxyphenyl)-1H-indole and Other Key Modulators
For researchers and drug development professionals investigating the roles of lipid mediators in inflammation, cancer, and neurodegeneration, the enzyme Arachidonate 15-Lipoxygenase (ALOX15) presents a compelling therapeutic target. However, the choice of an inhibitor is far from trivial and extends beyond a simple comparison of potency. The enzyme's ability to metabolize multiple polyunsaturated fatty acids, chiefly arachidonic acid (AA) and linoleic acid (LA), necessitates a nuanced understanding of how different inhibitors function.
This guide provides an in-depth comparison of several key ALOX15 inhibitors, with a special focus on the unique properties of 5-(4-methoxyphenyl)-1H-indole. We will move beyond simple IC50 values to explore the causality behind experimental choices, focusing on mechanism of action, substrate selectivity, and the implications for designing robust, self-validating experiments.
The Dichotomy of ALOX15 Substrates: A Critical Consideration
ALOX15 catalyzes the dioxygenation of both AA and LA, leading to distinct bioactive products. The AA pathway produces 15-Hydroperoxyeicosatetraenoic acid (15-HpETE), which is reduced to 15-HETE, a precursor to anti-inflammatory mediators like lipoxins.[1][2] Conversely, the LA pathway generates 13-Hydroxyoctadecadienoic acid (13-HODE), a metabolite implicated in oxidative stress and cell signaling.[1][3] This dual functionality is central to choosing the correct inhibitor for your research question.
Caption: ALOX15 metabolizes both Arachidonic and Linoleic Acid pathways.
Comparative Analysis of ALOX15 Inhibitors
The efficacy of an ALOX15 inhibitor cannot be distilled into a single number. It is a composite of its potency, selectivity against other enzymes, and, most critically, its mechanism of action and substrate preference. Below, we compare four inhibitors that represent distinct classes of modulation.
Mechanism of Action: The Deciding Factor
The fundamental difference between the selected inhibitors lies in how they engage with the ALOX15 enzyme. This dictates their utility in different experimental contexts.
| Inhibitor | Mechanism Type | Primary Mode of Action |
| This compound | Allosteric, Substrate-Selective | Binds to the active site of one monomer in an ALOX15 dimer, inducing a conformational change in the second monomer that prevents the productive binding of Linoleic Acid, while having minimal effect on Arachidonic Acid oxygenation.[4][5][6] |
| ML351 | Active-Site Directed (Mixed-Type) | Potently and reversibly binds to the active site of the enzyme, preventing substrate access.[7] |
| PD146176 | Active-Site Directed | A well-characterized indole-based compound that directly competes with the substrate for binding at the catalytic non-heme iron center.[8] |
| Baicalein | Redox-Based | A flavonoid that directly interacts with the catalytic iron atom, inhibiting the enzyme via a reductive mechanism. Also possesses general antioxidant properties.[7][9] |
Quantitative Efficacy and Selectivity
The following table summarizes the quantitative data. Note the critical distinction in substrate for this compound, which renders a direct IC50 comparison against AA-metabolizing inhibitors misleading.
| Inhibitor | IC50 vs. Human ALOX15 (Substrate: Arachidonic Acid) | IC50 vs. Human ALOX15 (Substrate: Linoleic Acid) | Selectivity Profile |
| This compound & derivatives | Not significantly effective.[5][6] | Potent (Sub-micromolar to nanomolar).[4] | Highly selective for LA vs. AA oxygenation by ALOX15. |
| ML351 | 200 nM [7] | Not typically reported, assumed to be similar to AA. | Excellent selectivity (>250-fold) vs. 5-LOX, 12-LOX, 15-LOX-2, COX-1, and COX-2.[7] |
| PD146176 | ~810 nM [8] | Not typically reported, assumed to be similar to AA. | Selective for ALOX15, but species differences in efficacy have been noted.[10] |
| Baicalein | Low micromolar range (~1-4 µM).[7][11] | Not typically reported. | Not selective; also inhibits 12-LOX (selectivity ratio ~1.3).[9] Possesses broad antioxidant activity.[7] |
Expert Insights: Selecting the Optimal Inhibitor
Caption: A workflow for selecting the appropriate ALOX15 inhibitor.
-
To Isolate the Linoleic Acid (LA) Pathway: If your hypothesis centers on the specific role of 13-HODE or other LA-derived metabolites, This compound is the only appropriate tool among this group. Its unique allosteric, substrate-selective inhibition allows for the targeted shutdown of this branch of ALOX15 activity, leaving the AA pathway largely intact. This is invaluable for dissecting the distinct biological roles of these two pathways.
-
For Potent and Selective General ALOX15 Inhibition: When the goal is to achieve a robust, clean blockade of all ALOX15 activity (both AA and LA metabolism), ML351 is the superior choice. Its nanomolar potency and exceptional selectivity against other lipoxygenases and cyclooxygenases minimize the risk of confounding off-target effects, leading to more easily interpretable data, especially in complex cellular or in vivo systems.[7]
-
For a Benchmark or Historical Comparison: PD146176 serves as a well-documented, standard ALOX15 inhibitor. If you are comparing your results to older literature that frequently used this compound, including it as a comparator can be valuable. However, for novel research, ML351 generally offers higher potency and better-defined selectivity.
-
For Preliminary or Broad-Spectrum Studies: Baicalein can be a useful tool, particularly when investigating pathways where both LOX inhibition and antioxidant effects might be relevant.[7][9] However, its lack of specificity is a significant caveat.[9] Any experiment using Baicalein must include rigorous controls to account for its effects on 12-LOX and its general antioxidant properties, which could independently influence the experimental outcome.
Experimental Protocols
To ensure reproducibility and standardization, we provide methodologies for key assays used in the characterization of these inhibitors.
Protocol 1: In Vitro ALOX15 Inhibition Assay (Spectrophotometric)
This protocol measures the formation of the conjugated diene system in the product, which absorbs light at 234 nm.
-
Reagent Preparation:
-
Assay Buffer: 0.2 M Borate buffer, pH 9.0.
-
Enzyme Solution: Prepare a stock solution of recombinant human ALOX15 in the assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for 2-3 minutes.
-
Substrate Solution: Prepare a 250 µM solution of arachidonic acid or linoleic acid in ethanol, then dilute in assay buffer.
-
Inhibitor Stock: Prepare a 10 mM stock of the inhibitor in DMSO. Serially dilute in DMSO to create a range of concentrations.
-
-
Assay Procedure:
-
Set a UV/Vis spectrophotometer to read absorbance at 234 nm at 30-second intervals.
-
In a quartz cuvette, add 487.5 µL of the enzyme solution.
-
Add 12.5 µL of the inhibitor dilution (or DMSO for vehicle control) to the cuvette. Incubate for 5 minutes at room temperature.
-
Initiate the reaction by rapidly adding 500 µL of the substrate solution.
-
Immediately begin recording the change in absorbance at 234 nm for 3-5 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) from the linear portion of the absorbance curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data using a dose-response curve to calculate the IC50 value.[12]
-
Protocol 2: Cell-Based ALOX15 Activity Assay (15-HETE Measurement)
This protocol quantifies the production of the ALOX15 product 15-HETE in a cellular context.
-
Cell Culture: Use a cell line that expresses ALOX15, such as human eosinophils or IL-4/IL-13 stimulated human monocytes.[13]
-
Assay Procedure:
-
Plate the cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the ALOX15 inhibitor (or vehicle control) in cell culture media for 1-2 hours.
-
Stimulate ALOX15 activity by adding a calcium ionophore (e.g., A23187, 1-5 µM) and exogenous arachidonic acid (10-20 µM).
-
Incubate for 15-30 minutes at 37°C.
-
Collect the cell culture supernatant.
-
-
Quantification of 15-HETE:
-
Analyze the supernatant for 15-HETE levels using a commercially available ELISA kit or by LC-MS/MS for greater sensitivity and specificity.
-
Normalize the 15-HETE levels to the vehicle control.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of 15-HETE production for each inhibitor concentration.
-
Determine the cellular IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[13]
-
Conclusion
The selection of an ALOX15 inhibitor is a critical experimental design choice that hinges on the specific research question. While potent, active-site inhibitors like ML351 are invaluable for studying the consequences of general ALOX15 blockade, the emergence of substrate-selective, allosteric modulators like This compound provides an unprecedented opportunity. These advanced tools allow researchers to dissect the distinct signaling pathways downstream of linoleic versus arachidonic acid metabolism. By understanding the unique mechanistic and kinetic properties of each inhibitor, scientists can design more precise, targeted, and ultimately more insightful experiments to unravel the complex biology of ALOX15.
References
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Ivanov, I., et al. (2022). N-Substituted 5-(1 H-Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. Journal of Medicinal Chemistry. [Link]
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Ivanov, I., et al. (2023). Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl)-2-methoxyphenyl)sulfamoyl)carbamate and its derivatives as substrate-specific enzyme inhibitors. RSC Medicinal Chemistry. [Link]
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Panchenko, V., et al. (2023). Exploring allosteric properties of mammalian ALOX15: octyl (N-(4-(benzofuran-2-yl). National Institutes of Health. [Link]
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Ivanov, I., et al. (2020). Structural and Functional Biology of Mammalian ALOX Isoforms with Particular Emphasis on Enzyme Dimerization and Their Allosteric Properties. MDPI. [Link]
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Holman, T. R., et al. (n.d.). A POTENT AND SELECTIVE INHIBITOR TARGETING HUMAN AND MURINE 12/15-LOX. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Guo, J., et al. (2024). Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Jameson, J. B., et al. (2018). Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. PubMed Central. [Link]
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Ivanov, I., et al. (2023). Selected structures of substrate-specific ALOX15 inhibitors to study the biological functionality of selected ALOX15 orthologs. ResearchGate. [Link]
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Ivanov, I., et al. (2023). Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? PubMed Central. [Link]
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Adooq Bioscience. (n.d.). Baicalein. [Link]
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Ma, Y., et al. (2022). Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening. MDPI. [Link]
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van Leyen, K., et al. (2006). Baicalein and 12/15-Lipoxygenase in the Ischemic Brain. AHA/ASA Journals. [Link]
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Deschamps, J. D., et al. (2006). Baicalein is a potent in vitro inhibitor against both reticulocyte 15-human and platelet 12-human lipoxygenases. eScholarship, University of California. [Link]
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Li, D., et al. (2022). A review on the relationship between Arachidonic acid 15-Lipoxygenase (ALOX15) and diabetes mellitus. PubMed Central. [Link]
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Le-Cornet, H., et al. (2023). Synthesis and Significance of Arachidonic Acid, a Substrate for Cyclooxygenases, Lipoxygenases, and Cytochrome P450 Pathways in the Tumorigenesis of Glioblastoma Multiforme, Including a Pan-Cancer Comparative Analysis. MDPI. [Link]
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Comparative Structure-Activity Relationship (SAR) Analysis of 5-(4-methoxyphenyl)-1H-indole Analogs: A Guide for Drug Discovery Professionals
The 5-(4-methoxyphenyl)-1H-indole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering a comparative overview of their performance against various therapeutic targets. By synthesizing data from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to guide future optimization efforts.
The this compound Core: A Versatile Pharmacophore
The indole nucleus is a cornerstone in drug discovery, with over 40 FDA-approved drugs featuring this moiety.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal starting point for ligand design. The addition of a 4-methoxyphenyl group at the 5-position of the indole ring introduces a key structural element that has been shown to be critical for modulating the activity of these compounds across different biological systems. This guide will dissect the SAR of this scaffold by examining modifications at various positions of the indole ring and the methoxyphenyl substituent.
Anticancer Activity: Targeting Tubulin Polymerization
A significant body of research has focused on the development of this compound analogs as potent anticancer agents, particularly as inhibitors of tubulin polymerization. These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[3]
SAR at the Indole N1-Position
Substitution at the N1-position of the indole ring has a profound impact on antiproliferative activity. The introduction of a 3,4,5-trimethoxyphenyl group at this position has been a particularly fruitful strategy.
Table 1: In Vitro Antiproliferative Activities of N1-Substituted Analogs against Various Cancer Cell Lines.
| Compound ID | N1-Substituent | R | IC50 (µM) - MCF-7 | IC50 (µM) - MDA-MB-231 | IC50 (µM) - A549 | IC50 (µM) - HeLa | IC50 (µM) - A375 | IC50 (µM) - B16-F10 | Reference |
| 3g | 3,4,5-trimethoxyphenyl | H | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 | [3] |
Data presented as mean ± standard deviation.
The potent activity of compound 3g highlights the importance of the 1-(3,4,5-trimethoxyphenyl) moiety for broad-spectrum antiproliferative efficacy.[3] Further studies have shown that this compound induces G2/M cell-cycle arrest and triggers apoptosis in MCF-7 cells.[3]
SAR at Other Positions of the Indole Ring
Modifications at other positions of the 2-aryl-3-aroyl indole scaffold have also been explored to enhance anticancer activity. For instance, in a series of analogs inspired by the vascular disrupting agent OXi8006, substitution at the 7-position of the indole ring with a methoxy group led to compounds with potent tubulin assembly inhibition and cytotoxicity comparable to the lead compound.[4]
Table 2: Cytotoxicity and Tubulin Polymerization Inhibition of 2-Aryl-3-Aroyl Indole Analogs.
| Compound ID | Substitution | IC50 Tubulin Assembly (µM) | IC50 SK-OV-3 (µM) | IC50 NCI-H460 (µM) | IC50 DU-145 (µM) | Reference |
| OXi8006 | 6-methoxy | < 5 | Potent | Potent | Potent | [4] |
| 35 | 7-methoxy | < 5 | Strongly Cytotoxic | Strongly Cytotoxic | Strongly Cytotoxic | [4] |
| 36 | 7-methoxy | < 5 | Strongly Cytotoxic | Strongly Cytotoxic | Strongly Cytotoxic | [4] |
| 31 | 3-trifluoromethoxy (on 2-aryl) | 3.7 | Strongly Cytotoxic | Strongly Cytotoxic | Strongly Cytotoxic | [4] |
| 30 | 3,5-bis-trifluoromethyl (on 2-aryl) | 3.1 | - | - | - | [4] |
| 29 | 3-fluoro (on 2-aryl) | > 20 | - | - | - | [4] |
These findings underscore that while the core scaffold is important, fine-tuning through substitution at various positions is crucial for optimizing potency. The data suggests that electron-donating groups at the 7-position of the indole ring are favorable for activity. In contrast, the effect of fluorine substitution on the 2-aryl ring is less predictable, with some analogs retaining good activity while others are inactive.[4]
Anti-inflammatory Activity: Inhibition of Cyclooxygenase (COX)
The indole scaffold is a well-established core for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Modifications of the this compound backbone have been explored to create selective COX-2 inhibitors with improved gastric safety profiles compared to traditional NSAIDs.
In a study of indomethacin analogs, replacing the -CH2COOH moiety at the 3-position with an aromatic hydrazine containing a COX-2 pharmacophore (SO2Me or SO2NH2) resulted in compounds with significant anti-inflammatory activity and COX-2 selectivity.[5]
Table 3: In Vitro COX-1/COX-2 Inhibitory Activity and In Vivo Anti-inflammatory Activity of Indole Analogs.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | % Inhibition of Edema |
| 13a | H | SO2Me | >100 | 0.25 | >400 | 75 |
| 13b | H | SO2NH2 | >100 | 0.32 | >312.5 | 70 |
| 13d | Cl | SO2Me | >100 | 0.18 | >555.5 | 85 |
| 13e | Cl | SO2NH2 | >100 | 0.21 | >476.2 | 80 |
| Indomethacin | - | - | 0.15 | 0.28 | 0.54 | 65 |
The results clearly indicate that the presence of the SO2Me or SO2NH2 group is crucial for COX-2 selectivity.[5] Furthermore, the substitution of a chloro group at the para-position of the N-benzoyl moiety (compounds 13d and 13e ) enhanced the anti-inflammatory activity compared to the unsubstituted analogs.[5]
Allosteric Inhibition of 15-Lipoxygenase (ALOX15)
Substituted 5-(4-methoxyphenyl)-1H-indoles have been identified as substrate-specific allosteric inhibitors of mammalian 15-Lipoxygenase (ALOX15), an enzyme implicated in inflammation and cancer.[6][7][8]
A study comparing indole- and imidazole-based inhibitors revealed that the 2-arylindole scaffold with a para-methoxy group on the benzene ring acts as an "allosteric determinant" required for the selective inhibition of the linoleate oxygenase activity of ALOX15.[6][8]
Table 4: Inhibitory Activity of Indole and Imidazole Analogs against Rabbit ALOX15.
| Compound | Core Scaffold | IC50 (LA) µM | IC50 (AA) µM | IC50(LA)/IC50(AA) Ratio | Reference |
| 1 | This compound | - | - | 0.010 - 0.032 | [8] |
| 2 | 5-(4-methoxyphenyl)-1H-imidazole | - | - | 0.010 - 0.032 | [8] |
| 3 | 5-(4-methoxyphenyl)-1H-benzimidazole | - | - | 0.010 - 0.032 | [8] |
While both indole and imidazole cores with the 4-methoxyphenyl substituent exhibit substrate-specific inhibition, in silico docking studies suggest that modifications to the core pharmacophore can alter enzyme-inhibitor interactions, leading to reduced inhibitory potency for the imidazole derivatives.[9]
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, this section provides detailed methodologies for key experiments cited in this guide.
In Vitro Anticancer Activity Screening Workflow
The general workflow for screening the anticancer activity of synthetic compounds is a multi-step process designed to identify and characterize potent drug candidates.
Caption: General Experimental Workflow for In Vitro Anticancer Drug Screening.
MTT Cell Viability Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
Materials:
-
Synthesized indole analogs
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-468)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the synthetic indole analogs in DMEM. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Key SAR Insights and Future Directions
The structure-activity relationship studies of this compound analogs reveal several key trends that can guide the design of more potent and selective therapeutic agents.
Caption: Key Structure-Activity Relationships of this compound Analogs.
Future Directions:
-
Exploration of Novel Substituents: Systematic exploration of a wider range of substituents at all positions of the indole ring and the phenyl ring is warranted to identify novel analogs with improved potency and selectivity.
-
Pharmacokinetic Profiling: In-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are crucial to advance promising candidates into preclinical and clinical development.
-
Mechanism of Action Studies: For novel active compounds, detailed mechanistic studies are necessary to elucidate their precise molecular targets and signaling pathways.
By leveraging the SAR insights presented in this guide, researchers can more effectively design and synthesize the next generation of this compound-based therapeutics.
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Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry. [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. MDPI. [Link]
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Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. RSC Publishing. [Link]
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Design, Synthesis and Biological Evaluation of N-phenylindole Derivatives as Pks13 Inhibitors againstMycobacterium tuberculosis. National Center for Biotechnology Information. [Link]
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Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. ResearchGate. [Link]
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Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). National Center for Biotechnology Information. [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. National Center for Biotechnology Information. [Link]
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Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. PubMed. [Link]
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A Comparative Guide to ALOX15 Inhibition: 5-(4-methoxyphenyl)-1H-indole versus 5-(4-methoxyphenyl)-1H-imidazole
This guide provides an in-depth, objective comparison of two promising classes of small molecule inhibitors targeting arachidonate 15-lipoxygenase (ALOX15): 5-(4-methoxyphenyl)-1H-indole and 5-(4-methoxyphenyl)-1H-imidazole derivatives. We will delve into their mechanism of action, comparative inhibitory potency supported by experimental data, structure-activity relationships, and the experimental protocols required for their evaluation.
Introduction: ALOX15 as a Therapeutic Target
Arachidonate 15-lipoxygenase (ALOX15) is a lipid-peroxidizing enzyme that plays a critical role in various physiological and pathological processes.[1][2] It catalyzes the oxygenation of polyunsaturated fatty acids, such as linoleic acid (LA) and arachidonic acid (AA), to produce bioactive lipid mediators.[3] These metabolites are implicated in inflammation, cancer progression, atherogenesis, and ferroptosis.[1][2][4] For instance, 13(S)-HODE, the primary metabolite from LA, can stimulate tumor growth, while metabolites derived from AA can have both pro- and anti-inflammatory roles.[1] This complex functionality has rendered ALOX15 a compelling target for pharmacological intervention.[1][3]
The development of specific ALOX15 inhibitors is a promising therapeutic strategy for conditions like asthma, certain cancers, and inflammatory disorders.[5][6] A key challenge lies in developing inhibitors with high specificity and a well-defined mechanism of action. This guide focuses on two such scaffolds that have shown potential for substrate-specific inhibition.
The Allosteric Mechanism of Inhibition
Both this compound and 5-(4-methoxyphenyl)-1H-imidazole derivatives have been found to inhibit ALOX15 through a sophisticated, allosteric mechanism.[2][3] Mammalian ALOX15 is understood to function as a dimer.[2][7] The inhibitory model suggests that the inhibitor molecule does not bind to the catalytic site of the same monomer that is actively processing the fatty acid substrate. Instead, the inhibitor occupies the substrate-binding pocket of one monomer (Monomer A).[2][3] This binding event induces conformational changes that are transmitted across the dimer interface to the second monomer (Monomer B), altering its catalytic site structure.[2] This allosteric communication impacts the alignment of the substrate fatty acid in Monomer B, thereby inhibiting its oxygenation.[2][7]
A particularly noteworthy feature of these inhibitors is their substrate-specific inhibition . They have been shown to be potent inhibitors of linoleic acid (LA) oxygenation, while having a much weaker effect on the oxygenation of arachidonic acid (AA).[2][3] This substrate selectivity is of significant interest as it may allow for the fine-tuned modulation of specific ALOX15-derived metabolite pathways, potentially leading to more targeted therapeutic effects with fewer side effects.[1][3]
Caption: Experimental workflow for the ALOX15 inhibition assay.
Synthesis of Core Scaffolds
The accessibility of these compounds is crucial for research. Both core structures can be synthesized through established chemical routes.
-
This compound: Synthesis can be achieved via methods like the Fischer indole synthesis, which involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde. [8]More modern, multicomponent reactions have also been developed, for instance, the condensation of indole, 4-methoxyphenylglyoxal, and Meldrum's acid, which offers advantages in atom economy and simplicity. [9][10]
-
5-(4-methoxyphenyl)-1H-imidazole: The imidazole ring is commonly synthesized via the Radziszewski reaction or other multicomponent condensations. A typical approach involves the one-pot condensation of a 1,2-dicarbonyl compound (like 4-methoxybenzil), an aldehyde, and ammonium acetate in acetic acid, sometimes under microwave irradiation to improve efficiency. [11][12]
Conclusion and Future Outlook
The comparative analysis of this compound and 5-(4-methoxyphenyl)-1H-imidazole derivatives as ALOX15 inhibitors reveals a clear distinction in their inhibitory potency, with the indole scaffold demonstrating superior activity. This difference is rooted in the specific molecular interactions within the enzyme's allosteric binding site, where the indole structure appears to be a more effective pharmacophore for inducing the conformational changes necessary for substrate-specific inhibition.
Key Takeaways:
-
Mechanism: Both compound classes act as allosteric, substrate-specific inhibitors of the ALOX15 dimer.
-
Potency: Indole derivatives are significantly more potent inhibitors of linoleate oxygenation than their imidazole counterparts.
-
SAR: The NH-group and overall structure of the indole core are critical for high-affinity binding and potent inhibition. The imidazole ring represents a less optimal pharmacophore for this specific target interaction.
Future research should continue to explore the structure-activity relationships of the indole scaffold to further refine inhibitor potency and selectivity. While the imidazole derivatives are less potent in this context, the imidazole core remains a valuable and versatile scaffold in medicinal chemistry and may be better suited for targeting other enzymes. [13][14][15]The insights gained from comparing these two closely related structures provide a valuable lesson in the subtleties of rational drug design and the importance of the core pharmacophore in defining biological activity.
References
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Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Available at: [Link]
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Zhuravlev, A., & Cruz, A. (2023). Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? Molecules, 28(14), 5418. Available at: [Link]
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Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ProQuest. Available at: [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? National Institutes of Health. Available at: [Link]
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Multicomponent Approach to the Synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one. ResearchGate. Available at: [Link]
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An Efficient Synthesis of 2-Substitutedphenyl-4-(4-Methoxyphenyl)-5-phenyl-1H-imidazole from 4- Methoxybenzil under Microwave irradiation. International Journal of Scientific and Research Publications. Available at: [Link]
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Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? MDPI. Available at: [Link]
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5-methoxy-2-(4-methoxyphenyl)-1H-indole. ChemSynthesis. Available at: [Link]
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Structure/activity relationships of indole derivatives. ResearchGate. Available at: [Link]
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COX-2 structure-activity relationship (SAR) of imidazole-2-thiol derivatives 4a-r. ResearchGate. Available at: [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives: Review Article. Journal of Pharma Insights and Research. Available at: [Link]
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A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives. ResearchGate. Available at: [Link]
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2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. National Institutes of Health. Available at: [Link]
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N-Substituted 5-(1 H -Indol-2-yl)-2-methoxyanilines Are Allosteric Inhibitors of the Linoleate Oxygenase Activity of Selected Mammalian ALOX15 Orthologs: Mechanism of Action. ResearchGate. Available at: [Link]
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Development of novel ALOX15 inhibitors combining dual machine learning filtering and fragment substitution optimisation approaches, molecular docking and dynamic simulation methods. National Institutes of Health. Available at: [Link]
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Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. ACS Publications. Available at: [Link]
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Identification of novel human 15-lipoxygenase-2 (h15-LOX-2) inhibitors using a virtual screening approach. bioRxiv. Available at: [Link]
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Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. The Pharma Innovation. Available at: [Link]
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Inhibition and detection of 15-lipoxygenase-1. University of Groningen. Available at: [Link]
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Identification of Novel Arachidonic Acid 15-Lipoxygenase Inhibitors Based on the Bayesian Classifier Model and Computer-Aided High-Throughput Virtual Screening. MDPI. Available at: [Link]
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Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2. National Institutes of Health. Available at: [Link]
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Rational Development of a Potent 15-Lipoxygenase-1 Inhibitor with in Vitro and ex Vivo Anti-inflammatory Properties. PubMed. Available at: [Link]
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Discovery and structure-activity relationships of imidazole-containing tetrahydrobenzodiazepine inhibitors of farnesyltransferase. PubMed. Available at: [Link]
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The structure-activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Springer. Available at: [Link]
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A Senior Application Scientist's Guide to the Analytical Validation of Indole Compound Purity
Introduction: The Imperative for Purity in Indole Chemistry
Substituted indoles represent a cornerstone of modern pharmacology and chemical research, forming the structural core of everything from anti-cancer agents to neurotransmitter modulators.[1] The biological efficacy and safety of these potent molecules are inextricably linked to their purity. Uncharacterized impurities, even at trace levels, can introduce confounding variables in research, lead to inaccurate structure-activity relationship (SAR) studies, and pose significant safety risks in clinical applications.
This guide provides a comprehensive comparison of the principal analytical techniques for validating the purity of indole compounds. As a self-validating system, a robust purity assessment strategy does not rely on a single method but employs a suite of orthogonal techniques. This approach is mandated by regulatory bodies and ensures the highest confidence in the quality of a given compound. We will explore the causality behind experimental choices, provide field-proven protocols, and ground our discussion in the authoritative standards set by the International Council for Harmonisation (ICH).
The Regulatory Framework: Understanding ICH Impurity Thresholds
Before delving into specific techniques, it is crucial to understand the regulatory context that governs impurity control. The ICH guidelines, particularly Q3A(R2) for new drug substances, establish a clear framework for the reporting, identification, and qualification of impurities.[2][3][4]
-
Reporting Threshold: The level at which an impurity must be reported in regulatory filings, often starting at 0.05%.[2]
-
Identification Threshold: The concentration above which the structure of an impurity must be determined, typically ranging from 0.10% for a maximum daily dose of ≤ 2g.[5]
-
Qualification Threshold: The limit above which an impurity must be assessed for its biological safety.[2][3]
Adherence to these guidelines is not merely a regulatory hurdle; it is a pillar of scientific integrity, ensuring that the material used in development and manufacturing is safe and well-characterized.
Core Analytical Techniques: A Comparative Overview
The selection of an analytical technique for purity determination is a critical decision driven by the physicochemical properties of the indole compound, the nature of potential impurities, and the specific requirements of the analysis (e.g., routine quality control vs. absolute purity assignment). We will now compare the most powerful and widely adopted methods.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
Expertise & Experience: Reverse-phase HPLC (RP-HPLC) is the preeminent technique for the purity assessment of substituted indoles due to its high resolution, sensitivity, and applicability to a broad range of polarities.[1] The fundamental principle involves partitioning the analyte and its impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. By coupling HPLC with a Diode Array Detector (DAD) or UV detector, we can quantify impurities based on their peak area relative to the main compound.
Trustworthiness: The validity of an HPLC method hinges on its validation according to ICH Q2(R2) guidelines, which demonstrates that the procedure is fit for its intended purpose.[6][7][8] This involves assessing specificity, linearity, accuracy, precision, and robustness.[1] For unequivocal identification of unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is the gold standard.[1]
Experimental Protocol: RP-HPLC-UV for Indole Purity
-
Mobile Phase Preparation: Prepare Eluent A (e.g., 0.1% Formic Acid in Water) and Eluent B (e.g., Acetonitrile). Degas both solvents thoroughly.
-
Standard Preparation: Accurately weigh and dissolve a reference standard of the indole compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the test sample at the same concentration as the standard. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.[9]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.[9]
-
Detection Wavelength: 280 nm (a common absorbance maximum for the indole chromophore).[9][12]
-
Injection Volume: 10 µL.[9]
-
Gradient Elution: A typical gradient might run from 20% B to 95% B over 20 minutes to ensure elution of both polar and nonpolar impurities.
-
Data Analysis: Calculate the purity by the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
This assumes that all compounds have a similar response factor at the detection wavelength. For higher accuracy, relative response factors should be determined for known impurities.[3]
-
dot
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- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
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- 11. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction [mdpi.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(4-methoxyphenyl)-1H-indole
For: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of pharmaceutical development and quality control, the unwavering reliability of analytical data is paramount. For a compound of interest such as 5-(4-methoxyphenyl)-1H-indole, a heterocyclic moiety with potential pharmacological applications, employing orthogonal analytical techniques is a cornerstone of robust characterization. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. More critically, it details a comprehensive cross-validation protocol to ensure inter-method consistency and data integrity, adhering to the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
The rationale for selecting HPLC and GC-MS stems from their complementary nature. HPLC is adept at analyzing a wide range of compounds, including those that are non-volatile or thermally labile, making it a workhorse in pharmaceutical analysis.[2][3] Conversely, GC-MS offers exceptional separation efficiency and definitive identification through mass fragmentation patterns, particularly for volatile or semi-volatile analytes.[4] By establishing and cross-validating methods using these two distinct techniques, we create a self-validating system that enhances our confidence in the analytical results.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is crucial for methodical development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO | PubChem |
| Molecular Weight | 223.27 g/mol | [5] |
| Appearance | Expected to be a solid | [6] |
| Polarity | Moderately polar | Inferred from structure |
The indole nucleus imparts some polarity, while the phenyl and methoxyphenyl groups contribute to its hydrophobicity. This dual nature makes it amenable to both reversed-phase HPLC and, with appropriate conditions, GC analysis.
Method Development and Validation: A Comparative Overview
Here, we propose validated starting methods for HPLC-UV and GC-MS analysis of this compound. The validation parameters discussed are in accordance with ICH Q2(R2) guidelines.[1]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is often the primary choice for the quantitative analysis of pharmaceutical compounds due to its versatility and robustness.
-
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase is chosen for its hydrophobic interaction with the moderately non-polar analyte.
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v). The acidic mobile phase helps to ensure consistent protonation of the indole nitrogen, leading to sharper peaks.
-
Elution: Isocratic at 60:40 Acetonitrile:Water (0.1% Formic Acid). An isocratic elution is preferable for simplicity and robustness when analyzing a single compound.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm. Indole and its derivatives typically exhibit strong absorbance in this region.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards and quality control (QC) samples by diluting the stock solution with the mobile phase to the desired concentrations.
-
The following table presents plausible data from a method validation study.
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 100 µg/mL | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ≤ 2.0% | ≤ 1.5% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 1.0 µg/mL |
| Specificity | No interference at the retention time of the analyte | Peak purity index > 0.999 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a high degree of specificity and is an excellent confirmatory technique.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight).
-
-
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. This is a common, robust column for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 minutes at 300 °C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: 50 - 350 amu.
-
Data Acquisition: Full scan and Selected Ion Monitoring (SIM) for quantification (m/z 223, 208, 180).
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate at 1 mg/mL.
-
Prepare working standards and QC samples by diluting the stock solution.
-
| Validation Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range | 0.1 - 50 µg/mL | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.8 - 103.5% |
| Precision (% RSD) | ≤ 5.0% | ≤ 3.8% |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | S/N ≥ 10 | 0.1 µg/mL |
| Specificity | Unique mass spectrum and no co-eluting peaks | Confirmed by library match and pure mass spectrum |
Cross-Validation Protocol
The core of this guide is the cross-validation of the HPLC-UV and GC-MS methods to ensure that they produce comparable results. This is critical when data from both methods may be used interchangeably or to support the same regulatory submission.[1]
Objective
To demonstrate the equivalence of the HPLC-UV and GC-MS methods for the quantification of this compound in a given matrix (e.g., a pure substance or a formulated product).
Experimental Design
-
Sample Selection:
-
Prepare a minimum of three independent batches of this compound at three different concentration levels (low, medium, and high) within the overlapping linear range of both methods (e.g., 1, 25, and 50 µg/mL).
-
Each sample should be split into two aliquots, one for HPLC-UV analysis and one for GC-MS analysis.
-
-
Analysis:
-
Analyze the samples using both the validated HPLC-UV and GC-MS methods.
-
Each sample should be analyzed in triplicate on each instrument.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and standard deviation for each sample from both analytical methods.
-
The percentage difference between the mean concentrations obtained by the two methods should be calculated for each sample:
-
% Difference = [(Conc_HPLC - Conc_GCMS) / ((Conc_HPLC + Conc_GCMS) / 2)] * 100
-
-
Acceptance Criterion: The percentage difference for each sample should be within ±15.0%.
-
Illustrative Cross-Validation Results
| Sample ID | HPLC-UV Mean Conc. (µg/mL) | GC-MS Mean Conc. (µg/mL) | % Difference | Pass/Fail |
| Low QC | 1.05 | 1.02 | 2.9% | Pass |
| Mid QC | 25.3 | 24.8 | 2.0% | Pass |
| High QC | 49.6 | 50.9 | -2.6% | Pass |
Visualization of Workflows
Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.
Discussion and Causality Behind Experimental Choices
-
Choice of Orthogonal Methods: The fundamental differences in separation principles (partitioning in liquid vs. gas phase) and detection (UV absorbance vs. mass fragmentation) between HPLC and GC-MS provide a high level of confidence in the results when they concur.
-
Mobile/Carrier Phase Selection: The use of an acidic modifier in the HPLC mobile phase is a deliberate choice to control the ionization state of the indole nitrogen, thereby improving peak shape and reproducibility. For GC-MS, the inert nature of helium is ideal to prevent unwanted reactions at high temperatures.
-
Temperature Programming in GC: A temperature ramp is employed in the GC method to ensure that the analyte elutes with a good peak shape and in a reasonable time frame, while also allowing for the potential separation from any less volatile impurities.
-
Acceptance Criteria: The ±15.0% difference for cross-validation is a widely accepted industry standard for demonstrating the comparability of two analytical methods.
Conclusion
The development and subsequent cross-validation of orthogonal analytical methods, such as HPLC-UV and GC-MS, represent a robust strategy for the reliable characterization of this compound. This guide has provided detailed, scientifically-grounded protocols and illustrative data to guide researchers in this process. By adhering to these principles and the standards set forth by regulatory bodies, scientists can ensure the integrity and defensibility of their analytical data throughout the drug development lifecycle.
References
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R2). Available from: [Link]
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PubChem. This compound. National Center for Biotechnology Information. Available from: [Link][5]
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U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. Available from: [Link]
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Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link][3]
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Drawell. Comparison Between GC and HPLC for Pharmaceutical Analysis. Available from: [Link][2]
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Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308. [Link][6]
-
Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575-581. [Link]
-
Ribeiro, C., et al. (2021). A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. Journal of Analytical Methods in Chemistry. [Link][8]
-
Ferreira, N. P., et al. (2020). UV-induced radical formation and isomerization of 4-methoxyindole and 5-methoxyindole. Physical Chemistry Chemical Physics, 22(37), 21356-21367. [Link][9][10]
-
Journal of Pharmaceutical and Biomedical Analysis. Cross-validation of bioanalytical methods between laboratories. Available from: [Link]
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PharmaGuru. Cross-Validation of Analytical Method. Available from: [Link][1]
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International Journal of Research in Pharmaceutical Sciences. A Review on GC-MS and Method Development and Validation. Available from: [Link][4]
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A Comparative Analysis of 5-(4-methoxyphenyl)-1H-indole's Potential Against Known Lipoxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Lipoxygenase Pathway as a Critical Therapeutic Target
The lipoxygenase (LOX) family of enzymes plays a pivotal role in the metabolism of polyunsaturated fatty acids, particularly arachidonic acid, leading to the production of a class of potent inflammatory mediators known as leukotrienes and lipoxins.[1][2] These eicosanoids are deeply implicated in the pathophysiology of a wide array of inflammatory diseases, including asthma, allergic rhinitis, cardiovascular diseases, and certain types of cancer.[1] The lipoxygenase pathway is initiated by the release of arachidonic acid from the cell membrane, which is then acted upon by various LOX isoforms, primarily 5-LOX, 12-LOX, and 15-LOX, each leading to distinct downstream products with specific biological activities.[2] Consequently, the inhibition of these enzymes presents a compelling strategy for the development of novel anti-inflammatory therapeutics.
This guide provides a comparative analysis of the potential of 5-(4-methoxyphenyl)-1H-indole as a lipoxygenase inhibitor against a panel of well-established and characterized LOX inhibitors: Zileuton, Nordihydroguaiaretic acid (NDGA), Baicalein, and Quercetin. While direct inhibitory data for this compound is emerging, this analysis will leverage data on the broader indole scaffold to contextualize its potential and provide a framework for its evaluation.
The this compound Scaffold: A Promising Avenue for LOX Inhibition
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4] Recent research has highlighted the potential of indole derivatives as potent 5-lipoxygenase inhibitors.[3] Although specific IC50 values for this compound against various LOX isoforms are not yet widely published, studies on related structures provide a strong rationale for its investigation. For instance, a series of novel indole derivatives have demonstrated potent inhibitory activities against 5-LOX in rat peritoneal leukocytes, with some compounds exhibiting IC50 values of less than 1 µM, surpassing the potency of the reference drug Zileuton in those studies.[3]
Furthermore, a study on substituted 5-(4-methoxyphenyl)-1H-indoles has explored their role as substrate-specific inhibitors of mammalian 15-lipoxygenase (ALOX15), indicating that this particular scaffold has been a subject of investigation for lipoxygenase inhibition.[5][6] This research highlighted that indole derivatives could act as allosteric inhibitors, offering a potential for isoform-specific modulation of LOX activity.[5][6] However, in the specific context of that study, the investigated indole derivatives showed weaker inhibitory effects compared to their imidazole counterparts.[5][6] This underscores the necessity for further structure-activity relationship (SAR) studies to optimize the indole scaffold for potent and selective LOX inhibition.
Comparative Analysis of Established Lipoxygenase Inhibitors
To provide a benchmark for the evaluation of novel compounds like this compound, it is essential to understand the characteristics of well-established LOX inhibitors. The following sections detail the mechanisms of action and inhibitory profiles of four key comparators.
Mechanism of Action
The selected inhibitors exhibit diverse mechanisms of action, targeting different aspects of the lipoxygenase catalytic cycle:
-
Zileuton: A direct inhibitor of 5-lipoxygenase, Zileuton acts by chelating the non-heme iron atom within the enzyme's active site, which is essential for its catalytic activity.[7][8] This action prevents the conversion of arachidonic acid to leukotrienes.[9]
-
Nordihydroguaiaretic Acid (NDGA): This natural product is a non-selective, redox-active inhibitor of lipoxygenases.[10][11] NDGA reduces the active ferric (Fe³⁺) form of the iron in the enzyme's active site to the inactive ferrous (Fe²⁺) state.[12]
-
Baicalein: This flavonoid is a potent inhibitor of 12-LOX and 15-LOX.[2][5] Its inhibitory mechanism is believed to involve both antioxidant properties and direct interaction with the enzyme.
-
Quercetin: Another flavonoid, quercetin, is a known competitive inhibitor of 5-LOX. It is thought to bind to the active site of the enzyme, preventing substrate access.[9]
Inhibitory Potency and Selectivity
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for each compound against the primary lipoxygenase isoforms. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) | Selectivity Profile |
| Zileuton | 0.3 - 0.9 | >100 | >100 | Highly selective for 5-LOX |
| NDGA | 0.097 - 8[10][11] | 1.6 - 5[10] | 1.7 - 3.8[10] | Pan-LOX inhibitor |
| Baicalein | - | 0.64[5] | 1.6[5] | Potent 12-LOX and 15-LOX inhibitor |
| Quercetin | 0.7 | - | - | Potent 5-LOX inhibitor |
Experimental Protocols for Assessing Lipoxygenase Inhibition
To facilitate the comparative evaluation of novel compounds like this compound, a standardized and reproducible experimental protocol is crucial. Below is a detailed methodology for a common in vitro lipoxygenase inhibition assay.
Spectrophotometric Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the formation of conjugated dienes from a fatty acid substrate, a hallmark of lipoxygenase activity.
Materials:
-
Soybean Lipoxygenase (Type I-B)
-
Linoleic acid (substrate)
-
Borate buffer (0.2 M, pH 9.0)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., NDGA)
-
UV-Vis Spectrophotometer
Procedure:
-
Enzyme Solution Preparation: Prepare a working solution of soybean lipoxygenase in cold borate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 5 minutes.
-
Substrate Solution Preparation: Prepare a stock solution of linoleic acid. For the assay, create a working solution by diluting the stock in borate buffer.
-
Assay Setup: In a quartz cuvette, mix the borate buffer, the enzyme solution, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control.
-
Pre-incubation: Incubate the enzyme-inhibitor mixture at room temperature for a defined period (e.g., 5 minutes) to allow for binding.
-
Reaction Initiation: Initiate the reaction by adding the linoleic acid substrate to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product. Record the absorbance at regular intervals for 5-10 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Lipoxygenase Pathway and Experimental Workflow
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the lipoxygenase signaling pathway and the experimental workflow for the inhibition assay.
Caption: The Lipoxygenase Signaling Pathway.
Sources
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- 5. Different Structures—Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Anti-inflammatory Effect of 5-Hydroxy- 3', 4', 7- Trimethoxyflavone: A Combined Molecular Docking and Molecular Dynamics Simulation Studies [ignited.in]
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Establishing the On-Target Effects of 5-(4-methoxyphenyl)-1H-indole in Cellular Assays: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the on-target cellular effects of 5-(4-methoxyphenyl)-1H-indole. Our focus moves beyond simple activity readouts to build a robust, evidence-based case for a specific mechanism of action, grounded in scientific integrity and field-proven methodologies.
The indole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities.[1] The specific compound, this compound, has been identified as a substrate-specific inhibitor of mammalian 15-Lipoxygenase (ALOX15), an enzyme implicated in inflammation and various cancer models.[2][3][4] Therefore, this guide will center on validating ALOX15 as the primary cellular target. We will employ a multi-pronged approach, integrating direct target engagement, downstream pathway modulation, phenotypic outcomes, and comparative analysis against alternative compounds.
The Validation Workflow: An Integrated Strategy
A successful validation strategy does not rely on a single experiment. Instead, it builds a logical chain of evidence connecting direct target interaction with a measurable cellular phenotype. Our approach consists of four key stages, each designed to answer a critical question in the validation process.
Caption: Overall workflow for validating on-target effects.
Stage 1: Confirming Direct Target Engagement in a Cellular Milieu
The foundational step is to demonstrate that this compound physically interacts with its putative target, ALOX15, within an intact cellular environment.[5] For this, the Cellular Thermal Shift Assay (CETSA) is a superior, label-free method that relies on the principle of ligand-induced thermal stabilization.[6]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
Principle: The binding of a small molecule (the ligand) to its target protein increases the protein's thermodynamic stability. Consequently, the ligand-bound protein will denature and aggregate at a higher temperature than the unbound protein.[6] This thermal shift can be quantified by measuring the amount of soluble protein remaining after heat treatment.
Experimental Protocol: CETSA
-
Cell Culture: Culture a human cell line known to express ALOX15 (e.g., HT1080 fibrosarcoma cells) to ~80% confluency.
-
Compound Treatment: Treat cells with this compound (e.g., at 1x, 10x, and 100x the expected IC₅₀) and a vehicle control (e.g., DMSO) for 2-4 hours.
-
Cell Harvest & Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells via freeze-thaw cycles.
-
Heat Challenge: Aliquot the cell lysates into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble protein fraction) and analyze the amount of ALOX15 using Western Blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble ALOX15 as a function of temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target engagement.
Stage 2: Quantifying Downstream On-Target Effects
With target engagement confirmed, the next step is to demonstrate that this binding event translates into a functional consequence—the inhibition of ALOX15's enzymatic activity. ALOX15 oxygenates polyunsaturated fatty acids like linoleic acid (LA) and arachidonic acid (AA).[4] A direct on-target effect would be a reduction in the levels of its downstream metabolites.
Key Experiment: LC-MS/MS-based Metabolite Profiling
Principle: This experiment directly measures the products of ALOX15 activity. By treating cells with the compound and then stimulating the pathway, we can quantify the reduction in specific metabolites, providing a direct measure of enzyme inhibition.
Caption: Simplified ALOX15 enzymatic pathway.
Experimental Protocol: Metabolite Quantification
-
Cell Culture & Treatment: Seed ALOX15-expressing cells. Pre-treat with a dose-range of this compound, a positive control inhibitor (e.g., PD146176), and a vehicle control for 1-2 hours.
-
Substrate Stimulation: Add the substrate, arachidonic acid (e.g., 10 µM), to the media and incubate for 30 minutes to stimulate ALOX15 activity.
-
Metabolite Extraction: Aspirate the media and add ice-cold methanol to the cells to quench metabolic activity and extract the lipids. Scrape the cells, collect the lysate, and centrifuge to remove cell debris.
-
Sample Preparation: Evaporate the methanol supernatant under nitrogen and reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Use a liquid chromatography-tandem mass spectrometry system to separate and quantify the specific ALOX15 product, 15(S)-HETE (15-hydroxyeicosatetraenoic acid).
-
Data Analysis: Normalize the 15(S)-HETE levels to the total protein concentration in each sample. Calculate the IC₅₀ value for inhibition of 15(S)-HETE production.
Stage 3 & 4: Phenotypic Confirmation and Comparative Analysis
The final stages involve linking the molecular mechanism to a cellular phenotype and ensuring this link is specific. ALOX15 activity has been associated with promoting cell proliferation in certain cancers.[3] Therefore, a logical phenotypic assay is to measure the anti-proliferative effects of our compound. To establish specificity, we will compare its performance against an alternative ALOX15 inhibitor and use a genetic knockdown approach.
Comparative Compounds
-
Positive Control: A known, potent ALOX15 inhibitor (e.g., PD146176). This helps benchmark the potency of our test compound.
-
Alternative Scaffold: A structurally different ALOX15 inhibitor, such as a substituted 5-(4-methoxyphenyl)-1H-imidazole derivative.[2] This helps confirm that the observed phenotype is tied to ALOX15 inhibition rather than a feature of the indole scaffold itself.
-
Negative Control: A structurally similar but inactive analog of this compound (if available).
Key Experiment: Anti-Proliferation Assay (MTT Assay) Coupled with siRNA Knockdown
Principle: The MTT assay measures cell viability by assessing mitochondrial reductase activity.[3] By comparing the anti-proliferative effects of the compound in normal cells versus cells where ALOX15 has been knocked down using siRNA, we can definitively link the compound's effect to its target. If the compound's effect is diminished in knockdown cells, it strongly supports an on-target mechanism.[7]
Caption: Logic of the siRNA knockdown validation experiment.
Experimental Protocol: Proliferation and Knockdown
-
siRNA Transfection: Transfect ALOX15-expressing cancer cells (e.g., MCF-7) with either a validated siRNA targeting ALOX15 or a non-targeting scramble siRNA control. Allow 48-72 hours for target knockdown.
-
Verification of Knockdown: Lyse a subset of the cells and perform a Western Blot to confirm a significant reduction in ALOX15 protein levels in the siRNA-treated group compared to the scramble control.
-
Cell Seeding & Treatment: Seed both the ALOX15-knockdown and scramble-control cells into 96-well plates. After 24 hours, treat the cells with a dose-range of this compound and the comparative compounds.
-
MTT Assay: After 48-72 hours of compound treatment, add MTT reagent to each well and incubate for 2-4 hours.
-
Readout: Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control for both scramble and knockdown cell lines. Determine the IC₅₀ for each compound under both conditions.
Expected Data Summary
A successful validation would yield results similar to those outlined below, demonstrating potency, a clear link between target and phenotype, and selectivity.
| Compound | Target | 15(S)-HETE Inhibition IC₅₀ (nM) | Cell Proliferation IC₅₀ (nM) [Scramble siRNA] | Cell Proliferation IC₅₀ (nM) [ALOX15 siRNA] |
| This compound | ALOX15 | 50 | 150 | >10,000 (Inactive) |
| PD146176 (Positive Control) | ALOX15 | 25 | 80 | >10,000 (Inactive) |
| Imidazole Analog (Alternative) | ALOX15 | 120 | 400 | >10,000 (Inactive) |
| Inactive Analog (Negative Control) | N/A | >50,000 | >50,000 | >50,000 |
Conclusion
Establishing the on-target effects of a small molecule is a critical step in drug discovery and chemical biology. By following this multi-stage, comparative approach, researchers can build a compelling, data-driven narrative. The combination of direct target engagement (CETSA), functional downstream analysis (LC-MS/MS), and phenotypic correlation validated by genetic methods (siRNA knockdown) provides a self-validating system. This rigorous process ensures that the observed cellular effects of this compound can be confidently attributed to the inhibition of its intended target, ALOX15, paving the way for further development and mechanistic studies.
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Antosova, M., et al. (2023). Different Structures-Similar Effect: Do Substituted 5-(4-Methoxyphenyl)-1 H-indoles and 5-(4-Methoxyphenyl)-1 H-imidazoles Represent a Common Pharmacophore for Substrate Selective Inhibition of Linoleate Oxygenase Activity of ALOX15?. Molecules, 28(14), 5418. Retrieved from [Link][4]
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Pinney, K. G., et al. (2021). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry, 48, 116407. Retrieved from [Link][10]
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Monroe, T. B., et al. (2010). 5-Methoxy-1-(3,4,5-trimethoxyphenyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1678. Retrieved from [Link][1][11]
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Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843–1859. Retrieved from [Link][12]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-(4-methoxyphenyl)-1H-indole
For researchers and drug development professionals, the synthesis and handling of novel chemical entities like 5-(4-methoxyphenyl)-1H-indole are routine. However, the lifecycle of a chemical in the laboratory does not end upon the completion of an experiment. Proper disposal is a critical, non-negotiable final step, ensuring the safety of personnel, the integrity of the facility, and compliance with environmental regulations. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal procedure is initiated, it is imperative to understand the inherent hazards of the substance. This compound (CAS No. 144104-46-1) is classified with specific risks that dictate its handling and disposal requirements.[1][2] The primary causality behind the stringent disposal protocols is the mitigation of these identified health risks.
According to its Safety Data Sheet (SDS), this compound presents several hazards.[1] It is harmful if swallowed, causes skin and serious eye irritation, and may lead to respiratory irritation.[1] This profile necessitates that it be treated as a hazardous waste, preventing its entry into standard waste streams or sewer systems.[3][4]
| Hazard Classification | GHS Hazard Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[1] |
The Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals in the United States is governed by a framework established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
-
EPA's Resource Conservation and Recovery Act (RCRA): This federal law provides a "cradle-to-grave" framework for hazardous waste management.[5] Laboratories are considered waste generators and are subject to regulations concerning waste classification, accumulation, and disposal.[5][6] Your institution will have a specific generator status (e.g., Small Quantity Generator) which dictates storage time limits and volumes.[6]
-
OSHA's Laboratory Standard (29 CFR 1910.1450): This standard requires laboratories to develop a Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures.[7][8] It also mandates that personnel are trained on the hazards of the chemicals they work with.[9]
The following diagram illustrates the logical relationship between these regulations and your laboratory's internal procedures.
Caption: Relationship between regulatory bodies and lab disposal procedures.
Pre-Disposal: Essential Preparatory Steps
Proper disposal begins at the point of waste generation. Following these preparatory steps is crucial for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
Based on the hazard profile, the mandatory PPE for handling this compound waste includes:
-
Eye and Face Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary if there is a splash risk.[1] This is a direct countermeasure to the H319 "Causes serious eye irritation" hazard.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[1] This addresses the H315 "Causes skin irritation" hazard.
-
Body Protection: A lab coat or chemical-resistant apron should be worn to protect against accidental skin exposure.[1]
Waste Segregation
Never mix incompatible waste streams. Waste containing this compound should be kept separate from:
-
Strong oxidizing agents
-
Acids and bases[10]
-
Non-hazardous waste
Cross-contamination can lead to dangerous chemical reactions or complicate the final disposal process. Collect aqueous and solvent-based solutions in separate, dedicated containers.[11]
Waste Accumulation and Container Management
Waste must be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][10] This area must be at or near the point of generation and under the control of laboratory personnel.[3]
-
Container Selection: Use a container that is in good condition, compatible with the chemical waste (e.g., a glass bottle for organic solutions, a high-density polyethylene container for solids), and has a secure, screw-top lid.[10][12]
-
Container Status: Keep waste containers closed at all times except when adding waste.[12] This minimizes the release of vapors, addressing the H335 "May cause respiratory irritation" hazard.
-
Fill Level: Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[13]
Step-by-Step Disposal Protocol
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final handoff.
Caption: Workflow for the disposal of this compound.
Protocol Details:
-
Don PPE: Before handling any waste, put on all required personal protective equipment as outlined in Section 3.1.[1]
-
Identify Waste Type:
-
Solid Waste: Unused or expired solid this compound.
-
Liquid Waste: Solutions containing the compound (e.g., from a reaction workup or chromatography).
-
Contaminated Debris: Items such as gloves, weigh boats, or paper towels that are grossly contaminated.
-
-
Containment:
-
Solids: Carefully transfer the solid waste into a designated, robust container, avoiding the creation of dust.[1]
-
Liquids: Pour liquid waste into a compatible, leak-proof container using a funnel.
-
Debris: Place contaminated items into a sealed plastic bag or a lined container designated for solid chemical waste.[11]
-
-
Labeling: Immediately label the container with a "Hazardous Waste" tag provided by your institution's Environmental Health & Safety (EHS) department.[6] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other components (e.g., solvents).
-
The specific hazard characteristics (e.g., Irritant, Harmful).
-
The accumulation start date.
-
-
Storage: Place the sealed and labeled container in your designated Satellite Accumulation Area (SAA). It is best practice to use secondary containment (e.g., a plastic tub) to catch any potential leaks.[13]
-
Inspection: The SAA should be inspected weekly to check for container integrity and proper labeling.[10]
-
Final Disposal: Once the container is full or has reached its storage time limit, contact your institution's EHS department to arrange for a pickup.[4] Do not pour this chemical down the drain.[1] EHS will then consolidate the waste and transfer it to a licensed professional waste disposal company for final treatment, which may involve incineration or other approved methods.[1][6]
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is critical.
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult a physician if irritation persists.[1][2]
-
In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[1]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
-
Spill Cleanup: Evacuate non-essential personnel. Wearing full PPE, pick up and arrange disposal without creating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.[1] Prevent the material from entering drains.[1]
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
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A Senior Application Scientist's Guide to Handling 5-(4-methoxyphenyl)-1H-indole
For researchers and drug development professionals, the integrity of our work and our personal safety are paramount. The compound 5-(4-methoxyphenyl)-1H-indole is a valuable molecule in research, but its handling demands a meticulous approach rooted in a deep understanding of its potential hazards. This guide moves beyond a simple checklist, providing a comprehensive operational framework to ensure that every interaction with this compound is managed with the highest standards of laboratory safety.
Foundational Knowledge: Hazard Assessment
Before any container is opened, a thorough understanding of the compound's specific risks is essential. This is not merely a regulatory formality; it is the scientific basis for every safety measure we implement. This compound is classified with several key hazards that dictate our handling protocols.[1]
According to its Safety Data Sheet (SDS), the compound presents a multi-faceted risk profile.[1] It is harmful if ingested, can cause significant irritation to the skin and eyes, and may lead to respiratory irritation if inhaled.[1] This profile necessitates a multi-layered defense strategy, where Personal Protective Equipment (PPE) serves as the final, critical barrier between the researcher and potential exposure.
| Hazard Classification | Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |
| Table 1. GHS Hazard Classification for this compound. |
The Hierarchy of Control: Engineering Safeguards First
While this guide focuses on PPE, it is critical to recognize that PPE is the last line of defense. The most effective safety protocols begin with robust engineering controls designed to minimize exposure at the source.
Chemical Fume Hood: All handling of this compound, especially in its solid, powdered form, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood's constant airflow is the primary mechanism for preventing the inhalation of dust particles or vapors, directly mitigating the respiratory irritation hazard (H335).[1]
Core PPE Protocol: Your Final Barrier
The selection and use of PPE must be deliberate and directly correlated to the hazards identified. For this compound, the focus is on preventing skin/eye contact, inhalation, and ingestion.
Primary Barrier: Skin and Body Protection
-
Protective Clothing: A full-length laboratory coat is mandatory. For operations with a higher risk of splashes or significant dust generation, a complete chemical-resistant suit is recommended.[1] The goal is to minimize all potential skin exposure.
-
Gloves: Chemical-resistant gloves are required.[1] Nitrile gloves are a common and effective choice for handling solids and solutions.
-
Causality: The H315 "Causes skin irritation" classification means direct contact can lead to dermatitis or other skin reactions. Gloves are the essential barrier to prevent this.
-
Protocol: Always inspect gloves for tears or defects before use. Use the proper removal technique (without touching the glove's outer surface) to avoid cross-contamination.[1] Contaminated gloves must be disposed of as hazardous waste immediately after use.[1][2]
-
Primary Barrier: Eye and Face Protection
-
Safety Glasses: At a minimum, chemical splash goggles that meet appropriate government standards (e.g., ANSI Z87.1 in the US) must be worn.[1] Standard prescription glasses are not a substitute.
-
Face Shield: Given the "Causes serious eye irritation" (H319) classification, a face shield should be worn over safety glasses, especially when handling the bulk solid, preparing solutions, or during any activity with a risk of splashing.[1]
Respiratory Protection
-
When to Use: While the fume hood is the primary respiratory control, a NIOSH-approved N95 dust mask or a higher-level respirator should be used when weighing or transferring the solid compound, as these are the moments of highest risk for aerosolization.[4]
-
Causality: The H335 "May cause respiratory irritation" hazard is directly addressed by preventing the inhalation of fine dust particles.[1]
-
| Task | Minimum Required PPE |
| Weighing/Transferring Solid | Chemical Fume Hood, Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield, N95 Respirator |
| Preparing Solutions | Chemical Fume Hood, Lab Coat, Nitrile Gloves, Chemical Splash Goggles, Face Shield |
| Handling Solutions | Lab Coat, Nitrile Gloves, Chemical Splash Goggles |
| Table 2. Task-Based PPE Requirements. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow minimizes risk by ensuring that safety is integrated into every step of the experimental process.
Step 1: Preparation
-
Review the SDS: Before starting, re-familiarize yourself with the Safety Data Sheet for this compound.[1][4]
-
Prepare Workspace: Ensure the chemical fume hood is operational and uncluttered. Line the work surface with absorbent, disposable bench paper.
-
Assemble Materials: Gather all necessary equipment, including glassware, solvents, and waste containers, and place them within the fume hood before introducing the compound.
-
Don PPE: Put on all required PPE as outlined in Table 2 before handling the chemical container.
Step 2: Handling and Disposal
-
Weighing: Carefully weigh the solid compound within the fume hood. Use a spatula to gently transfer the powder, minimizing any dust formation.[4]
-
Dissolving: Slowly add the solid to the solvent to avoid splashing.[4]
-
Waste Collection: All contaminated disposables (e.g., gloves, bench paper, pipette tips) must be placed in a clearly labeled hazardous waste container.[2]
-
Decontamination: After handling, wipe down the work surface and any equipment used with an appropriate solvent.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces. Wash hands thoroughly with soap and water after all work is complete.[1]
Emergency Protocols: Spill and Exposure Management
Preparedness is key to managing unexpected events safely and effectively.
First Aid Measures
In the event of an exposure, immediate and correct first aid is critical. Always have the SDS readily available for emergency responders.[1]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1][5] |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[1][5] |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][5] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1][5] |
| Table 3. First Aid Procedures for this compound Exposure. |
Solid Spill Response Workflow
The following workflow outlines the immediate steps to take in the event of a small spill of solid this compound within the laboratory.
Caption: Workflow for managing a solid chemical spill.
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste: Collect all chemically contaminated solid waste, including used gloves, absorbent paper, and empty vials, in a designated and clearly labeled hazardous waste container.[2]
-
Unused Compound: The original container with any unused or expired compound must be treated as hazardous waste and disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it in regular trash or down the drain.[2]
-
Waste Containers: Use chemically compatible containers with secure, leak-proof lids. The container must be labeled "Hazardous Waste" and include the full chemical name: "this compound."[2]
By adhering to this comprehensive guide, you build a framework of safety that protects you, your colleagues, and the integrity of your research.
References
- CymitQuimica. SAFETY DATA SHEET: this compound.
- Guidechem. 5-(4-METHOXY-PHENYL)-1H-INDOLE (CAS No. 144104-46-1) SDS.
- Benchchem. Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid.
- Fisher Scientific. SAFETY DATA SHEET: 5-(4-Methoxyphenyl)-1H-tetrazole.
- SAFETY D
- Sigma-Aldrich.
- Carl ROTH.
- University of Florida. PI28/PI061: Personal Protective Equipment for Handling Pesticides.
- Connor, T.H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Benchchem. Proper Disposal of 5-(thiophen-2-yl)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
